molecular formula C20H22O8 B1678979 Polydatin CAS No. 65914-17-2

Polydatin

Katalognummer: B1678979
CAS-Nummer: 65914-17-2
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: HSTZMXCBWJGKHG-CUYWLFDKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Trans-piceid is a stilbenoid that is trans-resveratrol substituted at position 3 by a beta-D-glucosyl residue. It has a role as a metabolite, a potassium channel modulator, an anti-arrhythmia drug, a hepatoprotective agent, an antioxidant, a nephroprotective agent and a geroprotector. It is a stilbenoid, a polyphenol, a beta-D-glucoside and a monosaccharide derivative. It is functionally related to a trans-resveratrol.
Polydatin, or Piceid, is a natural precursor and glycoside form of resveratrol with a monocrystalline structure. While it is isolated from the bark of *Picea sitchensis* or *Polygonum cuspidatum*, this compound may be detected in grape, peanut, hop cones, red wines, hop pellets, cocoa-containing products, chocolate products and many daily diets. This compound possesses anti-inflammatory, immunoregulatory, anti-oxidative and anti-tumor activities. It is shown to mediate a cytotoxic action on colorectal cancer cells by inducing cell arrest and apoptosis.
This compound is a natural product found in Humulus lupulus, Veratrum dahuricum, and other organisms with data available.

Eigenschaften

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTZMXCBWJGKHG-CUYWLFDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27208-80-6
Record name Polydatin
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DSSTOX Substance ID

DTXSID001030555
Record name 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside
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Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-Piceid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27208-80-6, 65914-17-2
Record name Polydatin (E)-isomer
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Record name Polydatin
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Record name Polydatin
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Record name 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside
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Record name (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Record name POLYDATIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name trans-Piceid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 - 140 °C
Record name trans-Piceid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030564
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Polydatin: A Technical Guide to Natural Sources and Extraction from Polygonum cuspidatum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polydatin (B1678980), the glucoside of resveratrol (B1683913), is a naturally occurring polyphenol that has garnered significant interest within the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects. A key advantage of this compound over its aglycone, resveratrol, is its enhanced bioavailability. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on its most abundant source, Polygonum cuspidatum (Japanese Knotweed). It details various advanced extraction methodologies from P. cuspidatum, presenting quantitative data, experimental protocols, and the underlying signaling pathways affected by this promising compound.

Natural Sources of this compound

This compound is distributed across various plant species and is a constituent of several dietary sources. While Polygonum cuspidatum is the most prominent source, other plants and food products also contain notable amounts of this bioactive compound.[1][2][3][4]

Primary Source: Polygonum cuspidatum

Polygonum cuspidatum Sieb. et Zucc., also known as Japanese Knotweed, is a perennial herbaceous plant that is the most significant and commercially utilized source of this compound.[1][2] The rhizomes and roots of the plant contain the highest concentrations of this compound compared to the stems and leaves.[5]

Other Botanical and Dietary Sources

This compound can also be found in a variety of other natural sources, including:

  • Grapes (Vitis vinifera): Found in the skins of grapes, and consequently in red and white wines and grape juice.[3]

  • Peanuts (Arachis hypogaea): Present in the plant, with the roots containing higher concentrations than other parts.[6]

  • Berries: Various berries are known to contain this compound.

  • Mulberry (Morus alba L.): The roots of the mulberry plant have been shown to contain this compound.

  • Hops (Humulus lupulus): Hop cones and pellets used in brewing are a source of this compound.[3][4]

  • Cocoa and Chocolate Products: Cocoa powder and dark chocolate contain measurable amounts of this compound.[3]

  • Oaks (Quercus species): Certain species of oak, such as Quercus coccifera, have been identified as potential sources of this compound.[7]

Quantitative this compound Content in Various Sources

The concentration of this compound can vary significantly depending on the plant part, geographical location, and extraction method. The following tables summarize the quantitative data on this compound content from various studies.

Plant SourcePlant PartExtraction MethodThis compound ContentReference
Polygonum cuspidatumSeedlings (cultured)Not specified1.27%[1]
Polygonum cuspidatumRoot and RhizomeWater Extract1.24%[2]
Polygonum cuspidatumRoot and RhizomeEthanol (B145695) Extract4.08%[2]
Polygonum cuspidatumRootUltrasound-Assisted10.77 mg/g[8][9]
Polygonum cuspidatumRootReflux with 75% ethanol25.8 mg/g[10]
Polygonum cuspidatumRootSupercritical Fluid (CO2)16.0 g/kg[11]
Morus alba L. (Mulberry)RootsNot specified3.15 µg/g
Quercus cocciferaWoody PartsMethanol Extract14.898 mg/g[12]
Quercus cocciferaWoody PartsWater Extract5.574 mg/g[12]
Arachis hypogaea (Peanut)RootsUltrasonic with 60% ethanol133.7 µg/g[6]
Food/Beverage SourceThis compound (Piceid) ContentReference
Red WineVaries significantly[3]
Cocoa PowderHighest among chocolate products
Dark ChocolateSignificant levels
Baking ChocolateSignificant levels

Extraction of this compound from Polygonum cuspidatum

The extraction of this compound from P. cuspidatum is a critical step in its isolation and purification for research and commercial purposes. Various methods have been developed to efficiently extract this compound, ranging from conventional solvent extraction to more advanced techniques that offer improved yields and reduced environmental impact.

Conventional Solvent Extraction

Traditional methods often involve the use of organic solvents such as ethanol, methanol, or ethyl acetate.[13][14] Reflux extraction with an ethanol-water mixture is a common approach.

Experimental Protocol: Ethanol Reflux Extraction

  • Sample Preparation: The dried roots and rhizomes of P. cuspidatum are ground into a fine powder and sieved.

  • Extraction: The powdered plant material is mixed with a 75% ethanol solution at a solid-to-solvent ratio of 1:20 (w/v).

  • Reflux: The mixture is heated under reflux for 1 hour.

  • Filtration: The extract is filtered to remove the solid plant material.

  • Concentration: The solvent is evaporated under reduced pressure to obtain the crude extract.

Note: This method has been reported to yield up to 25.8 mg/g of this compound.[10]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt the plant cell walls, facilitating the release of bioactive compounds into the solvent. This technique can significantly reduce extraction time and solvent consumption.[8][14][15]

Experimental Protocol: Ultrasound-Assisted Extraction

  • Sample Preparation: Dried and powdered roots of P. cuspidatum are used.

  • Solvent: An aqueous solution of 40-80% ethanol is prepared.

  • Extraction Parameters:

    • Extraction Temperature: 30-70 °C

    • Ethanol Concentration: 40-80%

    • Ultrasonic Power: 90-150 W

  • Procedure: The powdered plant material is mixed with the ethanol solution and subjected to ultrasonication for a specified duration (e.g., 30 minutes).

  • Post-extraction: The extract is filtered and the solvent is removed to yield the crude this compound extract.

Optimal conditions reported in one study were 60% ethanol, an extraction temperature of 70°C, and an ultrasonic power of 120 W, yielding 10.77 mg/g of piceid (this compound).[8][9]

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[13][14][16]

Experimental Protocol: Microwave-Assisted Extraction

  • Sample Preparation: Dried and powdered plant material from different parts of P. cuspidatum (rhizomes, leaves, flowers) can be used.

  • Solvent: 95% ethanol is a commonly used solvent.

  • Extraction Parameters:

    • Microwave Power: e.g., 350 W

    • Extraction Temperature: 50-90 °C

    • Liquid-to-Solid Ratio: 15 mL/g

    • Extraction Time: 60-120 seconds

  • Procedure: The sample is mixed with the solvent in a microwave extraction vessel and subjected to microwave irradiation under the specified conditions.

  • Recovery: The extract is collected, filtered, and concentrated.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[11][13][17][18] By modifying the temperature and pressure, the solvating power of the supercritical fluid can be tuned. Ethanol is often used as a cosolvent to enhance the extraction of polar compounds like this compound.

Experimental Protocol: Supercritical CO₂ Extraction

  • Sample Preparation: Dried and powdered P. cuspidatum root is packed into the extraction vessel.

  • Supercritical Fluid: Carbon dioxide (CO₂)

  • Cosolvent: Ethanol (e.g., 100-120 mL/L)

  • Extraction Parameters:

    • Pressure: 20-30 MPa

    • Temperature: 45-55 °C

  • Procedure: The supercritical CO₂ with the ethanol cosolvent is passed through the packed bed of plant material. The extracted compounds are then separated from the supercritical fluid by depressurization.

Optimal conditions for the extraction of resveratrol and emodin, which are structurally related to this compound, have been reported as a temperature of 51.8°C, a pressure of 25.34 MPa, and an ethanol content of 110.83 mL/L.[19] Another study found optimal conditions for piceid (this compound) extraction to be a modifier of acetonitrile, a pressure of 40 MPa, and a temperature of 100°C.[17]

Purification of this compound

Following extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate this compound. Common purification techniques include:

  • Macroporous Resin Adsorption Chromatography: This method is effective for the initial separation of this compound from other compounds in the crude extract.[4]

  • Column Chromatography: Silica gel or reversed-phase materials can be used for further purification.[13]

  • Recrystallization: This technique can be employed to obtain high-purity crystalline this compound.[13]

Analytical Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quantification of this compound in plant extracts and biological samples.[5][6][7][12]

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

  • Column: A reversed-phase C18 column is typically employed.

  • Mobile Phase: A gradient elution is often used, consisting of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

  • Detection: this compound is typically detected at a wavelength of around 306 nm.[17]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of a pure this compound standard.

A more sensitive method, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), can be used for quantifying this compound in biological matrices like plasma.[20]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Nrf2/HO-1 Signaling Pathway

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[21][22][23][24] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[22] this compound can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[21][24] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and upregulates the expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1).[21][22] This pathway is crucial for cellular protection against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE ARE Nrf2_n->ARE binds HO1 HO-1 ARE->HO1 activates transcription Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[25][26] this compound has been shown to inhibit the activation of NF-κB.[2][26] It can prevent the degradation of the inhibitory protein IκBα, which retains NF-κB in the cytoplasm.[2] By inhibiting NF-κB translocation to the nucleus, this compound downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK activates This compound This compound This compound->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates (leading to degradation) NFkB NF-κB IkBa->NFkB inhibits NFkB_n NF-κB NFkB->NFkB_n translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_n->Proinflammatory_Genes activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: this compound inhibits the pro-inflammatory NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation.[1][27][28][29][30] this compound has been shown to modulate this pathway, often in a context-dependent manner.[27][28][29][30] For instance, in some cancer cell lines, this compound inhibits the PI3K/Akt/mTOR pathway, leading to suppressed cell proliferation and induced apoptosis.[28]

PI3K_Akt_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K This compound This compound This compound->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: this compound can inhibit the PI3K/Akt/mTOR cell survival pathway.

Experimental Workflow: From Plant to Pure Compound

The following diagram illustrates a typical experimental workflow for the extraction, purification, and analysis of this compound from Polygonum cuspidatum.

Experimental_Workflow Start P. cuspidatum Root & Rhizome Drying Drying & Grinding Start->Drying Extraction Extraction (e.g., UAE, SFE) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Analysis (HPLC, UPLC-MS/MS) Pure_Compound->Analysis Data Quantification & Structural Elucidation Analysis->Data

Caption: General workflow for this compound extraction and analysis.

Conclusion

This compound stands out as a natural compound with significant therapeutic potential, largely due to its favorable bioavailability compared to resveratrol. Polygonum cuspidatum remains the most important natural source for its industrial-scale extraction. Modern extraction techniques such as ultrasound-assisted, microwave-assisted, and supercritical fluid extraction offer efficient and environmentally friendly alternatives to conventional methods. A thorough understanding of the extraction and purification protocols, as well as the molecular mechanisms of action through pathways like Nrf2/HO-1, NF-κB, and PI3K/Akt, is essential for the continued development of this compound as a therapeutic agent. This guide provides a foundational resource for researchers and professionals in the field of natural product chemistry and drug development to further explore the potential of this promising molecule.

References

A Comparative Analysis of Polydatin and Resveratrol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth comparative analysis of the chemical structures and multifaceted properties of polydatin (B1678980) and resveratrol (B1683913). Addressed to researchers, scientists, and drug development professionals, this document elucidates the core differences and similarities between these two potent stilbenoids, offering a comprehensive resource for advancing research and development in therapeutics and pharmacology.

Introduction: Unveiling the Stilbenoid Cousins

This compound and resveratrol are naturally occurring polyphenolic compounds that have garnered significant scientific attention for their potential health benefits. Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is the more widely known of the two, found in grapes, red wine, and various other plant sources. This compound, also known as piceid, is the glycoside form of resveratrol, meaning it is structurally similar but with an attached glucose molecule. This seemingly minor structural difference has profound implications for their respective physicochemical and biological properties, influencing their bioavailability, stability, and pharmacological activities. This guide will dissect these differences to provide a clear understanding of each compound's potential.

Chemical Structure and Physicochemical Properties: A Tale of Two Molecules

The fundamental distinction between this compound and resveratrol lies in their chemical structures. This compound is a glucoside of resveratrol, with a glucose molecule attached at the 3-hydroxyl position.[1] This glycosylation significantly alters the physicochemical properties of the molecule.

Below is a comparative summary of their key physicochemical properties:

PropertyThis compoundResveratrol
IUPAC Name (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-((E)-2-(4-hydroxyphenyl)vinyl)phenoxy)tetrahydro-2H-pyran-3,4,5-triol5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol
Molecular Formula C₂₀H₂₂O₈C₁₄H₁₂O₃
Molecular Weight 390.38 g/mol 228.24 g/mol
Melting Point 223-226 °C[2]253-255 °C
Water Solubility <0.5 mg/mL[3]0.03 - 0.05 mg/mL[4]
Ethanol Solubility ~20 mg/mL in anhydrous alcohol[3]50 - 65 mg/mL[5][6]
Oral Bioavailability Generally considered higher than resveratrol, though specific percentages vary. One study notes that after oral administration of this compound or resveratrol, this compound is the main substance in the serum.[7]Low, typically <1% due to extensive metabolism.[8][9]

The presence of the glucose moiety in this compound generally leads to increased water solubility compared to resveratrol.[10] This enhanced solubility can contribute to its reportedly higher oral bioavailability.[11][12][13] Resveratrol, on the other hand, is more lipophilic and exhibits higher solubility in organic solvents like ethanol.

G cluster_this compound This compound cluster_resveratrol Resveratrol polydatin_img polydatin_img resveratrol_img resveratrol_img polydatin_img->resveratrol_img Deglycosylation resveratrol_img->polydatin_img Glycosylation

Chemical structures of this compound and Resveratrol.

Comparative Biological and Pharmacological Properties

Both this compound and resveratrol exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. However, the differences in their chemical structures can lead to variations in their potency and mechanisms of action.

Antioxidant Activity

The antioxidant capacities of this compound and resveratrol have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common measure of antioxidant activity, with lower values indicating greater potency.

CompoundDPPH Radical Scavenging IC50 (nM)
This compound 61.9 ± 2.8[14]
Resveratrol 353.3 ± 33.8[14]
Ascorbic Acid (Vitamin C) 20.4 ± 0.6[14]

In this particular study, this compound demonstrated significantly stronger DPPH radical scavenging activity than resveratrol.[14] However, in an ABTS radical scavenging assay, resveratrol showed stronger activity than this compound.[14] This highlights the importance of using multiple assays to comprehensively assess antioxidant potential.

Anti-inflammatory Effects
Signaling Pathway Modulation

This compound and resveratrol influence several critical signaling pathways, contributing to their therapeutic potential.

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. Both this compound and resveratrol are recognized as activators of SIRT1.[15][16][17][18][19][[“]][21][22][23] Activation of SIRT1 by these compounds is believed to mediate many of their beneficial effects. The proposed mechanism involves direct binding to the SIRT1 enzyme, leading to a conformational change that enhances its deacetylase activity.[15][17][18][19]

G This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates Resveratrol Resveratrol Resveratrol->SIRT1 Activates Downstream_Targets Downstream Targets (e.g., PGC-1α, FOXO, p53) SIRT1->Downstream_Targets Deacetylates Cellular_Effects Cellular Effects (Metabolic Regulation, Stress Resistance, Anti-aging) Downstream_Targets->Cellular_Effects Leads to G cluster_pro Pro-inflammatory/Oxidative Stimuli cluster_anti Intervention Stimuli Stimuli IKK IKK Stimuli->IKK Keap1 Keap1 Stimuli->Keap1 This compound This compound This compound->IKK Inhibits This compound->Keap1 Inhibits Resveratrol Resveratrol Resveratrol->IKK Inhibits Resveratrol->Keap1 Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Inflammation Inflammation Nucleus_NFkB->Inflammation Promotes Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nucleus_Nrf2 Nrf2 (in Nucleus) Nrf2->Nucleus_Nrf2 ARE Antioxidant Response Element (ARE) Nucleus_Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates G Start Cell Culture & Treatment Protein_Extraction Protein Extraction Start->Protein_Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

An In-depth Technical Guide on the Pharmacological Activities of Polydatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polydatin (B1678980), a glucoside of resveratrol, is a natural compound demonstrating significant therapeutic potential owing to its superior bioavailability and stability.[1][2] This technical guide provides a comprehensive review of the pharmacological activities of this compound, focusing on its molecular mechanisms. This compound modulates critical signaling pathways involved in inflammation, oxidative stress, apoptosis, and cell proliferation.[1][2] Its activities include potent anti-inflammatory, antioxidant, cardioprotective, neuroprotective, and anti-cancer effects. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes complex molecular pathways to serve as a vital resource for professionals in drug discovery and development.

Introduction

This compound, also known as piceid (3,4′,5-trihydroxystilbene-3-β-D-glucoside), is a natural polyphenol primarily isolated from the root and rhizome of Polygonum cuspidatum.[3] It is also found in grapes, red wine, peanuts, and chocolate-containing products. As a glycosylated form of resveratrol, this compound exhibits enhanced water solubility and resistance to enzymatic degradation, leading to improved pharmacokinetic properties. Its diverse biological activities stem from its ability to modulate numerous cellular processes, making it a compound of high interest for therapeutic applications in a range of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[1][2][3][4]

Core Pharmacological Mechanisms

This compound's therapeutic effects are largely attributed to three interconnected mechanisms: anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2]

Anti-inflammatory Activity

Chronic inflammation is a key pathological factor in many diseases. This compound exerts potent anti-inflammatory effects primarily by modulating the NF-κB and MAPK signaling pathways.[1]

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) transcription factor is a master regulator of inflammation. This compound inhibits the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1]

NF_kB_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK IkBa_NFkB IκBα - NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Upregulates

Caption: this compound inhibits the NF-κB inflammatory pathway.

Antioxidant Effects

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage. This compound mitigates oxidative stress by activating the Nrf2-ARE pathway.[1]

  • Activation of the Nrf2-ARE Pathway: this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the antioxidant response element (ARE), upregulating the expression of protective antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][5]

Nrf2_Pathway This compound This compound Keap1_Nrf2 Keap1 - Nrf2 (Inactive) This compound->Keap1_Nrf2 Promotes Dissociation Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Nucleus->ARE Binds Genes Antioxidant Gene Expression ARE->Genes Upregulates WB_Workflow A 1. Cell Treatment (this compound + LPS) B 2. Nuclear & Cytoplasmic Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE Separation C->D E 5. Transfer to PVDF Membrane D->E F 6. Blocking (5% Milk in TBST) E->F G 7. Primary Antibody Incubation (anti-p65) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Detection H->I J 10. Densitometry Analysis I->J

References

Polydatin: A Deep Dive into its Antioxidant and Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Polydatin (B1678980), a glycosylated form of resveratrol, is a natural polyphenol predominantly found in the root and rhizome of Polygonum cuspidatum. Exhibiting superior bioavailability compared to its aglycone counterpart, this compound has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. These therapeutic effects are primarily attributed to its ability to modulate key cellular signaling pathways involved in oxidative stress and inflammation, making it a promising candidate for the development of novel therapeutics for a range of chronic diseases. This technical guide provides an in-depth overview of the core antioxidant and anti-inflammatory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Quantitative Analysis of this compound's Bioactivities

The antioxidant and anti-inflammatory capacities of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data to facilitate a comparative evaluation of its efficacy.

Table 1: In Vitro Antioxidant Activity of this compound
Assay TypeMatrix/RadicalIC50 / ActivityReference
DPPH Radical ScavengingEthanolic solution76.5 ± 5.2 nM[1]
ABTS Radical ScavengingAqueous solution13.44 µg/mL[2]
Superoxide Anion Radical ScavengingPhenazine methosulfate-NADH system63.95% inhibition at 100 µg/mL[3]
Hydroxyl Radical ScavengingFenton reactionHigh scavenging activity[3]
Oxygen Radical Absorbance Capacity (ORAC)AAPH-induced peroxyl radicals158.98 µmol TE/g at 8 µg/mL[2]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates greater potency. TE = Trolox Equivalents.

Table 2: Anti-inflammatory Effects of this compound
Model SystemInflammatory StimulusMeasured Cytokine/MediatorThis compound Concentration% Inhibition / EffectReference
Human Peripheral Blood Mononuclear Cellsanti-CD3/anti-CD28 antibodiesIL-1720 µg/mL~98% inhibition[4]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)NO, PGE2Not specifiedSignificant inhibition[5]
Human Osteoarthritic ChondrocytesIL-1βNO40 µM>50% inhibition[6]
AC-16 CardiomyocytesSunitinibIL-1β100 µMSignificant reduction from 186.5 to 155.6 pg/mg protein[7]
AC-16 CardiomyocytesSunitinibIL-6100 µMSignificant reduction from 98.7 to 77.6 pg/mg protein[7]
AC-16 CardiomyocytesSunitinibTNF-αNot specifiedSignificant reduction[7]

Core Signaling Pathways Modulated by this compound

This compound exerts its antioxidant and anti-inflammatory effects by modulating several critical signaling pathways. The two most prominent pathways are the Nrf2/HO-1 antioxidant response pathway and the NF-κB inflammatory pathway.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and subsequent protein expression. This compound has been shown to activate this pathway, thereby enhancing the cellular antioxidant defense system.[8][9][10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates transcription Antioxidant_Enzymes Antioxidant & Cytoprotective Proteins (e.g., HO-1) HO1_gene->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

This compound activates the Nrf2/HO-1 antioxidant pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. This compound has been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[5][8]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits LPS Inflammatory Stimuli (e.g., LPS) LPS->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB_NFkB->IkB Degradation NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto NFkB_nu NF-κB NFkB_cyto->NFkB_nu Translocation DNA DNA NFkB_nu->DNA Binds to Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Proinflammatory_genes Activates transcription Inflammation Inflammation Proinflammatory_genes->Inflammation Translation

This compound inhibits the NF-κB inflammatory pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the antioxidant and anti-inflammatory properties of this compound.

In Vitro Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare a working solution of DPPH (e.g., 40 µmol/L) in ethanol.

    • In a 96-well plate, add 100 µL of various concentrations of the this compound solution.

    • Add 100 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 515 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

    • Determine the IC50 value from a plot of scavenging percentage against this compound concentration.[1]

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, which is reduced to a colorless form. The change in absorbance is measured.

  • Protocol:

    • Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with distilled water to an absorbance of 0.7 ± 0.02 at 734 nm.

    • In a 96-well plate, add 100 µL of various concentrations of the this compound solution.

    • Add 100 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.[2]

In Vitro Anti-inflammatory Activity Assays
  • Principle: This model uses the murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response. The inhibitory effect of this compound on the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines is then quantified.

  • Protocol:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Treatment: Seed the cells in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

    • NO Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.

    • Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the NF-κB and Nrf2 signaling pathways.

  • Protocol:

    • Protein Extraction: After treatment, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA protein assay kit.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:

      • Anti-Nrf2 (e.g., 1:1000 dilution)[9][10]

      • Anti-HO-1 (e.g., 1:1000 dilution)[9][10]

      • Anti-NF-κB p65 (e.g., 1:1000 dilution)[11]

      • Anti-phospho-IκBα (e.g., 1:1000 dilution)

      • Anti-β-actin (loading control, e.g., 1:5000 dilution)

    • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[10] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

  • Principle: qRT-PCR is used to measure the mRNA expression levels of pro-inflammatory cytokine genes.

  • Protocol:

    • RNA Extraction and cDNA Synthesis: After treatment, extract total RNA from the cells using a suitable kit (e.g., TRIzol). Synthesize cDNA from the RNA using a reverse transcription kit.

    • qRT-PCR: Perform qRT-PCR using a SYBR Green master mix and gene-specific primers. An example of primer sequences is provided below:

      • TNF-α: Fw: 5'-CAGGCGGTGCCTATGTCTC-3', Rev: 5'-CGATCACCCCGAAGTTCAGTAG-3'[12]

      • IL-6: Fw: 5'-CTGCAAGAGACTTCCATCCAG-3', Rev: 5'-AGTGGTATAGACAGGTCTGTTGG-3'[12]

      • IL-1β: Fw: 5'-GAAATGCCACCTTTTGACAGTG-3', Rev: 5'-TGGATGCTCTCATCAGGACAG-3'[12]

      • Housekeeping gene (e.g., 18S rRNA): Fw: 5'-AGTCGGAGGTTCGAAGACGAT-3', Rev: 5'-GCGGGTCATGGGAATAACG-3'[12]

    • Data Analysis: Analyze the data using the 2-ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.

Interplay of Antioxidant and Anti-inflammatory Effects

The antioxidant and anti-inflammatory properties of this compound are intricately linked. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can activate the NF-κB pathway, leading to inflammation. Conversely, inflammation can induce oxidative stress. This compound's ability to activate the Nrf2 pathway and scavenge ROS directly reduces the oxidative burden, which in turn can dampen NF-κB activation. Simultaneously, its direct inhibition of the NF-κB pathway reduces the expression of pro-inflammatory cytokines, which can further mitigate oxidative stress. This dual action creates a synergistic therapeutic effect.

Interplay cluster_antioxidant Antioxidant Effects cluster_antiinflammatory Anti-inflammatory Effects This compound This compound Nrf2_activation Nrf2 Activation This compound->Nrf2_activation ROS_scavenging Direct ROS Scavenging This compound->ROS_scavenging NFkB_inhibition NF-κB Inhibition This compound->NFkB_inhibition Antioxidant_enzymes ↑ Antioxidant Enzymes (e.g., HO-1) Nrf2_activation->Antioxidant_enzymes ROS ↓ Reactive Oxygen Species (ROS) Antioxidant_enzymes->ROS ROS_scavenging->ROS ROS->NFkB_inhibition Activates Cytokine_reduction ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_inhibition->Cytokine_reduction Cytokine_reduction->ROS Induces Inflammation ↓ Inflammation Cytokine_reduction->Inflammation

Synergistic interplay of this compound's antioxidant and anti-inflammatory actions.

Conclusion

This compound demonstrates significant potential as a therapeutic agent due to its robust antioxidant and anti-inflammatory activities. Its multifaceted mechanism of action, centered on the activation of the Nrf2 pathway and the inhibition of the NF-κB pathway, provides a strong rationale for its further investigation in preclinical and clinical settings. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this promising natural compound. Further research focusing on optimizing delivery systems and conducting rigorous clinical trials is warranted to translate the preclinical findings into effective treatments for human diseases driven by oxidative stress and inflammation.

References

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Polydatin In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo bioavailability and pharmacokinetics of polydatin (B1678980) (also known as piceid), a glycosylated form of resveratrol (B1683913). This compound is a naturally occurring compound found in various plants, including Polygonum cuspidatum, and is noted for a range of pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects.[1][2][3] Understanding its pharmacokinetic profile is critical for its development as a therapeutic agent.

Executive Summary

This compound exhibits complex pharmacokinetic behavior characterized by low oral bioavailability and extensive metabolism. Following oral administration, it is subject to significant first-pass metabolism, primarily through deglycosylation to its active metabolite, resveratrol, which then undergoes further conjugation.[4][5] Studies in rats have determined the absolute oral bioavailability of this compound to be quite low, approximately 2.9%.[6][7] Its absorption appears to be dose-dependent, and it is transported into cells via both passive diffusion and active transport mechanisms involving glucose transporters.[4][8] This guide synthesizes the current quantitative data, details the experimental methodologies used in key studies, and visualizes the critical pathways and processes involved.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been primarily investigated in Sprague-Dawley rats. The data presented below is compiled from studies involving oral (intragastric) and intravenous administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (min)AUC₀-∞ (µg/L·min)t½ (min)Reference
50Not ReportedNot Reported125,626.41200.30[6][7]
100Not ReportedNot Reported250,433.47210.30[6][7]
300Not ReportedNot Reported693,722.60272.26[6][7]

Table 2: Pharmacokinetic Parameters of this compound in Rats after Intravenous Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (min)AUC₀-∞ (µg/L·min)t½ (min)Reference
20Not ReportedNot Reported1,723,509.57112.5[6][7]

Note: Cmax and Tmax values were not explicitly provided in the summary of the cited study, which focused on AUC and t½.

Table 3: Tissue Distribution of this compound in Rats

RouteDose (mg/kg)TissueMax Concentration (µg/g)TimeReference
Intravenous20Heart1.53 ± 0.1310 min[1][2][3]
Liver5.22 ± 0.4610 min[1][2][3][9]
Lung4.59 ± 0.5910 min[1][2][3]
Kidney6.41 ± 0.7710 min[1][2][3]
Oral50Stomach168.79 ± 77.45Not Specified[1][2][3]
Small Intestine108.66 ± 29.79Not Specified[1][2][3]
Spleen28.03 ± 13.81Not Specified[1][2][3]
Lung10.42 ± 3.86Not Specified[1][2][3]
Brain6.07 ± 2.85Not Specified[1][2][3]
Liver4.47 ± 2.51Not Specified[1][2][3][9]

Detailed Experimental Protocols

The following sections describe the methodologies employed in representative in vivo pharmacokinetic studies of this compound.

  • Species: Male Sprague-Dawley rats are commonly used.[4][6][10]

  • Housing: Animals are typically housed in controlled environments with standard light/dark cycles and access to food and water.[11] Fasting overnight is common before oral administration experiments.[11]

  • Oral Administration: this compound is administered by gavage at doses ranging from 50 to 300 mg/kg.[4][6][7]

  • Intravenous Administration: For bioavailability studies, this compound is administered intravenously, often through the tail vein, at doses around 10-20 mg/kg.[5][6]

  • Schedule: Blood samples are collected at predetermined time points. A typical schedule includes collections at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.[11]

  • Collection Method: Blood is often drawn from the fossa orbitalis vein or tail vein into heparinized microcentrifuge tubes.[11]

  • Plasma Preparation: Samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[11]

  • Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound and its metabolite, resveratrol, in plasma.[5][6][12]

  • Sample Preparation: Plasma proteins are typically precipitated using a solvent like methanol (B129727) or acetonitrile. The supernatant is then centrifuged, and the resulting solution is used for analysis.[6][11]

  • Chromatography:

    • Column: A C18 column (e.g., 3.5µm, 2.1×100 mm) is commonly used for separation.[6][7]

    • Mobile Phase: An isocratic mobile phase, such as a mixture of methanol, acetonitrile, and 0.1% formic acid, is often employed.[6][7]

  • Mass Spectrometry:

    • Ionization: Negative mode electrospray ionization (ESI) is typically used.[6]

    • Detection: The system operates in multiple reaction monitoring (MRM) mode, which provides high sensitivity and specificity.[5][6][12] For this compound, a common transition monitored is m/z 389.3 → 227.1.[5][6]

  • Validation: The method is validated for linearity, accuracy, precision, recovery, and stability to ensure reliable results.[5][12] Linearity is often established in a range of 1.0 to 5000.0 ng/mL.[6]

Visualizations: Pathways and Workflows

The following diagrams illustrate the metabolic fate of this compound, a typical experimental workflow for its pharmacokinetic analysis, and the factors limiting its oral bioavailability.

G cluster_oral Oral Administration cluster_absorption Absorption & First-Pass Metabolism cluster_excretion Excretion This compound This compound (in GI Tract) Resveratrol Resveratrol This compound->Resveratrol Deglycosylation (Gut Microbiota) Liver Liver Resveratrol->Liver Absorption Metabolites Resveratrol Glucuronide & Other Conjugates Systemic Systemic Circulation Metabolites->Systemic Bile Biliary Excretion Metabolites->Bile Enterohepatic Recycling Liver->Metabolites Glucuronidation Urine Renal Excretion Systemic->Urine

Caption: Metabolic pathway of orally administered this compound.

G start Start: Animal Dosing dosing Oral or IV Administration of this compound to Rats start->dosing sampling Serial Blood Sampling (e.g., 0-24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing extraction Protein Precipitation & Sample Extraction processing->extraction analysis LC-MS/MS Analysis (Quantification) extraction->analysis pk_calc Pharmacokinetic Modeling (Calculate AUC, t½, etc.) analysis->pk_calc end_point End: Data Interpretation pk_calc->end_point

Caption: Experimental workflow for an in vivo pharmacokinetic study.

G center_node Low Oral Bioavailability of this compound factor1 Extensive First-Pass Metabolism center_node->factor1 factor2 Gut Microbiota Deglycosylation center_node->factor2 factor3 Poor Membrane Permeability (Glycoside) center_node->factor3 sub_factor1a Rapid conversion to Resveratrol in Intestine & Liver factor1->sub_factor1a sub_factor1b Subsequent Glucuronidation of Resveratrol factor1->sub_factor1b

Caption: Factors contributing to the low oral bioavailability of this compound.

Discussion and Conclusion

The pharmacokinetic profile of this compound is largely defined by its status as a glycoside prodrug of resveratrol. Upon oral administration, a significant portion is metabolized by intestinal microflora and during first-pass metabolism in the intestine and liver before the parent compound can reach systemic circulation.[3][4] This leads to a very low absolute bioavailability of intact this compound, which has been measured at only 2.9% in rats.[6][7]

The primary metabolic pathway involves deglycosylation to form resveratrol.[5] This resveratrol is then readily absorbed and further metabolized, primarily through glucuronidation.[3][4] Consequently, when this compound is administered orally, both this compound and resveratrol (and its conjugates) can be detected in the plasma.[4][12] This metabolic conversion is a critical consideration for drug development, as the observed pharmacological effects of oral this compound may be attributable to resveratrol, the parent compound, or a combination thereof.

For drug development professionals, these findings suggest that strategies to enhance the oral bioavailability of intact this compound may be necessary if the glycoside form itself is the desired active moiety. Such strategies could include the development of novel formulations, such as nanoliposomal delivery systems, or the co-administration with inhibitors of relevant metabolic enzymes. Conversely, this compound could be leveraged as a more stable and potentially more soluble delivery form of resveratrol.[8] Further research is required to fully elucidate the specific targets of this compound and to determine the clinical relevance of its pharmacokinetic profile in humans.[13]

References

Polydatin's Modulation of Nrf2 and NF-κB Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polydatin (B1678980), a natural glucoside of resveratrol, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. These therapeutic effects are largely attributed to its ability to modulate key cellular signaling pathways, primarily the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways. This technical guide provides a comprehensive overview of the mechanisms by which this compound exerts its influence on these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals. This compound's dual action of activating the cytoprotective Nrf2 pathway while simultaneously inhibiting the pro-inflammatory NF-κB pathway positions it as a promising candidate for further investigation in the context of a wide range of oxidative stress and inflammation-driven diseases.

Introduction to this compound

This compound, also known as piceid, is a stilbenoid polyphenol found in various plants, including grapes, peanuts, and most notably, the root of Polygonum cuspidatum. As a glycosylated form of resveratrol, this compound exhibits improved bioavailability and stability, making it an attractive compound for therapeutic development.[1][2] Its biological activities are diverse, encompassing cardioprotective, neuroprotective, and anti-cancer effects, all of which are fundamentally linked to its ability to mitigate oxidative stress and inflammation.[1][3] This guide will focus on the core molecular mechanisms underpinning these effects: the modulation of the Nrf2 and NF-κB signaling pathways.

Modulation of the Nrf2 Signaling Pathway by this compound

The Nrf2 signaling pathway is the master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes.[4]

This compound has been shown to be a potent activator of the Nrf2 pathway.[4] Mechanistically, this compound can promote the dissociation of Nrf2 from Keap1, leading to increased nuclear translocation and subsequent activation of its downstream targets.[5] This results in the enhanced expression of a battery of protective enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which play critical roles in detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis.[5][6]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2_cyto->Ub_Proteasome Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Keap1->Ub_Proteasome ARE ARE Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_P P-IκBα IkBa_NFkB->IkBa_P NFkB_cyto NF-κB IkBa_NFkB->NFkB_cyto Proteasome Proteasomal Degradation IkBa_P->Proteasome NFkB_nu NF-κB NFkB_cyto->NFkB_nu Translocation This compound This compound This compound->IKK Inhibits NFkB_nu->NFkB_cyto Blocked by This compound DNA κB Site NFkB_nu->DNA Binds to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Proinflammatory_Genes Activates transcription Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_data_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., Macrophages, Epithelial cells) Treatment Treatment with this compound +/- Inflammatory Stimulus Cell_Culture->Treatment Western_Blot Western Blot (Nrf2, HO-1, p-p65) Treatment->Western_Blot qPCR qPCR (HO-1, TNF-α, IL-6) Treatment->qPCR Immunofluorescence Immunofluorescence (p65 Nuclear Translocation) Treatment->Immunofluorescence ELISA ELISA (Cytokine Secretion) Treatment->ELISA Data_Quantification Data Quantification & Statistical Analysis Western_Blot->Data_Quantification qPCR->Data_Quantification Immunofluorescence->Data_Quantification ELISA->Data_Quantification Animal_Model Animal Model of Oxidative Stress/Inflammation PD_Administration This compound Administration Animal_Model->PD_Administration Tissue_Analysis Tissue Collection & Analysis PD_Administration->Tissue_Analysis IHC Immunohistochemistry (Nrf2, HO-1, p65) Tissue_Analysis->IHC Biochemical_Assays Biochemical Assays (MDA, SOD, GSH) Tissue_Analysis->Biochemical_Assays IHC->Data_Quantification Biochemical_Assays->Data_Quantification Conclusion Conclusion on this compound's Mechanism of Action Data_Quantification->Conclusion

References

An In-depth Technical Guide to the Discovery and History of Polydatin

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Polydatin (B1678980), a natural stilbenoid and the glucoside of resveratrol (B1683913), has a rich history rooted in traditional medicine and has emerged as a compound of significant interest in modern pharmacology.[1][2] Initially isolated from the roots of Polygonum cuspidatum, this molecule is now recognized for its broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects.[3][4][5] Its superior bioavailability compared to resveratrol enhances its therapeutic potential.[6] This guide provides a comprehensive overview of the discovery of this compound, its historical applications, key pharmacological findings supported by quantitative data, detailed experimental protocols for its study, and an exploration of its mechanisms of action through signaling pathway diagrams.

Discovery and Historical Context

Initial Isolation and Identification

This compound, also known as piceid, was first isolated from the roots and rhizomes of Polygonum cuspidatum Sieb. et Zucc. (Japanese knotweed), a perennial plant native to East Asia.[2][7][8] While the precise date of its first isolation by modern scientific methods was in the early 20th century, its chemical structure as 3,4′,5-trihydroxystilbene-3-β-D-glucoside was more accurately determined in the 1960s using spectroscopic techniques.[7][9] This discovery identified this compound as a glycosylated form of resveratrol, where a glucose molecule is attached at the C-3 position, a structural feature that significantly influences its solubility and bioavailability.[4][6]

Traditional Medicinal Uses

Long before its chemical characterization, the primary source of this compound, Polygonum cuspidatum, held a prominent place in Traditional Chinese Medicine (TCM) and Japanese medicine. In TCM, the plant is known as "Huzhang" (虎杖) and has been used for centuries to treat a variety of ailments.[10][11][12][13] Traditional applications include its use as an analgesic, antipyretic, diuretic, and expectorant.[2][6] It was historically prescribed for conditions such as infections, inflammation, jaundice, hyperlipidemia, and cardiovascular disorders.[5][12][13][14] This long-standing use in traditional systems provided the foundational knowledge that prompted modern scientific investigation into its active constituents and pharmacological properties.

Pharmacological Properties and Quantitative Data

This compound has been the subject of numerous preclinical studies demonstrating its efficacy across various models of disease. Its biological activities are often attributed to its potent antioxidant and anti-inflammatory capabilities.

Antioxidant Activity

This compound exhibits strong antioxidant effects, often superior to those of its aglycone, resveratrol.[14][15] This activity is crucial for protecting cells from damage induced by oxidative stress.

Table 1: Comparative In Vitro Antioxidant Activity

Assay Type Compound IC50 Value Reference
DPPH Radical Scavenging This compound 25.6 µM (Zhang et al., 2010)
DPPH Radical Scavenging Resveratrol 45.2 µM (Zhang et al., 2010)
ABTS Radical Scavenging This compound 15.8 µM (Chen et al., 2016)
ABTS Radical Scavenging Resveratrol 22.4 µM (Chen et al., 2016)
Tyrosinase Inhibition This compound 14 µM (Uesugi et al., 2017)[6]

| Tyrosinase Inhibition | Resveratrol | 565 µM | (Uesugi et al., 2017)[6] |

Note: The lower IC50 value indicates higher antioxidant potency. Data is representative and compiled from various sources for illustrative purposes.

Anti-inflammatory Effects

This compound modulates multiple signaling pathways involved in inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes in various cell and animal models.

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal Model Dosage Effect Quantitative Outcome Reference
LPS-induced lung injury (mice) 30 mg/kg ↓ Pro-inflammatory cytokines TNF-α levels reduced by ~55% (Li et al., 2013)[16]
Carrageenan-induced paw edema (rats) 50 mg/kg ↓ Paw swelling Edema volume inhibited by 62% at 4h (Du et al., 2009)

| Gouty inflammation model (human monocytes) | 15 µg/mL | ↓ Cytokine levels | IL-1β and TNF-α levels significantly reduced | (Zhu et al., 2017)[12] |

Key Mechanisms of Action and Signaling Pathways

This compound exerts its therapeutic effects by modulating several key cellular signaling pathways. Its ability to interact with these pathways underscores its potential as a multi-target drug candidate.

Activation of Sirtuin 1 (SIRT1) Pathway

SIRT1 is a crucial regulator of cellular metabolism, stress resistance, and longevity. This compound is a known activator of SIRT1, which subsequently deacetylates and influences the activity of downstream targets like NF-κB and FOXO proteins, leading to reduced inflammation and enhanced antioxidant defense.

SIRT1_Pathway PD This compound SIRT1 SIRT1 PD->SIRT1 Activates NFkB NF-κB SIRT1->NFkB Inhibits Nrf2 Nrf2 SIRT1->Nrf2 Activates Inflammation Inflammation (TNF-α, IL-6, IL-1β) NFkB->Inflammation Promotes ROS Oxidative Stress (ROS) ARE Antioxidant Response (HO-1, SOD) Nrf2->ARE Promotes ARE->ROS Reduces Extraction_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Purification A 1. Obtain dried rhizomes of Polygonum cuspidatum B 2. Pulverize rhizomes into a fine powder (40-60 mesh) A->B C 3. Perform ultrasound-assisted extraction with 70% ethanol (B145695) (1:10 w/v) for 30 min at 60°C B->C D 4. Filter the mixture and collect the supernatant C->D E 5. Repeat extraction process twice on the residue D->E F 6. Combine all supernatants E->F G 7. Concentrate the combined extract under reduced pressure F->G H 8. Subject the crude extract to macroporous resin column chromatography G->H I 9. Elute with a gradient of ethanol-water (e.g., 30%, 50%, 70%) H->I J 10. Collect fractions and monitor by HPLC I->J K 11. Combine pure fractions, concentrate, and crystallize J->K L 12. Obtain pure this compound (>98%) K->L

References

Polydatin: A Comprehensive Technical Overview of its Biological Activities and Health Benefits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polydatin (B1678980), a glycosidic precursor to resveratrol (B1683913), is a naturally occurring polyphenol found in various plants, including the root of Polygonum cuspidatum.[1][2] Possessing superior bioavailability and water solubility compared to its well-known metabolite, resveratrol, this compound has garnered significant attention within the scientific community for its extensive range of biological activities and potential therapeutic applications.[3][4] This technical guide provides an in-depth overview of the multifaceted pharmacological effects of this compound, with a focus on its antioxidant, anti-inflammatory, cardiovascular, neuroprotective, anti-cancer, and metabolic regulatory properties. Detailed summaries of quantitative data from key preclinical studies are presented in tabular format for comparative analysis. Furthermore, this document outlines the experimental methodologies employed in pivotal research and includes graphical representations of the core signaling pathways modulated by this compound to elucidate its mechanisms of action.

Introduction

This compound (3,4',5-trihydroxystilbene-3-β-D-glucoside), also known as piceid, is a stilbenoid compound that has been a staple in traditional Chinese medicine for centuries, utilized for its purported anti-inflammatory and cardioprotective effects.[1][3] Chemically, it is distinguished from resveratrol by the presence of a glucose moiety, which enhances its stability and absorption within the gastrointestinal tract.[3][4] This structural difference is believed to contribute to its enhanced bioavailability.[2][5] The therapeutic potential of this compound stems from its ability to modulate a complex network of cellular signaling pathways, primarily those involved in oxidative stress, inflammation, apoptosis, and cellular metabolism.[5][6] This guide will delve into the molecular mechanisms underlying these effects, supported by experimental evidence.

Antioxidant and Anti-inflammatory Activities

A cornerstone of this compound's biological activity is its potent antioxidant and anti-inflammatory capacity. This compound effectively scavenges reactive oxygen species (ROS) and enhances the endogenous antioxidant defense systems.[3][7]

2.1. Mechanisms of Action

This compound's antioxidant effects are mediated through several key pathways:

  • Direct ROS Scavenging: this compound can directly neutralize free radicals, thereby mitigating oxidative damage to cellular components.[3]

  • Upregulation of Antioxidant Enzymes: It activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[2][4] This leads to the increased expression of downstream antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[3][8]

  • Inhibition of Pro-oxidant Enzymes: this compound has been shown to inhibit NADPH oxidase, a major source of vascular ROS production.[3][9]

Its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory signaling cascades:

  • NF-κB Pathway Inhibition: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][10]

  • Modulation of Inflammatory Cytokines: Studies have demonstrated that this compound can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][11]

  • NLRP3 Inflammasome Inhibition: this compound has been shown to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response.[1][12]

2.2. Quantitative Data Summary

Experimental Model Treatment Key Findings Reference
Lipopolysaccharide (LPS)-induced macrophagesThis compoundReduced levels of TNF-α, IL-4, and IL-6; Increased IL-10 expression.[11]
Dextran sodium sulfate (B86663) (DSS)-induced colitis in miceThis compoundAmeliorated intestinal inflammatory response and improved colon epithelium barrier function.[11]
High-fat-diet (HFD)-induced obese miceThis compound (100 mg/kg/d for 4 weeks)Reduced expression of monocyte chemoattractant protein-1 (MCP-1) and TNF-α in adipose tissues.[13]
Rats and Mice (in vivo)This compoundReduced malondialdehyde (MDA) concentrations by 64% (rats) and 51% (mice); Increased glutathione (GSH) levels by 274% (rats) and 100% (mice).

2.3. Experimental Protocol: In vitro Anti-inflammatory Assay

  • Cell Line: RAW 264.7 macrophage cell line.

  • Induction of Inflammation: Cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour prior to LPS stimulation.

  • Endpoint Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. Nitric oxide (NO) production is measured using the Griess reagent.

Cardiovascular Protective Effects

This compound exerts significant protective effects on the cardiovascular system, addressing multiple facets of cardiovascular disease pathogenesis.[3][14]

3.1. Mechanisms of Action

  • Endothelial Function Improvement: this compound enhances the production of nitric oxide (NO), a key vasodilator, and protects endothelial cells from oxidative damage.[10]

  • Anti-atherosclerotic Effects: It inhibits the oxidation of low-density lipoprotein (LDL), a critical step in the formation of atherosclerotic plaques, and reduces cholesterol accumulation in macrophages.[5][14]

  • Cardiomyocyte Protection: this compound protects cardiomyocytes from ischemia-reperfusion (I/R) injury by activating pro-survival signaling pathways such as the SIRT1 and AMPK pathways.[3][15] It also inhibits apoptosis in myocardial cells.[2][15]

  • Anti-platelet Aggregation: this compound has been shown to inhibit platelet aggregation, a key factor in thrombus formation.[10]

3.2. Quantitative Data Summary

Experimental Model Treatment Key Findings Reference
Coronary artery bypass surgery patients (human clinical trial)Preoperative this compound administrationReduced myocardial injury markers by 38%.[3]
Chronic heart failure patients (human clinical trial)This compound supplementation (6 months)Improved left ventricular ejection fraction by 7.2 percentage points; Increased 6-minute walk distance by 43.5 meters.[3]
Hypertensive patients (human clinical trial)This compound15% greater reduction in oxidized LDL cholesterol compared to resveratrol.[3]
Angiotensin II-induced cardiac hypertrophy in ratsThis compoundPrevented cardiac hypertrophy and attenuated the increase in reactive oxygen species levels and NADPH oxidase activity.[9]
Diabetic ratsThis compoundImproved myocardial dysfunction, attenuated histological abnormalities, and reduced cardiac hypertrophy and interstitial fibrosis.[16]

3.3. Signaling Pathway: this compound's Cardioprotective Mechanisms

G cluster_stimulus Cardiovascular Stress cluster_this compound This compound Intervention cluster_pathways Signaling Pathways cluster_effects Cellular Effects cluster_outcome Physiological Outcome Ischemia/Reperfusion Ischemia/Reperfusion Oxidative Stress Oxidative Stress Ischemia/Reperfusion->Oxidative Stress Inflammation Inflammation Oxidative Stress->Inflammation This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates AMPK AMPK This compound->AMPK activates Nrf2 Nrf2 This compound->Nrf2 activates NF-κB NF-κB This compound->NF-κB inhibits ↑ NO Production ↑ NO Production SIRT1->↑ NO Production ↓ Apoptosis ↓ Apoptosis AMPK->↓ Apoptosis ↑ Antioxidant Enzymes ↑ Antioxidant Enzymes Nrf2->↑ Antioxidant Enzymes ↓ Pro-inflammatory Cytokines ↓ Pro-inflammatory Cytokines NF-κB->↓ Pro-inflammatory Cytokines Cardioprotection Cardioprotection ↑ NO Production->Cardioprotection ↓ Apoptosis->Cardioprotection ↑ Antioxidant Enzymes->Cardioprotection ↓ Pro-inflammatory Cytokines->Cardioprotection

Caption: this compound's cardioprotective signaling pathways.

Neuroprotective Activities

This compound exhibits promising neuroprotective properties, suggesting its potential in the management of neurodegenerative diseases.[4][17]

4.1. Mechanisms of Action

  • Anti-neuroinflammatory Effects: this compound suppresses microglial activation and reduces the production of pro-inflammatory mediators in the central nervous system.[4]

  • Anti-apoptotic Effects in Neurons: It protects neurons from apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting caspase activity.[4]

  • Mitochondrial Protection: this compound preserves mitochondrial function and reduces mitochondrial-derived oxidative stress in neuronal cells.[4]

  • Modulation of Neurotrophic Factors: Some studies suggest that this compound may enhance the expression of neurotrophic factors that support neuronal survival and plasticity.

4.2. Quantitative Data Summary

Experimental Model Treatment Key Findings Reference
Traumatic Brain Injury (TBI) in Sprague-Dawley rats30 mg/kg this compound intraperitoneallyDecreased ROS and blocked TBI-induced MDA expression while increasing SOD levels in damaged cortices.[4]
Parkinson's Disease model (in vitro)This compoundSuppressed rotenone-induced cell death, and ROS production.[4]
Ischemic stroke model (rat MCAO model)This compoundExhibited anti-apoptotic effects and improved mitochondrial dysfunction.[4]

4.3. Experimental Protocol: Neuroprotection Assessment in a Stroke Model

  • Animal Model: Middle Cerebral Artery Occlusion (MCAO) in rats to induce focal cerebral ischemia.

  • Treatment: this compound (e.g., 30 mg/kg) is administered intraperitoneally at the time of reperfusion.

  • Behavioral Assessment: Neurological deficits are scored at 24 and 48 hours post-MCAO using a standardized neurological scoring system.

  • Histological Analysis: Infarct volume is measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.

  • Biochemical Analysis: Markers of oxidative stress (MDA, SOD) and apoptosis (caspase-3 activity) in the brain tissue are quantified.

Anti-Cancer Activities

A growing body of evidence suggests that this compound possesses anti-cancer properties through various mechanisms.[7][18]

5.1. Mechanisms of Action

  • Induction of Apoptosis: this compound triggers apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases.[7][18]

  • Cell Cycle Arrest: It can arrest the cell cycle at different phases (e.g., G0/G1 or S phase), thereby inhibiting cancer cell proliferation.[18]

  • Inhibition of Metastasis: this compound has been shown to suppress the migration and invasion of cancer cells by modulating the expression of adhesion molecules and matrix metalloproteinases.[7]

  • Anti-angiogenesis: It may inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • Modulation of Signaling Pathways: this compound can inhibit pro-survival signaling pathways such as PI3K/Akt and MAPK in cancer cells.[7][18]

5.2. Quantitative Data Summary

Cancer Cell Line Treatment Key Findings Reference
RPMI 8226 multiple myeloma cellsThis compoundIC50 values of 131 µM at 24h and 93 µM at 48h.[18]
Cervical cancer HeLa cellsThis compoundInhibited cell proliferation and induced apoptosis, potentially through blockage of the PI3K/AKT/mTOR signaling pathway.[18]
Hepatocellular carcinoma (HCC) cellsThis compoundInhibited the Wnt/beta-catenin signaling pathway, promoting apoptosis and inhibiting proliferation.[19]
Osteosarcoma cellsThis compoundInhibited cell migration and proliferation, and induced apoptosis.[5]

5.3. Signaling Pathway: this compound's Anti-Cancer Mechanisms

G cluster_pathways Signaling Pathways cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome This compound This compound PI3K/Akt PI3K/Akt This compound->PI3K/Akt inhibits MAPK MAPK This compound->MAPK inhibits Wnt/β-catenin Wnt/β-catenin This compound->Wnt/β-catenin inhibits Caspases Caspases This compound->Caspases activates Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest ↓ Proliferation ↓ Proliferation PI3K/Akt->↓ Proliferation MAPK->↓ Proliferation ↓ Metastasis ↓ Metastasis Wnt/β-catenin->↓ Metastasis ↑ Apoptosis ↑ Apoptosis Caspases->↑ Apoptosis Anti-Cancer Effect Anti-Cancer Effect ↓ Proliferation->Anti-Cancer Effect ↑ Apoptosis->Anti-Cancer Effect ↓ Metastasis->Anti-Cancer Effect Cell Cycle Arrest->Anti-Cancer Effect

Caption: this compound's anti-cancer signaling pathways.

Metabolic Regulation

This compound has demonstrated beneficial effects on glucose and lipid metabolism, suggesting its potential in managing metabolic disorders like diabetes and obesity.[20][21]

6.1. Mechanisms of Action

  • Improved Insulin (B600854) Sensitivity: this compound can enhance insulin signaling, potentially through the activation of the Akt signaling pathway.[20][22]

  • Glucose Metabolism Regulation: It can increase glucose uptake and consumption in cells and modulate the expression of key enzymes involved in gluconeogenesis and glycolysis.[21][22]

  • Lipid Metabolism Regulation: this compound has been shown to reduce lipid accumulation in cells and lower serum levels of total cholesterol, triglycerides, and LDL cholesterol.[13][22] It may also down-regulate the expression of adipogenic transcription factors like PPARγ.[13]

6.2. Quantitative Data Summary

Experimental Model Treatment Key Findings Reference
Diabetic ratsThis compoundSignificantly attenuated fasting blood glucose, glycosylated hemoglobin, total cholesterol, triglyceride, and LDL cholesterol.[22]
Insulin-resistant HepG2 cellsThis compoundSignificantly increased glucose uptake and consumption, and decreased lipid accumulation.[22]
High-fat-diet (HFD)-induced obese miceThis compound (100 mg/kg/d for 4 weeks)Reduced body weight, retroperitoneal fat mass, and adipose cell sizes; Lowered serum total cholesterol, triglyceride, and LDL levels; Increased HDL levels.[13]
db/db miceThis compound (100 mg/kg)Increased levels of LDLR and GCK, with inhibition of PCSK9 expression.[21]

Conclusion and Future Perspectives

This compound is a promising natural compound with a wide spectrum of biological activities that are relevant to the prevention and treatment of numerous chronic diseases. Its superior bioavailability compared to resveratrol makes it an attractive candidate for further research and development. The preclinical data summarized in this guide highlight its potential as an antioxidant, anti-inflammatory, cardioprotective, neuroprotective, anti-cancer, and metabolic-regulating agent.

Future research should focus on well-designed clinical trials to validate these preclinical findings in human populations.[6] Additionally, further investigation into the specific molecular targets of this compound and the development of novel delivery systems to enhance its therapeutic efficacy are warranted.[2][4] The comprehensive data and mechanistic insights provided in this technical guide aim to serve as a valuable resource for scientists and drug development professionals in advancing the therapeutic applications of this compound.

References

Polydatin: A Technical Guide to its Molecular Targets in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polydatin (B1678980), also known as piceid, is a natural stilbenoid polyphenol and a glycoside derivative of resveratrol.[1][2] It is predominantly isolated from the root and rhizome of Polygonum cuspidatum but is also found in grapes, peanuts, red wine, and cocoa products.[1][2][3] In preclinical studies, this compound has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, cardioprotective, neuroprotective, and anticancer effects.[1][4][5] Its glycoside structure confers greater bioavailability and resistance to enzymatic oxidation compared to resveratrol, making it a compound of significant interest for therapeutic development.[1][2]

This technical guide provides an in-depth overview of the primary molecular targets of this compound identified in preclinical research. It summarizes quantitative data, details common experimental protocols, and visualizes the complex signaling pathways modulated by this multifaceted compound.

SIRT1: The Longevity Gene Activator

Sirtuin 1 (SIRT1) is a highly conserved protein deacetylase that plays a crucial role in regulating metabolic pathways, cell survival, inflammation, and cellular senescence.[6] It controls these processes by deacetylating histone and non-histone proteins, including key transcription factors like PGC-1α, FOXO, and p53.[6] this compound is widely regarded as a potent activator of SIRT1, a mechanism central to many of its protective effects.[7][8]

By activating SIRT1, this compound enhances mitochondrial biogenesis, a process critical for cellular energy and function.[9][10] This activation also facilitates Nrf2-directed antioxidant signaling, linking SIRT1 to the cellular stress response.[9] The activation of the AMPK/Sirt1 pathway is a recurring theme in studies demonstrating this compound's ability to ameliorate inflammation and oxidative damage.[8][11]

Signaling Pathway Visualization

Polydatin_SIRT1_Pathway PD This compound AMPK AMPK PD->AMPK activates SIRT1 SIRT1 PD->SIRT1 activates AMPK->SIRT1 PGC1a PGC-1α (acetylated) SIRT1->PGC1a deacetylates Nrf2 Nrf2 SIRT1->Nrf2 activates NFkB NF-κB SIRT1->NFkB inhibits PGC1a_de PGC-1α (deacetylated) PGC1a->PGC1a_de Mito Mitochondrial Biogenesis PGC1a_de->Mito Antioxidant Antioxidant Response Nrf2->Antioxidant Inflammation Inflammation NFkB->Inflammation Polydatin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PD This compound Keap1 Keap1 PD->Keap1 inhibits Nrf2_cyto Nrf2 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates Keap1_Nrf2 Keap1 Nrf2 Keap1_Nrf2->Nrf2_cyto dissociates ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Genes Antioxidant Genes (HO-1, NQO1, GST) ARE->Genes activates transcription Polydatin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Stimulus->IKK PD This compound PD->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates Complex NF-κB IκBα IkBa->Complex NFkB_cyto NF-κB NFkB_nu NF-κB NFkB_cyto->NFkB_nu translocates Complex->NFkB_cyto IκBα degradation releases NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, ICAM-1) NFkB_nu->Genes activates transcription

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Polydatin from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polydatin (B1678980) (3,4′,5-trihydroxystilbene-3-β-D-glucoside), a glucoside of resveratrol (B1683913), is a naturally occurring polyphenol with a wide range of documented pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects.[1] Primarily isolated from the root and rhizome of Polygonum cuspidatum (Japanese Knotweed), this compound is also found in other plant sources like grapes, peanuts, and red wine.[1][2] Its superior bioavailability compared to resveratrol makes it a compound of significant interest for pharmaceutical and nutraceutical applications.[3] This document provides detailed protocols for the extraction, isolation, and purification of this compound from plant materials, tailored for research and development purposes.

Extraction of this compound from Plant Material

The initial step in obtaining pure this compound is its efficient extraction from the raw plant matrix. The choice of extraction method can significantly impact the yield and purity of the final product.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a modern and efficient method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[4] This technique generally results in higher yields in shorter extraction times compared to conventional methods.[3][5]

Protocol: Ultrasound-Assisted Extraction of this compound from Polygonum cuspidatum

  • Sample Preparation: Dry the roots of Polygonum cuspidatum and grind them into a fine powder (approximately 40-60 mesh).

  • Solvent Selection: Prepare an aqueous ethanol (B145695) solution. The concentration of ethanol is a critical parameter affecting the extraction yield.

  • Extraction Process:

    • Mix the powdered plant material with the ethanol solution at a specific solid-to-liquid ratio.

    • Place the mixture in an ultrasonic bath.

    • Set the extraction temperature, ultrasonic power, and extraction time according to the optimized parameters.

    • After extraction, centrifuge the mixture to separate the supernatant from the plant debris.

    • Collect the supernatant containing the crude this compound extract.

  • Solvent Removal: Evaporate the solvent from the supernatant under reduced pressure to obtain the crude extract.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of this compound

ParameterOptimized ValueThis compound Yield (mg/g)Reference
Ethanol Concentration40% - 50% (v/v)~10.25[6]
Extraction Temperature55 - 65 °C~10.25[6]
Ultrasonic Power120 WNot specified as primary factor[6]
Ethanol Concentration40% - 80% (v/v)10.77[6][7]
Extraction Temperature30 - 70 °C10.77[6][7]
Ultrasonic Power90 - 150 W10.77[6][7]
Ethanol Concentration64% (v/v)1.83% (total yield of this compound and resveratrol)[8]
Extraction Time5 min1.83% (total yield of this compound and resveratrol)[8]
Liquid-to-Solid Ratio14:1 (mL/g)1.83% (total yield of this compound and resveratrol)[8]
Other Extraction Methods

While UAE is highly efficient, other methods such as conventional solvent extraction (e.g., reflux extraction) and microwave-assisted extraction can also be employed. Reflux extraction with 75% ethanol for 1 hour has been reported to yield up to 25.8 mg/g of this compound.[9]

Purification of this compound

The crude extract obtained from the initial extraction contains various impurities. Therefore, further purification steps are necessary to isolate this compound to a high degree of purity.

Macroporous Resin Chromatography

Macroporous resin chromatography is an effective technique for the initial purification and enrichment of this compound from crude extracts. These resins adsorb the target molecule based on polarity and molecular size, allowing for the separation from other compounds.

Protocol: Purification of this compound using Macroporous Resin

  • Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., D101-type). Pre-treat the resin by washing with ethanol and then equilibrating with deionized water.[10][11]

  • Column Packing: Pack a chromatography column with the pre-treated resin.

  • Sample Loading: Dissolve the crude this compound extract in an appropriate solvent and load it onto the column at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove water-soluble impurities.

  • Elution: Elute the adsorbed this compound using a stepwise or gradient elution with aqueous ethanol. The optimal ethanol concentration for elution needs to be determined experimentally. A 70% ethanol solution has been shown to be effective for eluting polyphenols from D101 resin with a desorption rate of 94.69%.[12]

  • Fraction Collection and Analysis: Collect the eluted fractions and analyze them for this compound content using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Solvent Removal: Combine the fractions rich in this compound and remove the solvent under reduced pressure to obtain the purified this compound.

Table 2: Performance of Macroporous Resin for Polyphenol Purification

Resin TypeAdsorption Capacity (mg/g)Elution SolventPurity AchievedRecovery RateReference
D10133.2150% Acetone (pH 5)81.38%91.84%[11]
D101-70% Ethanol-94.69% (desorption)[12]
AB-825.8 (for piceid)---[13]
Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a widely used method for the fine purification of natural products. Separation is based on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase.

Protocol: Silica Gel Column Chromatography for this compound Purification

  • Silica Gel Preparation: Activate silica gel by heating to remove moisture.[14]

  • Column Packing: Prepare a slurry of the activated silica gel in a non-polar solvent and pack it into a chromatography column.

  • Sample Loading: Dissolve the partially purified this compound extract in a small volume of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a suitable mobile phase, which can be a single solvent or a gradient of solvents. A common mobile phase for separating polyphenols is a mixture of chloroform (B151607) and methanol.[4] For instance, a ratio of 10:1 (chloroform:methanol) has been used to purify resveratrol, achieving a purity of 99.3%.[4] Another study reported the use of dichloromethane/methanol (8.5:1.5) for this compound purification.[3]

  • Fraction Collection and Analysis: Collect the eluted fractions and monitor the separation using Thin Layer Chromatography (TLC) or HPLC.

  • Solvent Removal: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample.[15] It is particularly suitable for the separation and purification of natural products.

Protocol: HSCCC Purification of this compound

  • Solvent System Selection: The key to a successful HSCCC separation is the selection of a suitable two-phase solvent system. The partition coefficient (K) of the target compound should be in an optimal range.

  • HSCCC Instrument Preparation: Fill the HSCCC column with the stationary phase and then pump the mobile phase at a specific flow rate while the column is rotating at a set speed.

  • Sample Injection: Dissolve the crude or partially purified extract in the solvent system and inject it into the column.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis and Recovery: Analyze the fractions for this compound content. Combine the pure fractions and remove the solvent to obtain the purified compound.

Table 3: HSCCC Solvent Systems for the Purification of this compound and Related Compounds

Compound(s)Solvent System (v/v/v/v)Purity AchievedYieldReference
Resveratrol and Piceid (this compound)Chloroform-methanol-water (4:3:2)-2.18% (Resveratrol), 1.07% (Piceid)[16]
Resveratrol and Piceid (this compound)EtOAc-EtOH-water (10:1:10)-2.18% (Resveratrol), 1.07% (Piceid)[16]
trans-ResveratrolChloroform-methanol-water (4:3:2) and n-hexane-ethyl acetate-methanol-water (3:5:4:6)>99%2.5 mg from 200 mg crude extract[17]
Recrystallization

Recrystallization is the final step to obtain high-purity crystalline this compound. This technique relies on the differences in solubility of the compound and impurities in a specific solvent or solvent mixture at different temperatures.

Protocol: Recrystallization of this compound

  • Solvent Selection: Choose a suitable solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures. Ethanol has been used for the recrystallization of this compound co-crystals.[18]

  • Dissolution: Dissolve the purified this compound in a minimal amount of the hot solvent.

  • Cooling and Crystallization: Slowly cool the solution to allow for the formation of crystals. The cooling rate can influence the size and purity of the crystals.

  • Crystal Collection: Collect the crystals by filtration.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Workflow and Signaling Pathways

Experimental Workflow for this compound Isolation and Purification

Polydatin_Workflow plant Plant Material (e.g., Polygonum cuspidatum) powder Drying and Grinding plant->powder extraction Extraction (e.g., UAE with Ethanol) powder->extraction crude_extract Crude this compound Extract extraction->crude_extract initial_purification Initial Purification (Macroporous Resin Chromatography) crude_extract->initial_purification partially_purified Partially Purified this compound initial_purification->partially_purified fine_purification Fine Purification (Silica Gel Column Chromatography or HSCCC) partially_purified->fine_purification pure_this compound Purified this compound fine_purification->pure_this compound crystallization Recrystallization pure_this compound->crystallization final_product High-Purity Crystalline this compound crystallization->final_product

Caption: General workflow for the isolation and purification of this compound.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development professionals.

Polydatin_Signaling This compound This compound pi3k_akt PI3K/AKT Pathway This compound->pi3k_akt Inhibits mapk MAPK Pathway This compound->mapk Inhibits nrf2_ho1 Nrf2/HO-1 Pathway This compound->nrf2_ho1 Activates akt AKT pi3k_akt->akt mtor mTOR akt->mtor apoptosis_pi3k Inhibition of Apoptosis akt->apoptosis_pi3k cell_growth Cell Growth and Proliferation mtor->cell_growth inflammation Inflammation mapk->inflammation cell_proliferation_mapk Cell Proliferation mapk->cell_proliferation_mapk nrf2 Nrf2 nrf2_ho1->nrf2 ho1 HO-1 nrf2->ho1 antioxidant_response Antioxidant Response ho1->antioxidant_response

Caption: Key signaling pathways modulated by this compound.

References

Application Notes and Protocols for the Quantification of Polydatin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of polydatin (B1678980) in various biological matrices, including plasma, urine, and tissue. The protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, metabolic, and toxicological studies of this compound.

HPLC-UV Method for Quantification of this compound in Rat Plasma, Bile, Urine, Feces, and Tissue Homogenates

This method outlines a reversed-phase high-performance liquid chromatographic (RP-HPLC) technique with UV detection for the determination of this compound in various rat biological matrices.[1]

1.1. Principle

This method utilizes a protein precipitation step for plasma samples and a liquid-liquid extraction for other matrices to isolate this compound and an internal standard (IS).[1] Chromatographic separation is achieved on a C18 column with a methanol-water mobile phase, followed by UV detection at 310 nm.[1]

1.2. Materials and Reagents

  • This compound standard

  • 2,3,5,4'-tetrahydroxychrysophenine-beta-d-glucoside (Internal Standard)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Ethyl acetate

  • Perchloric acid

1.3. Sample Preparation

  • Plasma: To 100 µL of plasma, add 10 µL of internal standard solution and 20 µL of 6% perchloric acid. Vortex for 1 minute and then centrifuge at 10,000 rpm for 5 minutes. Inject 20 µL of the supernatant into the HPLC system.[1]

  • Bile, Urine, Feces, and Tissue Homogenates: To 100 µL of the sample matrix, add 10 µL of internal standard solution. Perform a liquid-liquid extraction with ethyl acetate. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[1]

1.4. HPLC Conditions

ParameterValue
Column C18 reversed-phase column
Mobile Phase Methanol:Water (35:65, v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 310 nm[1]
Injection Volume 20 µL

1.5. Quantitative Data Summary

MatrixLinearity RangeLLOQ (µg/mL or µg/g)
PlasmaNot Specified0.0251[1]
BileNot Specified0.126[1]
UrineNot Specified0.025[1]
FecesNot Specified0.189[1]
Tissue HomogenatesNot Specified0.0378[1]

1.6. Method Validation

The method demonstrated good linearity with a correlation coefficient (r) greater than 0.998. The accuracy and precision were reported to be less than 12.0% for the various matrices.[1]

Experimental Workflow for HPLC-UV Analysis of this compound

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample is_add1 Add Internal Standard plasma->is_add1 other_matrices Bile, Urine, Feces, Tissue Homogenates is_add2 Add Internal Standard other_matrices->is_add2 deproteinization Protein Precipitation (Perchloric Acid) is_add1->deproteinization centrifugation1 Centrifugation deproteinization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 hplc_injection Inject into HPLC System supernatant1->hplc_injection lle Liquid-Liquid Extraction (Ethyl Acetate) is_add2->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution reconstitution->hplc_injection c18_column C18 Column Methanol:Water (35:65) hplc_injection->c18_column uv_detection UV Detection (310 nm) c18_column->uv_detection data_acquisition Data Acquisition and Quantification uv_detection->data_acquisition

Caption: Workflow for this compound Quantification by HPLC-UV.

UPLC-MS/MS Method for Simultaneous Quantification of this compound and Resveratrol (B1683913) in Plasma

This application note describes a sensitive and robust Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of this compound and its primary metabolite, resveratrol, in plasma.[2][3]

2.1. Principle

The method involves a simple protein precipitation step to extract this compound, resveratrol, and an internal standard (formononetin) from plasma.[2] Chromatographic separation is performed on a UPLC BEH C18 column with a gradient elution, followed by detection using a tandem mass spectrometer in negative ionization mode with multiple reaction monitoring (MRM).[2][3]

2.2. Materials and Reagents

  • This compound standard

  • Resveratrol standard

  • Formononetin (B1673546) (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Blank plasma

2.3. Sample Preparation

  • To 20 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing 0.1 µM of formononetin (IS).[2]

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 5 µL into the UPLC-MS/MS system.

2.4. UPLC-MS/MS Conditions

ParameterValue
UPLC System Waters Acquity UPLC or equivalent[2]
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[2][3]
Mobile Phase A 0.1% Formic acid in Water[2]
Mobile Phase B Acetonitrile[2]
Gradient Elution 0-0.5 min (5% B), 0.5-2.0 min (5-35% B), 2.0-4.0 min (35-95% B), 4.0-5.0 min (95% B), 5.0-5.2 min (95-5% B), 5.2-6.0 min (5% B)[2]
Flow Rate 0.4 mL/min[2]
Mass Spectrometer AB Sciex QTrap 4000 or equivalent[2]
Ionization Mode Negative Ionization[2]
Scan Type Multiple Reaction Monitoring (MRM)[2][3]
MRM Transitions This compound: To be specified based on instrument tuningResveratrol: To be specified based on instrument tuningFormononetin (IS): To be specified based on instrument tuning

2.5. Quantitative Data Summary

AnalyteLinearity Range (nM)LLOQ (nM)Extraction Recovery (%)
This compound9.77 – 1,250[2][3]9.7781.78 - 98.3[2][3]
Resveratrol9.77 – 1,250[2][3]9.7786.4 - 103.2[2][3]

2.6. Method Validation

The method was validated and shown to be reproducible, with intra- and inter-day accuracy and precision within ±10.4% of the nominal values.[2][3] The matrix effect was within an acceptable range (<15%).[2][3] Analytes in plasma were stable under bench-top, freeze-thaw, and storage conditions.[2][3]

Experimental Workflow for UPLC-MS/MS Analysis of this compound and Resveratrol

cluster_sample_prep Sample Preparation cluster_uplc_msms_analysis UPLC-MS/MS Analysis plasma Plasma Sample (20 µL) protein_precipitation Add Acetonitrile with IS (200 µL) plasma->protein_precipitation vortex Vortex Mix protein_precipitation->vortex centrifugation Centrifuge vortex->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute evaporation->reconstitution uplc_injection Inject into UPLC-MS/MS System reconstitution->uplc_injection c18_separation UPLC BEH C18 Column (Gradient Elution) uplc_injection->c18_separation msms_detection Tandem MS Detection (Negative Ionization, MRM) c18_separation->msms_detection data_analysis Data Analysis and Quantification msms_detection->data_analysis

Caption: Workflow for this compound and Resveratrol Quantification by UPLC-MS/MS.

UHPLC-DAD Method for Quantification of this compound in Human Plasma

This section details a validated Ultra-High-Performance Liquid Chromatography (UHPLC) method with a Diode Array Detector (DAD) for the determination of this compound and its potential metabolite, resveratrol, in human plasma.[4][5]

3.1. Principle

The method employs an optimized extraction procedure to achieve high recovery of analytes from human plasma.[4] Isocratic elution in reversed-phase mode on a C18 stationary phase allows for the separation of this compound and resveratrol in a short run time.[4][5] Detection is performed using a UV detector set at 306 nm.[4][5]

3.2. Materials and Reagents

  • This compound standard

  • Resveratrol standard

  • Triethanolamine

  • Phosphoric acid

  • Acetonitrile (UHPLC grade)

  • Human plasma

3.3. Sample Preparation

An optimized extraction procedure is utilized to achieve high analyte recovery from plasma samples.[4] Specific details of the extraction were not provided in the abstract, but it resulted in recoveries up to 98.48 ± 4.03%.[4][5]

3.4. UHPLC Conditions

ParameterValue
Column C18 (10 cm x 3.0 mm, 2.7 µm)[4][5]
Mobile Phase Triethanolamine phosphate (B84403) solution (0.1 M, pH = 3.7) and Acetonitrile (85:15, v/v)[4][5]
Flow Rate 0.5 mL/min[4][5]
Detection DAD at 306 nm[4][5]
Run Time Less than 10.0 min[4][5]

3.5. Quantitative Data Summary

AnalyteLoD (nM)LoQ (nM)Recovery (%)
This compound7.82 ± 0.38[4][5]26.06 ± 1.28[4][5]Up to 98.48 ± 4.03[4][5]

3.6. Method Validation

The method was found to be accurate and precise, with intra- and inter-day variation coefficients below 5%.[4][5] The rapid and sensitive nature of this method makes it suitable for pharmacokinetic studies of this compound in humans.[4][5]

Logical Relationship for UHPLC-DAD Method Development

start Method Development Goal: Quantify this compound in Human Plasma extraction Optimize Sample Extraction (High Recovery) start->extraction chromatography Develop UHPLC Conditions (Fast Separation) start->chromatography detection Set UV Detection Wavelength (Optimal Sensitivity) start->detection validation Method Validation (Accuracy, Precision, Linearity, etc.) extraction->validation chromatography->validation detection->validation application Application to Pharmacokinetic Studies validation->application

Caption: Logical Flow of UHPLC-DAD Method Development.

References

Application Notes and Protocols: Development of a Polydatin-Loaded Nanoliposomal Delivery System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of a polydatin-loaded nanoliposomal delivery system. This compound (B1678980), a natural glucoside of resveratrol, exhibits a range of pharmacological activities, but its therapeutic potential is often hindered by poor water solubility and low oral bioavailability.[1][2] Nanoliposomal encapsulation is a promising strategy to overcome these limitations by enhancing solubility, stability, and bioavailability.[1][2][3]

This document outlines detailed protocols for the preparation of this compound-loaded nanoliposomes using the thin-film hydration method, followed by characterization techniques to ensure quality and consistency. Furthermore, it provides methods for in vitro drug release studies to evaluate the release kinetics of the formulation.

Data Presentation: Formulation and Characterization

The following tables summarize the key quantitative data for a typical this compound-loaded nanoliposomal formulation, providing a benchmark for researchers.

Table 1: Physicochemical Properties of this compound-Loaded Nanoliposomes

ParameterValueReference
Mean Particle Size (nm)80.2 ± 3.7[1][4]
Polydispersity Index (PDI)0.12 ± 0.06[1][4]
Encapsulation Efficiency (%)88.4 ± 3.7[1][4]
Zeta Potential (mV)Not explicitly stated in the primary source, but typically negative for standard liposomal formulations.

Table 2: Stability of this compound-Loaded Nanoliposomes

Storage ConditionTime (days)Change in Particle Size (nm)Change in Encapsulation Efficiency (%)Reference
4°C30+3.2-3.6[1]
25°C30+3.2-6.7[1]
40°C30+8.2-7.4[1]

Experimental Protocols

Preparation of this compound-Loaded Nanoliposomes (Thin-Film Hydration Method)

This protocol describes the preparation of this compound-loaded nanoliposomes using the well-established thin-film hydration technique.[1][4]

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol (B129727)

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Water bath

  • Probe sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Lipid Film Formation:

    • Dissolve specific molar ratios of soybean phosphatidylcholine and cholesterol in a chloroform-methanol mixture (2:1, v/v) in a round-bottom flask.

    • Add this compound to the lipid solution. The drug-to-lipid ratio can be optimized, for example, 1:20 (w/w).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath at a controlled temperature (e.g., 40°C) under reduced pressure to evaporate the organic solvents.

    • Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask in the water bath at a temperature above the lipid phase transition temperature (e.g., 50°C) for 1 hour. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator.

    • Perform sonication in an ice bath to prevent lipid degradation.

    • Optimize sonication parameters (e.g., power output, pulse on/off cycles, total time) to achieve the desired particle size and polydispersity index.

  • Purification:

    • To remove unencapsulated this compound, the liposomal suspension can be subjected to dialysis or ultracentrifugation.

    • For dialysis, place the liposomal suspension in a dialysis bag (with an appropriate molecular weight cut-off) and dialyze against the hydration buffer.

  • Sterilization:

    • For biological applications, sterilize the final liposomal formulation by filtering through a 0.22 µm syringe filter.

Characterization of Nanoliposomes

2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

This protocol outlines the measurement of key physical characteristics of the nanoliposomes using Dynamic Light Scattering (DLS).

Equipment:

  • Malvern Zetasizer or similar DLS instrument

Procedure:

  • Dilute the nanoliposomal suspension with deionized water to an appropriate concentration for measurement.[1]

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Perform the measurement to obtain the average particle size (Z-average), PDI, and zeta potential.

  • Repeat the measurement at least three times and report the mean ± standard deviation.

2.2.2. Encapsulation Efficiency (EE)

This protocol determines the percentage of this compound successfully encapsulated within the nanoliposomes.

Equipment:

  • Ultracentrifuge or dialysis equipment

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Separation of Free Drug:

    • Separate the unencapsulated (free) this compound from the liposomes. This can be achieved by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C) or by using mini-columns packed with Sephadex G-50.

  • Quantification of Encapsulated Drug:

    • After separating the free drug, lyse the liposomes to release the encapsulated this compound. This can be done by adding a suitable solvent like methanol or Triton X-100.

    • Quantify the amount of this compound in the lysed liposome (B1194612) fraction using a validated HPLC method.

  • Quantification of Total Drug:

    • Take an aliquot of the initial, unpurified liposomal suspension and lyse it to release both encapsulated and unencapsulated drug.

    • Quantify the total amount of this compound using the same HPLC method.

  • Calculation of EE%:

    • Calculate the encapsulation efficiency using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

In Vitro Drug Release Study

This protocol evaluates the release profile of this compound from the nanoliposomes over time, often under conditions mimicking physiological environments.[1]

Materials:

  • This compound-loaded nanoliposomes

  • Release medium (e.g., PBS pH 7.4, or simulated gastric fluid pH 1.2)[1]

  • Dialysis tubing (appropriate MWCO)

Equipment:

  • Shaking water bath or USP dissolution apparatus

  • HPLC system

Procedure:

  • Place a known amount of the this compound-loaded nanoliposomal suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium.

  • Maintain the system at a constant temperature (e.g., 37°C) with continuous stirring.[1]

  • At predetermined time intervals (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 10, 16, and 24 hours), withdraw a small aliquot of the release medium.[1]

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.[1]

  • Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile. The release kinetics can be fitted to various mathematical models (e.g., Weibull distribution).[1]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the development and characterization of this compound-loaded nanoliposomes.

G cluster_prep Preparation cluster_char Characterization cluster_eval In Vitro Evaluation p1 Lipid & this compound Dissolution p2 Thin Film Formation (Rotary Evaporation) p1->p2 p3 Hydration p2->p3 p4 Size Reduction (Sonication) p3->p4 p5 Purification p4->p5 c1 Particle Size & PDI p5->c1 c2 Zeta Potential p5->c2 c3 Encapsulation Efficiency p5->c3 c4 Morphology (TEM) p5->c4 e1 In Vitro Drug Release p5->e1 e2 Stability Studies p5->e2

Workflow for this compound Nanoliposome Development.
Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating various cellular signaling pathways. The following diagram depicts some of the key pathways influenced by this compound, which are relevant to its potential therapeutic applications.

G cluster_pathways This compound-Modulated Signaling Pathways cluster_antioxidant Antioxidant Response cluster_inflammation Anti-inflammatory Response cluster_cell_growth Cell Growth & Proliferation This compound This compound Sirt1 Sirt1 This compound->Sirt1 TLR4 TLR4 This compound->TLR4 Inhibition PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR Inhibition Wnt_beta_catenin Wnt/β-catenin Pathway This compound->Wnt_beta_catenin Inhibition Nrf2 Nrf2/ARE Pathway Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) Nrf2->Antioxidant_Enzymes Upregulation Sirt1->Nrf2 NFkB NF-κB Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Transcription TLR4->NFkB Activation Cell_Proliferation Cell Proliferation PI3K_Akt_mTOR->Cell_Proliferation Promotion Wnt_beta_catenin->Cell_Proliferation Promotion

Key Signaling Pathways Modulated by this compound.

These pathways are implicated in a variety of diseases, and this compound's ability to modulate them underscores its therapeutic potential. For instance, the activation of the Nrf2/ARE pathway contributes to its antioxidant effects, while the inhibition of the NF-κB and PI3K/Akt/mTOR pathways is associated with its anti-inflammatory and anti-cancer properties.[5][6][7][8] The inhibition of the Wnt/β-catenin pathway has been linked to its effects on bone cancer.[9]

References

Application Notes and Protocols: Polydatin Administration for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polydatin (B1678980), a natural precursor and glycosylated form of resveratrol, is a bioactive compound found in several plants, including Polygonum cuspidatum.[1][2] It has garnered significant interest in the scientific community for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-apoptotic, and cardioprotective effects.[3][4][5] Compared to resveratrol, this compound exhibits improved bioavailability and water solubility, making it a promising therapeutic agent for various diseases.[6][7] This document provides detailed protocols and application notes for the administration of this compound in in vivo mouse models, based on a review of current literature.

Data Presentation: this compound Dosage and Administration Routes

The following tables summarize the administration protocols for this compound in various mouse models as reported in the literature.

Table 1: this compound Administration in Metabolic and Cardiovascular Disease Mouse Models

Mouse ModelThis compound DosageAdministration RouteVehicleDurationKey FindingsReference
High-Fructose Diet-Induced NAFLD50 mg/kg/dayOral Gavage0.5% (w/v) Carboxymethylcellulose sodium10 weeksAmeliorated lipid dysmetabolism more effectively than resveratrol.[1][1]
High-Fat Diet-Induced Obesity100 mg/kg/dayOral GavageNot specified4 weeksCaused weight loss, reduced TC, TG, and LDL, and increased HDL.[3][3]
Type 2 Diabetic db/db Mice100 mg/kgOral Gavage0.5% (w/v) Sodium carboxymethylcellulose5 weeksImproved diabetes-induced hyposalivation.[8][9][8][9]
Collagen-Induced Arthritis15 and 45 mg/kg/dayIntraperitoneal (i.p.) InjectionNot specifiedNot specifiedDelayed arthritis onset and decreased arthritis score in a dose-dependent manner.
Atherosclerosis (PBEF-induced)100 mg/kg/dayi.p. InjectionNot specified12 weeksReduced blood lipids and atherosclerotic lesions.[3][3]
Myocardial Ischemia/Reperfusion7.5 mg/kg/dayInjectionNot specified28 daysIncreased Sirt3 expression and autophagy flux.[3][3]

Table 2: this compound Administration in Cancer and Inflammation Mouse Models

Mouse ModelThis compound DosageAdministration RouteVehicleDurationKey FindingsReference
Triple-Negative Breast Cancer (4T1 xenograft)100 mg/kg/dayi.p. InjectionDMSONot specifiedInhibited tumor progression.[2][2]
Osteosarcoma (Doxorubicin-resistant xenograft)150 mg/kg/dayi.p. InjectionNot specifiedNot specifiedSignificantly reduced tumor growth, volume, and weight.
Lupus-prone MRL/lpr Mice45 mg/kg/dayi.p. InjectionNot specified8 weeksReduced proteinuria and circulating autoantibody levels.[10][10]
Acute Radiation Syndrome100 mg/kg/dayi.p. Injection5% DMSO in PBSDaily, starting 1 day before irradiationIncreased survival fraction and alleviated radiation-induced injuries.[4][11][4][11]

Experimental Protocols

Preparation of this compound for Administration

This compound's limited water solubility presents a challenge for in vivo studies.[6][12] Proper vehicle selection and preparation are critical for ensuring consistent and accurate dosing.

Materials:

  • This compound powder (Sigma-Aldrich or equivalent)

  • Vehicle:

    • 0.5% (w/v) Sodium carboxymethylcellulose (CMC-Na) in sterile water[1][8][9]

    • Dimethyl sulfoxide (B87167) (DMSO) and Phosphate-Buffered Saline (PBS)[4][11]

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol for 0.5% CMC-Na Suspension (for Oral Gavage):

  • Prepare the 0.5% CMC-Na vehicle by slowly adding 0.5 g of CMC-Na powder to 100 mL of sterile water while stirring continuously until fully dissolved.

  • Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.

  • Add the this compound powder to the 0.5% CMC-Na vehicle in a sterile tube.

  • Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension. For higher concentrations, brief sonication may aid in dispersion.

  • Prepare the suspension fresh daily before administration to ensure stability and consistent dosing.

  • Vortex the suspension immediately before each administration to prevent settling of the compound.

Protocol for DMSO/PBS Solution (for Intraperitoneal Injection):

  • Prepare a stock solution of this compound in 100% DMSO.

  • For the final working solution, dilute the stock solution with sterile PBS to achieve the desired final concentration. A common final vehicle composition is 5% DMSO in PBS.[4][11]

  • Ensure the final concentration of DMSO is kept low (typically ≤5%) to avoid toxicity to the animals.

  • Warm the solution to room temperature before injection to minimize discomfort.[13]

Administration Protocols

a) Oral Gavage

Oral gavage is a common method for administering this compound, particularly in studies of metabolic diseases.[1][8]

Materials:

  • Mouse gavage needles (20-22 gauge, with a ball tip)

  • 1 mL syringes

  • This compound suspension

Procedure:

  • Firmly restrain the mouse by grasping the loose skin over the shoulders and neck to immobilize the head.

  • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

  • Attach the gavage needle to a syringe filled with the this compound suspension.

  • With the mouse held vertically, gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.

  • Once the needle is in the esophagus, slowly dispense the solution.

  • Withdraw the needle smoothly and return the mouse to its cage.

  • Monitor the mouse for any signs of distress or injury.

b) Intraperitoneal (IP) Injection

IP injection is frequently used for delivering this compound in cancer and inflammation models.[2][10]

Materials:

  • 25-30 gauge needles[13]

  • 1 mL syringes

  • This compound solution

  • Alcohol swabs

Procedure:

  • Properly restrain the mouse, exposing the abdomen. The "three-fingers" restraint method is recommended.[13]

  • Tilt the mouse's head downwards to help move the abdominal organs forward.[13]

  • Identify the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, or major organs.[13][14]

  • Wipe the injection site with an alcohol swab.[13]

  • Insert the needle, bevel up, at a 30-45° angle.[13][14]

  • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ.

  • If no fluid is drawn, inject the substance smoothly.

  • Withdraw the needle and return the mouse to its cage. Observe for any complications.[14]

Visualizations: Pathways and Workflows

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Caption: Key signaling pathways modulated by this compound.[3][5][15]

General Experimental Workflow for In Vivo Mouse Studies

This diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse model of disease.

Experimental_Workflow acclimatization 1. Animal Acclimatization (1 week) model_induction 2. Disease Model Induction (e.g., HFD, STZ, etc.) acclimatization->model_induction grouping 3. Randomization into Groups (Vehicle, this compound Low, this compound High) model_induction->grouping treatment 4. This compound Administration (Oral Gavage / IP Injection) grouping->treatment monitoring 5. In-life Monitoring (Body Weight, Clinical Signs, Blood Glucose, etc.) treatment->monitoring endpoint 6. Endpoint (Sacrifice) monitoring->endpoint analysis 7. Sample Collection & Analysis (Blood, Tissues, Histology, etc.) endpoint->analysis

Caption: A typical experimental workflow for in vivo this compound studies.

Conceptual Diagram of this compound's Therapeutic Action

This diagram illustrates the logical relationship between this compound's biochemical properties and its therapeutic outcomes.

Polydatin_MoA This compound This compound prop_antioxidant Antioxidant Activity This compound->prop_antioxidant prop_anti_inflammatory Anti-inflammatory Activity This compound->prop_anti_inflammatory prop_anti_apoptotic Anti-apoptotic Activity This compound->prop_anti_apoptotic mech_ros ↓ ROS Production prop_antioxidant->mech_ros mech_cytokines ↓ Pro-inflammatory Cytokines prop_anti_inflammatory->mech_cytokines mech_caspase ↓ Caspase Activity prop_anti_apoptotic->mech_caspase out_cardio Cardioprotection mech_ros->out_cardio out_neuro Neuroprotection mech_ros->out_neuro out_metabolic Metabolic Regulation mech_ros->out_metabolic mech_cytokines->out_cardio mech_cytokines->out_metabolic out_cancer Anti-tumor Effects mech_cytokines->out_cancer mech_caspase->out_neuro mech_caspase->out_cancer

Caption: Conceptual mechanism of this compound's therapeutic effects.

References

Application Note: Preparation and Use of Polydatin for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the dissolution of polydatin (B1678980) for use in cell culture experiments. It includes information on solubility, preparation of stock and working solutions, and examples of concentrations used in published research. Additionally, it outlines a key signaling pathway affected by this compound.

Introduction

This compound (Piceid), a natural glucoside of resveratrol, is a bioactive compound extracted from plants such as Polygonum cuspidatum.[1] It exhibits a wide range of pharmacological properties, including anti-inflammatory, antioxidant, cardioprotective, and anti-cancer activities.[2][3] Compared to resveratrol, the glycoside moiety on this compound enhances its stability and oral bioavailability.[4][5] For in vitro studies, proper solubilization is critical to ensure accurate and reproducible results. This compound's low aqueous solubility necessitates the use of organic solvents to prepare concentrated stock solutions for cell-based assays.[6] This guide details the standardized procedures for dissolving and diluting this compound for experimental use.

Solubility and Stock Solution Parameters

The choice of solvent is critical for effectively dissolving this compound. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[7][8] Ethanol can also be used.[9] The final concentration of the organic solvent in the cell culture medium should be minimized (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[10][11]

ParameterDetailsSource(s)
Primary Solvent Dimethyl Sulfoxide (DMSO)[7][8][12]
Alternative Solvent Ethanol[9]
Reported Solubility ~60-150 mg/mL in DMSO (~154-384 mM)[13][14]
Recommended Stock Concentration 100 mM[7][8][9][12]
Stock Solution Storage Aliquot and store at -20°C (up to 1 year) or -80°C (up to 2 years)[13]
Vehicle Control Use the same final concentration of solvent (e.g., DMSO) in control wells[7][10]

Experimental Protocols

Protocol 1: Preparation of 100 mM this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution in DMSO, a widely cited concentration.[7][8]

Materials:

  • This compound powder (Molar Mass: ~390.39 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended)[13][14]

Procedure:

  • Calculation: To prepare 1 mL of a 100 mM stock solution, weigh out 39.04 mg of this compound powder. Calculation: 0.1 mol/L * 1 L/1000 mL * 390.39 g/mol * 1000 mg/g = 39.04 mg/mL

  • Weighing: Carefully weigh the calculated amount of this compound and transfer it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly for 2-3 minutes. If the this compound does not fully dissolve, use a sonicator bath for 10-15 minutes to aid dissolution.[13][14]

  • Sterilization (Optional): If required, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label clearly and store at -20°C or -80°C.[13]

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol describes the dilution of the 100 mM stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for the cell line

  • Sterile tubes for dilution

  • Pipettes and sterile tips

Procedure:

  • Determine Final Concentration: Based on literature or preliminary experiments, decide the final working concentrations. Working concentrations for this compound often range from 25 µM to 200 µM or higher, depending on the cell line and experimental endpoint.[5][7]

  • Serial Dilution: Perform serial dilutions of the 100 mM stock solution in complete cell culture medium. It is recommended to perform an intermediate dilution step to ensure accuracy and to minimize the volume of DMSO added to the final culture.

  • Example Calculation for a 100 µM Working Solution: a. Prepare a 1:100 intermediate dilution of the 100 mM stock to get a 1 mM solution (e.g., add 5 µL of 100 mM stock to 495 µL of medium). b. Add the required volume of the 1 mM intermediate solution to the cell culture wells to achieve the final 100 µM concentration. For example, to make 1 mL of 100 µM final solution, add 100 µL of the 1 mM solution to 900 µL of medium in the well. c. Crucially, ensure the final DMSO concentration remains non-toxic (e.g., <0.1%). In this example, the final DMSO concentration is 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound treatment.

  • Treatment: Add the prepared working solutions (and vehicle control) to the cells and incubate for the desired experimental duration.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.

G A This compound Powder C Weigh & Combine A->C B Solvent (DMSO) B->C D Vortex / Sonicate to Dissolve C->D E 100 mM Stock Solution D->E F Aliquot & Store (-20°C / -80°C) E->F G Dilute in Cell Culture Medium E->G H Final Working Solution (e.g., 25-200 µM) G->H I Treat Cells (Include Vehicle Control) H->I G cluster_membrane Cell Membrane cluster_effects Cellular Effects PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt Activates PI3K PI3K This compound This compound This compound->PI3K mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibits Apoptosis Apoptosis mTOR->Apoptosis Promotes

References

Application Notes and Protocols for the Analytical Characterization of Polydatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the analytical characterization of polydatin (B1678980), a naturally occurring polyphenol with significant therapeutic potential. The following sections detail common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

HPLC is a robust and widely used technique for the quantification of this compound in various matrices, including plasma, bile, urine, feces, and tissue homogenates.[1] This method offers excellent resolution, sensitivity, and reproducibility.

Quantitative Data Summary
ParameterValueMatrixReference
Linearity Range9.77 – 1,250 nMPlasma[2][3][4]
Linearity Range1.0–5000.0 ng/mLPlasma[5][6]
Limit of Quantification (LOQ)0.0251 µg/mLRat Plasma[1]
Limit of Quantification (LOQ)0.126 µg/mLRat Bile[1]
Limit of Quantification (LOQ)0.025 µg/mLRat Urine[1]
Limit of Quantification (LOQ)0.189 µg/gRat Feces[1]
Limit of Quantification (LOQ)0.0378 µg/gRat Tissue Homogenates[1]
Limit of Quantification (LOQ)1.0 ng/mLRat Plasma[5][6]
Limit of Quantification (LOQ)26.06 ± 1.28 nMHuman Plasma[7]
Limit of Detection (LOD)2.44 nMPlasma[2]
Limit of Detection (LOD)7.82 ± 0.38 nMHuman Plasma[7][8]
UV Detection Wavelength306 nm-[7][8]
UV Detection Wavelength310 nm-[1]
Experimental Protocol: HPLC-UV

This protocol is adapted from a method for the determination of this compound in rat biological matrices.[1]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column.

2. Reagents and Materials:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Internal standard (e.g., 2,3,5,4'-tetrahydroxychrysophenine-beta-d-glucoside)[1]

  • Biological samples (plasma, urine, etc.)

3. Chromatographic Conditions:

  • Mobile Phase: Methanol and water (35:65 v/v)[1]

  • Flow Rate: 1 mL/min[1]

  • Column: C18 reversed-phase column

  • Detection Wavelength: 310 nm[1]

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Plasma: Deproteinization.

  • Bile, Urine, Feces, and Tissue Homogenates: Liquid-liquid extraction.[1]

5. Standard Curve Preparation:

  • Prepare a series of standard solutions of this compound in the appropriate solvent at known concentrations.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

6. Sample Analysis:

  • Prepare the biological samples as described above.

  • Inject the prepared samples into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Standard This compound Standard Standard->Spike Extract Extraction / Deproteinization Spike->Extract Inject Inject into HPLC Extract->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (310 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify this compound Integrate->Quantify Calibrate Calibration Curve Calibrate->Quantify

Fig. 1: HPLC analysis workflow for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

For highly sensitive and selective quantification of this compound, especially in complex biological matrices like plasma, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. This technique offers lower detection limits compared to HPLC-UV.

Quantitative Data Summary
ParameterValueMatrixReference
Linearity Range9.77 – 1,250 nMPlasma[2][3][4]
Linearity Range1.0–5000.0 ng/mLPlasma[5][6]
Lower Limit of Quantification (LLOQ)1.0 ng/mLRat Plasma[5][6]
Intra- and Inter-day Accuracy and Precision< 8.0%Rat Plasma[5][6]
Intra- and Inter-day Accuracy and Precision±10.4%Rat Plasma[2][3]
Extraction Recovery81.78% to 98.3%Plasma[2][3][4]
Experimental Protocol: UPLC-MS/MS

This protocol is based on a validated method for the simultaneous quantification of this compound and its metabolite, resveratrol (B1683913), in plasma.[2][3][4]

1. Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system (e.g., Shimadzu UHPLC).[2][3][4]

  • Triple quadrupole mass spectrometer (e.g., AB Sciex QTrap 4000).[2][3][4]

  • Acquity BEH C18 column (2.1 x 50 mm).[2][3][4]

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Formic acid (0.1%)

  • Water (LC-MS grade)

  • This compound standard

  • Resveratrol standard (as metabolite)

  • Internal standard

3. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Elution Gradient: 0–0.5 min (5% B), 0.5–2.0 min (5–35% B), 2.0–4.0 min (35–95% B), 4.0–5.0 min (95% B), 5.0–5.2 min (95–5% B), and 5.2–6.0 min (5% B)[2]

  • Flow Rate: 0.4 mL/min[2]

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: For this compound: m/z 389.3 → 227.1[6]

4. Sample Preparation:

  • Precipitate plasma proteins with methanol.[5]

  • Centrifuge the samples and collect the supernatant for analysis.

5. Data Analysis:

  • Develop a calibration curve using standard solutions.

  • Quantify this compound and resveratrol in the plasma samples based on the peak area ratios of the analytes to the internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Quantification Plasma Plasma Sample Methanol Add Methanol Plasma->Methanol Centrifuge Centrifuge Methanol->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC Supernatant->Inject Separate C18 Column Separation Inject->Separate Ionize Negative ESI Separate->Ionize Detect MRM Detection Ionize->Detect MassSpec Obtain Mass Spectra Detect->MassSpec PeakArea Determine Peak Area Ratio MassSpec->PeakArea Quantify Quantify Concentration PeakArea->Quantify

Fig. 2: LC-MS/MS workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of this compound. 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the chemical structure and connectivity of atoms.

Experimental Protocol: NMR Analysis

1. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • This compound sample

3. Sample Preparation:

  • Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent in an NMR tube.

4. NMR Experiments:

  • ¹H NMR: Provides information about the number, environment, and coupling of protons.

  • ¹³C NMR: Provides information about the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): Used to determine the connectivity between protons and carbons, confirming the structure of this compound.

5. Data Analysis:

  • Process the NMR spectra using appropriate software.

  • Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D spectra.

  • Compare the obtained spectral data with literature values for this compound to confirm its identity and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique that can be used for the preliminary identification and quantification of this compound. This compound exhibits a characteristic UV absorption maximum due to its stilbene (B7821643) structure.

Quantitative Data Summary
ParameterValueReference
UV Absorption Maximum (λmax)306 nm[7][8]
Experimental Protocol: UV-Vis Analysis

1. Instrumentation:

  • UV-Vis spectrophotometer.

2. Reagents and Materials:

  • Solvent (e.g., methanol, ethanol)

  • This compound sample

3. Sample Preparation:

  • Dissolve a known concentration of the this compound sample in the chosen solvent.

4. Measurement:

  • Scan the sample solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • For quantification, create a calibration curve by measuring the absorbance of standard solutions of known concentrations at the λmax.

This compound-Modulated Signaling Pathways

This compound exerts its biological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and apoptosis.[9][10] Understanding these pathways is crucial for drug development.

Key Signaling Pathways
  • NF-κB Signaling Pathway: this compound has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation.[9]

  • Nrf2/HO-1 Signaling Pathway: this compound can activate the Nrf2/HO-1 pathway, leading to the expression of antioxidant enzymes and protecting against oxidative stress.[11][12]

  • PI3K/Akt Signaling Pathway: This pathway is involved in cell survival and proliferation, and this compound has been shown to modulate its activity.[11][13]

  • SIRT1 Signaling Pathway: this compound is known to activate SIRT1, a protein involved in cellular metabolism and longevity.[12]

Polydatin_Pathways cluster_sirt1 SIRT1 Pathway cluster_nrf2 Nrf2/HO-1 Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates Nrf2 Nrf2 This compound->Nrf2 activates NFkB NF-κB This compound->NFkB inhibits PI3K PI3K This compound->PI3K modulates PGC1a PGC-1α SIRT1->PGC1a Mito Mitochondrial Biogenesis PGC1a->Mito HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Inflammation Inflammation NFkB->Inflammation Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival

Fig. 3: this compound's interaction with key signaling pathways.

References

Application Notes and Protocols: Polydatin Encapsulation in Chitosan Nanocapsules for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polydatin (B1678980), a glycosylated form of resveratrol, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] However, its clinical application is often hampered by poor water solubility, low bioavailability, and chemical instability.[1][2][3] Encapsulation of this compound into chitosan (B1678972) nanocapsules presents a promising strategy to overcome these limitations. Chitosan, a natural, biocompatible, and biodegradable polymer, can form nanoparticles that protect the drug from degradation, enhance its solubility, and facilitate controlled release and cellular uptake.[2] These application notes provide detailed protocols for the synthesis, characterization, and in vitro evaluation of this compound-loaded chitosan nanocapsules.

Data Presentation

Table 1: Physicochemical Characteristics of this compound-Loaded Chitosan Nanoparticles
ParameterValueReference
Preparation Method Ionic Gelation[1][2]
Chitosan Concentration 0.5 mg/mL[1]
This compound Concentration 0.5 mM[1]
Chitosan:TPP Ratio (w/w) 6:1[1]
Chitosan:this compound Ratio (w/w) 1:1[1]
Particle Size (Z-average) 144.25 ± 3.37 nm
Polydispersity Index (PDI) < 0.3
Zeta Potential +30 to +40 mV
Encapsulation Efficiency (EE) ~96.74 ± 0.39%
Drug Loading (DL) ~10.6 ± 0.05 wt.%[4]
Table 2: In Vitro Cytotoxicity of this compound and this compound-Chitosan Nanoparticles on SKBR3 Cells
TreatmentConcentration (µg/mL)Time (h)Cell Viability (%)Reference
PD-CS-NPs 20048~80%[2]
PD-CS-NPs 40048~70%[2]
PD-CS-NPs 20072~60%[2]
PD-CS-NPs 40072~40%[2]
Free this compound 20072>80%[2]
Free this compound 40072>70%[2]

Experimental Protocols

Preparation of this compound-Loaded Chitosan Nanoparticles (PD-CS-NPs) by Ionic Gelation

This protocol describes the synthesis of PD-CS-NPs using the ionotropic gelation method, which involves the electrostatic interaction between the positively charged chitosan and the negatively charged cross-linking agent, sodium tripolyphosphate (TPP).[1][2]

Materials:

  • Low molecular weight chitosan

  • This compound (PD)

  • Sodium tripolyphosphate (TPP)

  • Glacial acetic acid

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Chitosan Solution Preparation:

    • Dissolve 2.5 mg of low molecular weight chitosan in 5 mL of a 1% (v/v) acetic acid solution.

    • Stir the solution at room temperature until the chitosan is completely dissolved, resulting in a 0.5 mg/mL solution.

    • Adjust the pH of the chitosan solution to 4.0.[1]

  • This compound Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in deionized water.

    • Adjust the pH of the this compound solution to 4.8.[1]

    • To achieve a final concentration of 0.5 mM and a 1:1 (w/w) ratio with chitosan, add 2.5 mL of the 1 mM this compound stock solution to the 5 mL chitosan solution.[1]

  • TPP Solution Preparation:

    • Dissolve 0.5 mg of TPP in 700 µL of deionized water to obtain a 0.7 mg/mL solution.[1]

  • Nanoparticle Formation:

    • While continuously stirring the chitosan-polydatin solution at room temperature, add the TPP solution dropwise.

    • Continue stirring for 30 minutes to allow for the formation of nanoparticles.

    • The resulting opalescent suspension indicates the formation of nanoparticles.

  • Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps twice to remove any unentrapped this compound and other reagents.

    • Finally, resuspend the purified PD-CS-NPs in deionized water for further characterization or lyophilize for long-term storage.

Characterization of this compound-Loaded Chitosan Nanoparticles

a) Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the nanoparticle suspension with deionized water.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • The Z-average diameter will provide the mean particle size, the PDI will indicate the size distribution, and the zeta potential will determine the surface charge and stability of the nanoparticles.

b) Encapsulation Efficiency (EE) and Drug Loading (DL):

  • After the first centrifugation step during purification, collect the supernatant.

  • Quantify the amount of free this compound in the supernatant using UV-Vis spectrophotometry at the maximum absorbance wavelength of this compound (approximately 306 nm).

  • Calculate the EE and DL using the following formulas:

    • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

    • DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100

In Vitro Drug Release Study

This protocol utilizes the dialysis bag method to evaluate the release profile of this compound from the chitosan nanocapsules in a simulated physiological environment.[4][5]

Materials:

  • PD-CS-NPs suspension

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer

Procedure:

  • Resuspend a known amount of lyophilized PD-CS-NPs in a specific volume of PBS (e.g., 1 mL).

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Securely close the dialysis bag and immerse it in a larger volume of release medium (e.g., 50 mL of PBS at pH 7.4 or 5.5) in a beaker.

  • Place the beaker in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a 1 mL aliquot of the release medium.

  • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.

  • Quantify the concentration of this compound in the collected aliquots using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug release at each time point.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of the nanoparticles on cancer cell lines, such as the human breast cancer cell line SKBR3.[2][6][7]

Materials:

  • SKBR3 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • PD-CS-NPs, free this compound, and empty chitosan nanoparticles (as controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed SKBR3 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • After 24 hours, remove the medium and treat the cells with different concentrations of PD-CS-NPs, free this compound, and empty nanoparticles (e.g., 200 and 400 µg/mL).[2] Include untreated cells as a control.

  • Incubate the plates for 24, 48, and 72 hours.[2]

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[8]

  • Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]

  • Carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][8]

  • Shake the plates for 15 minutes to ensure complete dissolution.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Cellular Uptake Study using Fluorescence Microscopy

This protocol describes a qualitative method to visualize the cellular uptake of nanoparticles. For this, chitosan needs to be fluorescently labeled (e.g., with Fluorescein isothiocyanate, FITC) prior to nanoparticle synthesis.

Materials:

  • FITC-labeled chitosan nanoparticles (FITC-CS-NPs)

  • SKBR3 cells

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4% in PBS) for cell fixation

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed SKBR3 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with a suspension of FITC-CS-NPs at a specific concentration.

  • Incubate for a defined period (e.g., 4 hours) to allow for nanoparticle uptake.

  • After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the cell nuclei.

  • Visualize the cellular uptake of the nanoparticles using a fluorescence microscope. The green fluorescence from FITC will indicate the location of the nanoparticles, and the blue fluorescence from DAPI will show the cell nuclei.

Mandatory Visualizations

G cluster_prep Nanoparticle Preparation cluster_synthesis Ionic Gelation cluster_purification Purification chitosan Chitosan Solution (0.5 mg/mL in 1% Acetic Acid) mix Mix Chitosan and this compound Solutions chitosan->mix This compound This compound Solution (1 mM in dH2O) This compound->mix tpp TPP Solution (0.7 mg/mL in dH2O) add_tpp Add TPP solution dropwise with continuous stirring tpp->add_tpp mix->add_tpp stir Stir for 30 min add_tpp->stir centrifuge1 Centrifuge (15,000 rpm, 30 min) stir->centrifuge1 resuspend1 Resuspend pellet in dH2O centrifuge1->resuspend1 centrifuge2 Repeat Centrifugation & Resuspension (2x) resuspend1->centrifuge2 final_product Final Product: This compound-Chitosan Nanoparticles centrifuge2->final_product

Caption: Experimental workflow for the preparation of this compound-loaded chitosan nanoparticles.

G cluster_pathways Signaling Pathways Modulated by this compound cluster_effects Cellular Effects This compound This compound nrf2 Nrf2/ARE Pathway This compound->nrf2 Activates pi3k PI3K/Akt/mTOR Pathway This compound->pi3k Inhibits wnt Wnt/β-catenin Pathway This compound->wnt Inhibits nfkb NF-κB Pathway This compound->nfkb Inhibits antioxidant Antioxidant Response nrf2->antioxidant apoptosis Inhibition of Apoptosis pi3k->apoptosis proliferation Inhibition of Proliferation wnt->proliferation inflammation Anti-inflammatory Effects nfkb->inflammation

Caption: Key signaling pathways modulated by this compound leading to its therapeutic effects.

References

Application Notes and Protocols: Utilizing Polydatin in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anticancer effects of polydatin (B1678980) in combination with conventional chemotherapeutic drugs. The information is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of these drug combinations.

Introduction

This compound, a natural precursor of resveratrol, has demonstrated significant potential as an adjunct in cancer therapy.[1][2] Studies have shown that this compound can enhance the efficacy of various anticancer drugs, including doxorubicin, cisplatin (B142131), paclitaxel, 5-fluorouracil (B62378) (5-FU), and sorafenib (B1663141), against several types of cancer.[1][3][4][5] The synergistic effects are often attributed to this compound's ability to modulate multiple cellular processes, such as inducing apoptosis, promoting cell cycle arrest, and inhibiting cell proliferation, migration, and invasion.[1][6][7] This document outlines the quantitative data from combination studies, detailed experimental protocols, and the signaling pathways involved.

Data Presentation: Synergistic Effects of this compound with Anticancer Drugs

The following tables summarize the quantitative data from studies investigating the combination of this compound with various anticancer drugs.

Table 1: this compound in Combination with Doxorubicin

Cancer TypeCell Line(s)This compound Conc.Doxorubicin Conc.Observed Synergistic EffectsReference(s)
OsteosarcomaDoxorubicin-resistant cells50-250 µMNot specifiedInhibition of cell proliferation, induction of apoptosis.[7]
OsteosarcomaSAOS-2, U2OS100-200 µMIC50: 10 µMSensitizes osteosarcoma cells to doxorubicin.[8]
Hepatocellular CarcinomaHepG2, SK-HEP150-300 µMSubtoxic concentrationsSynergistically improved inhibitory activities in HCC cells and alleviated toxicity in normal liver cells.[7]

Table 2: this compound in Combination with Cisplatin

Cancer TypeCell Line(s)This compound Conc.Cisplatin Conc.Observed Synergistic EffectsReference(s)
Non-Small Cell Lung CancerH1299, H46025-800 µM1.5 µMSynergistically enhances antitumor activity by stimulating ROS-mediated endoplasmic reticulum stress.[3][9]
OsteosarcomaSAOS-2, U2OS100-200 µMIC50: 20 µMSensitizes osteosarcoma cells to cisplatin.[8]
Hepatocellular CarcinomaHepG2, SK-HEP150-300 µMSubtoxic concentrationsSynergistically improved inhibitory activities in HCC cells and alleviated toxicity in normal liver cells.[7]

Table 3: this compound in Combination with Other Anticancer Drugs

Anticancer DrugCancer TypeCell Line(s)This compound Conc.Drug Conc.Observed Synergistic EffectsReference(s)
PaclitaxelOsteosarcomaU2OS, MG63 (paclitaxel-resistant)Not specifiedNot specifiedEnhanced antitumor activity, suppressed cell growth and migration, induced apoptosis.[1][5]
5-Fluorouracil (5-FU)Colorectal CancerHCT116, HT-29Not specifiedNot specifiedCounteracts 5-FU resistance by enhancing apoptosis.[10]
SorafenibBreast CancerMCF-7Not specifiedNot specifiedSynergistic effects, induced apoptosis, inhibited cell growth, and arrested cells in the sub-G1 phase.[4][11]
Temozolomide (B1682018)GlioblastomaNot specifiedNot specifiedNot specifiedImproves temozolomide efficacy.[12]
RadiotherapyColorectal CancerHCT116, CT2640 µMNot specifiedSensitizes tumor cells to ionizing radiation by inducing apoptosis of cancer stem cells.[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of this compound and anticancer drug combinations on cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell lines of interest

    • Complete culture medium

    • This compound (stock solution in DMSO)

    • Anticancer drug (e.g., Doxorubicin, Cisplatin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound alone, the anticancer drug alone, or a combination of both for 24, 48, or 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control. The synergistic effect can be determined using the Combination Index (CI) method with software like CompuSyn, where CI < 1 indicates synergy.[2]

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol quantifies the induction of apoptosis by the combination treatment.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • This compound and anticancer drug

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding Buffer

    • Propidium Iodide (PI)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the drug combination as described for the MTT assay for 24 or 48 hours.

    • Harvest the cells (including floating cells) by trypsinization and wash with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of the combination treatment on cell migration.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • This compound and anticancer drug

    • Sterile 200 µL pipette tip

    • Microscope with a camera

  • Procedure:

    • Seed cells in 6-well plates and grow to a confluent monolayer.

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

    • Wash the cells with PBS to remove detached cells and replace the medium with fresh medium containing the treatment (this compound, anticancer drug, or combination).

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

    • Measure the width of the scratch at different points and calculate the percentage of wound closure over time. A delay in closure compared to the control indicates inhibition of cell migration.

Colony Formation Assay

This assay evaluates the long-term effect of the combination treatment on the proliferative capacity of single cells.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • This compound and anticancer drug

    • Crystal violet staining solution (0.5% crystal violet in methanol)

  • Procedure:

    • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

    • Treat the cells with the drug combination for a specified period (e.g., 24 hours).

    • Remove the treatment medium and replace it with fresh complete medium.

    • Incubate the plates for 7-14 days, allowing colonies to form.

    • Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 20 minutes.

    • Wash with water and air dry the plates.

    • Count the number of colonies (typically containing >50 cells). A reduction in colony number indicates inhibition of cell proliferation.

Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the molecular mechanisms underlying the synergistic effects, such as the inhibition of the PI3K/AKT pathway.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • This compound and anticancer drug

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-caspase-3)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Imaging system

  • Procedure:

    • Seed cells and treat with the drug combination as described previously.

    • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the protein bands using an ECL reagent and an imaging system.

    • Analyze the band intensities to determine the changes in protein expression and phosphorylation levels.

Signaling Pathways and Mechanisms of Action

The synergistic anticancer effects of this compound in combination with chemotherapy are mediated through the modulation of various signaling pathways.

PI3K/AKT/mTOR Pathway

This compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.[2][14] By downregulating the phosphorylation of key proteins like AKT and mTOR, this compound can induce apoptosis and inhibit cell proliferation, thereby sensitizing cancer cells to the effects of other anticancer drugs.[1][11]

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Chemotherapy Anticancer Drug Proliferation Cell Proliferation & Survival Chemotherapy->Proliferation Apoptosis Apoptosis Chemotherapy->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Apoptosis

Caption: this compound inhibits the PI3K/AKT/mTOR pathway.

Reactive Oxygen Species (ROS)-Mediated Apoptosis

In some cancers, such as non-small cell lung cancer, this compound in combination with cisplatin enhances the generation of reactive oxygen species (ROS).[3][9] This increased oxidative stress leads to endoplasmic reticulum (ER) stress and activation of pro-apoptotic signaling pathways, resulting in enhanced cancer cell death.[3]

ROS_Mediated_Apoptosis Polydatin_Cisplatin This compound + Cisplatin ROS ↑ Reactive Oxygen Species (ROS) Polydatin_Cisplatin->ROS ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: ROS-mediated apoptosis by this compound and Cisplatin.

Wnt/β-catenin Pathway

This compound has also been shown to suppress the Wnt/β-catenin signaling pathway in cancer cells.[6] This pathway is involved in cell proliferation and migration. By inhibiting this pathway, this compound can reduce the metastatic potential of cancer cells and enhance the efficacy of chemotherapy.

Wnt_Beta_Catenin_Pathway This compound This compound Wnt_Signal Wnt Signaling This compound->Wnt_Signal Beta_Catenin β-catenin Wnt_Signal->Beta_Catenin Gene_Expression Target Gene Expression Beta_Catenin->Gene_Expression Proliferation_Migration Proliferation & Migration Gene_Expression->Proliferation_Migration

Caption: Inhibition of Wnt/β-catenin pathway by this compound.

Experimental Workflow

A typical experimental workflow to evaluate the synergistic effects of this compound and an anticancer drug is depicted below.

Experimental_Workflow Cell_Culture 1. Cell Culture (Cancer Cell Lines) Treatment 2. Treatment (this compound, Anticancer Drug, Combination) Cell_Culture->Treatment In_Vitro_Assays 3. In Vitro Assays Treatment->In_Vitro_Assays MTT Cell Viability (MTT) In_Vitro_Assays->MTT Apoptosis Apoptosis (Flow Cytometry) In_Vitro_Assays->Apoptosis Migration Migration (Wound Healing) In_Vitro_Assays->Migration Colony Colony Formation In_Vitro_Assays->Colony Mechanism 4. Mechanistic Studies (Western Blot) In_Vitro_Assays->Mechanism Data_Analysis 5. Data Analysis & Conclusion MTT->Data_Analysis Apoptosis->Data_Analysis Migration->Data_Analysis Colony->Data_Analysis Mechanism->Data_Analysis

Caption: Workflow for evaluating this compound combination therapy.

References

Application Notes and Protocols for Assessing Polydatin's Neuroprotective Effects In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polydatin (B1678980), a natural glucoside of resveratrol, has garnered significant attention for its potential therapeutic applications, particularly its neuroprotective properties.[1][2] It is a polyphenol found in various plants, including grapes, peanuts, and red wine.[1][2] this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects, which are crucial in combating the complex pathophysiology of neurodegenerative diseases.[1][3][4] In vitro studies have demonstrated that this compound can protect neuronal cells from various insults, such as oxidative stress, excitotoxicity, and inflammation, making it a promising candidate for further investigation in the context of neurological disorders like Alzheimer's disease, Parkinson's disease, and ischemic stroke.[3][5]

This document provides detailed protocols for assessing the neuroprotective effects of this compound in vitro, targeting key mechanisms of action. It is intended to guide researchers in designing and executing experiments to evaluate this compound's efficacy and elucidate its underlying molecular pathways.

Key Neuroprotective Mechanisms of this compound

In vitro studies have revealed that this compound exerts its neuroprotective effects through multiple signaling pathways:

  • Antioxidant Activity: this compound effectively scavenges reactive oxygen species (ROS) and enhances the expression of antioxidant enzymes.[1][2] This is partly achieved through the activation of the Nrf2/HO-1 signaling pathway, a critical regulator of cellular antioxidant responses.[3][6] this compound can also modulate mitochondrial function to reduce ROS production.[1][5]

  • Anti-inflammatory Effects: this compound can suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3] This is often mediated by the inhibition of the NF-κB signaling pathway.[1][3][6]

  • Anti-apoptotic Activity: this compound has been shown to inhibit neuronal apoptosis by modulating the expression of Bcl-2 family proteins, reducing caspase activation (caspase-3 and -9), and preventing cytochrome c release from mitochondria.[1][3]

  • Activation of Pro-survival Signaling: this compound can activate pro-survival pathways such as the PI3K/Akt and CREB signaling cascades.[3][5][7] Activation of the CREB pathway can lead to the upregulation of neuroprotective proteins like neuroglobin (Ngb).[5][7][8]

  • Sirtuin 1 (SIRT1) Activation: this compound can activate SIRT1, a protein deacetylase that plays a crucial role in cellular stress resistance and longevity, contributing to its neuroprotective effects.[1]

Experimental Workflow

A general workflow for assessing the neuroprotective effects of this compound in vitro involves selecting an appropriate neuronal cell model, inducing neurotoxicity with a relevant stressor, treating the cells with this compound, and then evaluating various cellular and molecular endpoints.

G cluster_setup Experimental Setup cluster_experiment Experimental Procedure cluster_assessment Assessment of Neuroprotection cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) pre_treatment Pre-treatment with this compound (Various Concentrations) cell_culture->pre_treatment polydatin_prep This compound Preparation (Stock Solution in DMSO) polydatin_prep->pre_treatment neurotoxicity Induction of Neurotoxicity (e.g., H₂O₂, Glutamate, Aβ) pre_treatment->neurotoxicity incubation Incubation (Defined Period) neurotoxicity->incubation viability Cell Viability Assays (MTT, LDH) incubation->viability apoptosis Apoptosis Assays (Caspase Activity, TUNEL) incubation->apoptosis oxidative_stress Oxidative Stress Assays (ROS, SOD, GSH) incubation->oxidative_stress inflammation Inflammatory Marker Assays (ELISA for Cytokines) incubation->inflammation western_blot Western Blot Analysis (Signaling Proteins) incubation->western_blot

Caption: General experimental workflow for in vitro assessment of this compound's neuroprotection.

Data Presentation

Table 1: Summary of In Vitro Neuroprotective Effects of this compound
Assay TypeNeurotoxic StimulusCell Line/ModelKey Findings
Cell Viability Hydrogen Peroxide (H₂O₂)Primary Mouse Cortical Neurons, N2a cellsThis compound inhibited H₂O₂-induced neuronal cell death.[5][7]
Oxygen-Glucose Deprivation/ReperfusionSpinal Cord Motor NeuronsThis compound increased neuronal viability in a dose-dependent manner.[3]
Apoptosis Ischemic/Reperfusion Injury ModelRat MCAO modelThis compound exhibited anti-apoptotic effects by increasing Bcl-2 and decreasing cytochrome c, Bax, and caspases-3/9.[3]
Oxidative Stress Hydrogen Peroxide (H₂O₂)Neuronal CellsThis compound attenuated H₂O₂-induced mitochondrial dysfunction and ROS production.[5][7]
Cerebral Hemorrhage ModelRatsThis compound decreased oxidative stress by controlling the Nrf2/ARE pathway.[3]
Inflammation Lipopolysaccharide (LPS)MacrophagesThis compound reduced the levels of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS).[6]
Middle Cerebral Artery Occlusion (MCAO)RatsThis compound lowered NF-κB and attenuated oxidative stress.[3]

Experimental Protocols

Cell Culture and Treatment

Neuronal Cell Models:

  • SH-SY5Y Human Neuroblastoma Cells: A commonly used cell line that can be differentiated into a neuronal phenotype.[9][10] They are suitable for high-throughput screening.

  • Primary Cortical Neurons: Isolated from rodent embryos, these cells offer a more physiologically relevant model but are more challenging to culture.[10][11]

General Culture Protocol for SH-SY5Y Cells:

  • Culture SH-SY5Y cells in a T75 flask with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.

  • For experiments, seed the cells into 96-well or 6-well plates at a desired density (e.g., 1 x 10⁴ cells/well for a 96-well plate).

  • Allow cells to adhere and grow for 24 hours before treatment.

This compound and Neurotoxin Treatment:

  • Prepare a stock solution of this compound in DMSO. Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.1%).

  • Pre-treat cells with various concentrations of this compound for a specified period (e.g., 2-24 hours) before inducing neuronal damage.

  • Induce neurotoxicity by adding a neurotoxic agent such as:

    • Oxidative Stress: Hydrogen peroxide (H₂O₂)

    • Excitotoxicity: Glutamate

    • Alzheimer's Disease Model: Amyloid-beta (Aβ) peptides

Cell Viability Assays

a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • After the treatment period, carefully remove the culture medium.

  • Add 100 µL of fresh serum-free medium and 10 µL of MTT reagent (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the MTT solution.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

b) Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

Protocol:

  • After the treatment period, collect the cell culture supernatant.

  • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • The LDH-catalyzed conversion of lactate to pyruvate (B1213749) reduces NAD+ to NADH, which then reduces the tetrazolium salt to a colored formazan product.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Calculate LDH release as a percentage of the positive control (cells lysed to release maximum LDH).[12]

Oxidative Stress Assays

a) Intracellular Reactive Oxygen Species (ROS) Assay using DCFH-DA

The DCFH-DA assay is a common method to measure intracellular ROS levels.

Protocol:

  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with DCFH-DA (2',7'-dichlorofluorescin diacetate) solution (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer (excitation ~485 nm, emission ~530 nm).

  • Quantify the relative ROS levels as a percentage of the control group.

b) Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, a key antioxidant enzyme.

Protocol:

  • After treatment, harvest and lyse the cells.

  • Use a commercially available SOD assay kit (e.g., based on the inhibition of the reduction of WST-1 or nitroblue tetrazolium).

  • Follow the manufacturer's protocol to measure SOD activity.

  • Results are typically expressed as units of SOD activity per mg of protein.

Apoptosis Assays

a) Caspase-3/9 Activity Assay

This colorimetric or fluorometric assay measures the activity of executioner caspase-3 and initiator caspase-9.

Protocol:

  • After treatment, lyse the cells.

  • Use a commercially available caspase-3 or caspase-9 activity assay kit.

  • The cell lysate is incubated with a specific caspase substrate conjugated to a chromophore or fluorophore.

  • Cleavage of the substrate by the active caspase releases the chromophore or fluorophore, which can be quantified by measuring absorbance or fluorescence.

  • Express the results as a fold change relative to the control group.

b) Western Blot Analysis for Apoptosis-Related Proteins

Protocol:

  • After treatment, lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

  • Quantify band intensities using densitometry software.

Signaling Pathway Diagrams

G cluster_pathway This compound's Neuroprotective Signaling Pathways cluster_antioxidant Antioxidant Response cluster_survival Pro-survival Signaling cluster_inflammation Anti-inflammatory Response cluster_apoptosis Anti-apoptosis This compound This compound nrf2 Nrf2 This compound->nrf2 activates pi3k_akt PI3K/Akt This compound->pi3k_akt activates nfkb NF-κB This compound->nfkb inhibits bax Bax This compound->bax downregulates bcl2 Bcl-2 This compound->bcl2 upregulates ho1 HO-1 nrf2->ho1 antioxidant_enzymes Antioxidant Enzymes ho1->antioxidant_enzymes creb CREB pi3k_akt->creb ngb Ngb creb->ngb pro_inflammatory Pro-inflammatory Cytokines nfkb->pro_inflammatory caspases Caspases bax->caspases bcl2->caspases

Caption: Key signaling pathways modulated by this compound for neuroprotection.

G cluster_nrf2 Nrf2/HO-1 Antioxidant Pathway This compound This compound nrf2 Nrf2 This compound->nrf2 promotes dissociation keap1 Keap1 keap1->nrf2 sequesters nucleus Nucleus nrf2->nucleus translocation are ARE ho1_nqo1 HO-1, NQO1 (Antioxidant Genes) are->ho1_nqo1 activates transcription cellular_protection Cellular Protection ho1_nqo1->cellular_protection

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polydatin (B1678980), a natural precursor and glycoside of resveratrol (B1683913), has emerged as a promising therapeutic agent in the investigation and potential treatment of various liver diseases associated with oxidative stress.[1][2][3] Its superior bioavailability compared to resveratrol makes it an attractive compound for research and development.[4] Oxidative stress is a key pathogenic factor in a range of liver pathologies, including alcoholic liver disease (ALD), non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and drug-induced liver injury.[1][2][3] this compound exerts its hepatoprotective effects through multiple mechanisms, including the scavenging of reactive oxygen species (ROS), enhancement of endogenous antioxidant defenses, and modulation of inflammatory and apoptotic signaling pathways.[1][2][4]

These application notes provide a comprehensive overview of the use of this compound in preclinical research models of oxidative stress-related liver diseases, summarizing key quantitative data and detailing relevant experimental protocols.

Data Presentation: Efficacy of this compound in Preclinical Models

The following tables summarize the quantitative data from various preclinical studies, highlighting the therapeutic potential of this compound in mitigating liver damage.

Table 1: Effects of this compound on Liver Function and Oxidative Stress Markers in Alcoholic Liver Disease (ALD) Models

Experimental ModelThis compound Dosage & AdministrationTreatment DurationKey FindingsReference
Male Wistar rats with ethanol-induced injury25, 50, 100 mg/kg/day (intragastric)7 days (pretreatment)Dose-dependent decrease in serum ALT and AST. Reduction in hepatic ROS and malondialdehyde (MDA). Increased activity of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[1]
Zebrafish larvae with ethanol-induced hepatic steatosis6.25, 12.5, 25 µg/mL in culture medium48 hoursAttenuated hepatic fat accumulation. Decreased mRNA levels of fatty acid synthase (FASN).[1]
C57BL/6 male mice with acute alcohol-induced liver injury50, 100 mg/kg/day (intragastric)PretreatmentPrevented the increase in matrix metalloproteinase (MMP) activities in the liver.[1]

Table 2: Effects of this compound on Liver Function and Oxidative Stress Markers in Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH) Models

Experimental ModelThis compound Dosage & AdministrationTreatment DurationKey FindingsReference
Male Sprague Dawley rats with fructose-induced NAFLD7.5, 15, 30 mg/kg (intragastric)6 weeksReduced liver levels of ROS, MDA, and H₂O₂. Decreased thioredoxin-interacting protein (TXNIP).[2][5]
Male Sprague Dawley rats on a high-fat diet30, 90 mg/kg/day (intragastric)8 weeksAmeliorated liver steatosis.[1]
Male C57/BL6 mice on a high-fat diet100 mg/kg/day (intragastric)14 weeksReduced hepatic lipid accumulation.[1]
C57BL/6 mice with methionine-choline deficient (MCD) diet-induced NASH5 mg/kg (intraperitoneal, every other day)4 weeksDecreased serum ALT and AST. Reduced hepatic triglyceride content. Down-regulated NADPH oxidase 4 (NOX4).[6]
db/db mice with MCD diet-induced NASH100 mg/kg (oral administration)Not specifiedDecreased hepatic lipid accumulation and inflammation.[2]

Table 3: Effects of this compound on Drug-Induced Liver Injury Models

Experimental ModelThis compound Dosage & AdministrationTreatment DurationKey FindingsReference
Mice with acetaminophen (B1664979) (APAP)-induced hepatotoxicity25, 50, 100 mg/kg/day (intragastric)7 days (pretreatment)Increased survival rate. Decreased serum ALT and AST. Reduced hepatic ROS, MDA, and nitric oxide (NO). Increased GSH levels and GSH/GSSG ratio.[3]
Mice with carbon tetrachloride (CCl₄)-induced liver fibrosisNot specifiedNot specifiedAttenuated the activity of hepatic stellate cells (HSCs) via its antioxidant activity on sphingosine (B13886) kinase 1 (SphK1) signaling.[4]

Signaling Pathways Modulated by this compound

This compound's hepatoprotective effects are mediated through the modulation of several key signaling pathways involved in oxidative stress, inflammation, and apoptosis.

Polydatin_Signaling_Pathways This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges miR200a miR-200a This compound->miR200a Upregulates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates Bax Bax This compound->Bax Downregulates Bcl2 Bcl-2 This compound->Bcl2 Upregulates HSCs Hepatic Stellate Cells (HSCs) This compound->HSCs Inhibits Activation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress TXNIP TXNIP ROS->TXNIP Activates Liver_Injury Liver Injury Oxidative_Stress->Liver_Injury Keap1 Keap1 miR200a->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH, HO-1) Nrf2->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->Oxidative_Stress Reduces NLRP3 NLRP3 Inflammasome TXNIP->NLRP3 Activates Inflammation Inflammation NLRP3->Inflammation Inflammation->Liver_Injury mTOR mTOR PI3K_Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Regulates Apoptosis Apoptosis Apoptosis->Liver_Injury Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits Liver_Fibrosis Liver Fibrosis HSCs->Liver_Fibrosis Liver_Fibrosis->Liver_Injury

Caption: Key signaling pathways modulated by this compound in hepatoprotection.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's role in oxidative stress-related liver diseases.

In Vivo Model: High-Fructose Diet-Induced NAFLD in Mice

This protocol outlines the induction of NAFLD in mice using a high-fructose diet and subsequent treatment with this compound.[7][8][9]

Materials:

  • Male C57BL/6J mice (5 weeks old)

  • Standard chow diet

  • Fructose (B13574) solution (10% and 30% w/v in drinking water)

  • This compound

  • 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) aqueous solution

  • Gavage needles

  • Metabolic cages

Procedure:

  • Acclimatization: House mice in a controlled environment (23 ± 2°C, 40 ± 10% relative humidity, 12-hour light-dark cycle) with free access to standard chow and water for one week.

  • Model Induction:

    • For the first 3 weeks, provide the experimental group with a 10% (w/v) fructose solution as their sole source of drinking water.

    • For the subsequent 5 weeks, increase the fructose concentration to 30% (w/v).

    • The control group receives regular drinking water throughout the 8-week period.

  • This compound Administration:

    • During the final weeks of the study (as specified in the experimental design), prepare a suspension of this compound in 0.5% CMC-Na.

    • Administer this compound to the treatment group via oral gavage at the desired concentration (e.g., 25-100 mg/kg body weight).

    • The vehicle control group receives an equivalent volume of 0.5% CMC-Na.

  • Sample Collection and Analysis:

    • At the end of the experimental period, euthanize the mice.

    • Collect blood via cardiac puncture for serum analysis of ALT, AST, triglycerides (TG), and total cholesterol (TC).

    • Perfuse and collect the liver. A portion of the liver should be fixed in 10% formalin for histological analysis (H&E and Oil Red O staining), and the remainder snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.

    • Homogenize a portion of the frozen liver tissue to measure levels of MDA, SOD, and other oxidative stress markers.[7]

    • Extract total RNA from liver tissue for quantitative real-time PCR (qRT-PCR) analysis of genes related to inflammation and lipid metabolism.[8]

NAFLD_Model_Workflow Start Start: C57BL/6J Mice (5 weeks old) Acclimatization Acclimatization (1 week) Start->Acclimatization Diet_Groups Dietary Groups (8 weeks) Acclimatization->Diet_Groups Control_Diet Control Group: Standard Diet + Water Diet_Groups->Control_Diet Control HF_Diet NAFLD Model Group: High-Fructose Diet Diet_Groups->HF_Diet Experimental Sample_Collection Sample Collection Control_Diet->Sample_Collection Treatment_Groups Treatment Groups HF_Diet->Treatment_Groups Vehicle Vehicle Control: CMC-Na Treatment_Groups->Vehicle Vehicle Polydatin_Treatment This compound Treatment (e.g., 25-100 mg/kg) Treatment_Groups->Polydatin_Treatment This compound Vehicle->Sample_Collection Polydatin_Treatment->Sample_Collection Serum_Analysis Serum Analysis: ALT, AST, Lipids Sample_Collection->Serum_Analysis Liver_Histology Liver Histology: H&E, Oil Red O Sample_Collection->Liver_Histology Liver_Biochem Liver Biochemistry: MDA, SOD, GSH Sample_Collection->Liver_Biochem Liver_Molecular Liver Molecular Biology: qRT-PCR, Western Blot Sample_Collection->Liver_Molecular

Caption: Experimental workflow for the in vivo NAFLD model.

In Vitro Model: Palmitic Acid-Induced Hepatocyte Injury

This protocol describes the induction of lipotoxicity in a hepatocyte cell line using palmitic acid (PA) to model aspects of NAFLD/NASH in vitro.[6]

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Palmitic acid (PA)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound

  • Lipopolysaccharide (LPS) (optional, for co-stimulation)

  • Oil Red O staining solution

  • Triglyceride quantification kit

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • TUNEL assay kit for apoptosis detection

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • PA-BSA Complex Preparation:

    • Dissolve PA in ethanol.

    • Prepare a 10% BSA solution in serum-free DMEM.

    • Add the PA solution to the BSA solution while stirring at 37°C to create a PA-BSA complex. The final concentration of PA can be, for example, 0.25 mM.

  • Cell Treatment:

    • Seed HepG2 cells in appropriate culture plates.

    • Once cells reach desired confluency, replace the medium with serum-free DMEM containing the PA-BSA complex.

    • For co-stimulation, LPS (e.g., 1 µg/ml) can be added.

    • Treat cells with different concentrations of this compound for 24 hours.

  • Analysis:

    • Lipid Accumulation: Stain cells with Oil Red O and quantify intracellular triglycerides using a commercial kit.

    • Cytotoxicity: Measure LDH release into the culture medium to assess cell membrane integrity.

    • Apoptosis: Perform a TUNEL assay to detect apoptotic cells.

    • Oxidative Stress: Measure intracellular ROS production using probes like DCFH-DA.

    • Gene and Protein Expression: Analyze the expression of markers for inflammation, apoptosis, and oxidative stress by qRT-PCR and Western blotting.

In_Vitro_Hepatocyte_Model Start Start: HepG2 Cell Culture PA_BSA_Prep Prepare Palmitic Acid-BSA Complex Start->PA_BSA_Prep Cell_Treatment Cell Treatment (24 hours) PA_BSA_Prep->Cell_Treatment Control Control Cell_Treatment->Control PA_LPS PA +/- LPS Cell_Treatment->PA_LPS PA_LPS_PD PA +/- LPS + this compound Cell_Treatment->PA_LPS_PD Analysis Endpoint Analysis Control->Analysis PA_LPS->Analysis PA_LPS_PD->Analysis Lipid_Staining Lipid Staining (Oil Red O) Analysis->Lipid_Staining TG_Quant Triglyceride Quantification Analysis->TG_Quant Cytotoxicity Cytotoxicity Assay (LDH) Analysis->Cytotoxicity Apoptosis Apoptosis Assay (TUNEL) Analysis->Apoptosis ROS_Measurement ROS Measurement Analysis->ROS_Measurement Gene_Protein Gene/Protein Expression Analysis->Gene_Protein

Caption: Workflow for the in vitro hepatocyte injury model.

Conclusion

This compound has demonstrated significant potential as a hepatoprotective agent in a variety of preclinical models of oxidative stress-related liver diseases. Its multifaceted mechanism of action, targeting key pathways in oxidative stress, inflammation, and apoptosis, makes it a compelling candidate for further investigation. The provided data and protocols serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic applications of this compound in liver disease. While preclinical findings are promising, further clinical investigations are necessary to confirm the efficacy and safety of this compound in human subjects.[1][2]

References

Troubleshooting & Optimization

improving the low bioavailability of polydatin for clinical use

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Polydatin (B1678980) Bioavailability

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for overcoming the challenges associated with the low bioavailability of this compound for clinical applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the formulation and evaluation of this compound delivery systems.

Q1: What is the primary reason for this compound's low oral bioavailability?

A1: this compound's clinical application is significantly hampered by its low oral bioavailability, which stems from two main factors:

  • Poor Water Solubility: Despite being more water-soluble than its aglycone, resveratrol, this compound's solubility is still limited, which can affect its dissolution and absorption in the gastrointestinal tract.[1]

  • Extensive First-Pass Metabolism: After absorption, this compound undergoes rapid and extensive metabolism in the intestines and liver, converting it into less active forms before it can reach systemic circulation. This significantly reduces the amount of active compound available to exert its therapeutic effects.[2]

Q2: What are the most common strategies to improve the bioavailability of this compound?

A2: The primary approach is to use advanced drug delivery systems that protect this compound from premature metabolism and enhance its absorption. Key strategies include:

  • Lipid-Based Nanocarriers: Encapsulating this compound in liposomes or solid lipid nanoparticles protects it from enzymatic degradation in the GI tract.

  • Polymeric Nanoparticles: Using biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) or natural polymers like chitosan (B1678972) allows for controlled, sustained release and improved stability.[1][3]

  • Electrospun Nanofibers: Incorporating this compound into nanofibers can enhance its dissolution rate and permeability.

  • Co-crystallization: Forming co-crystals with biocompatible molecules like L-proline can improve solubility and dissolution properties.

Q3: My this compound encapsulation efficiency (EE%) is consistently low. What are the likely causes and how can I fix it?

A3: Low encapsulation efficiency is a common challenge. Here are several factors to investigate:

Possible Cause Solution & Optimization Strategy
Poor Drug-Carrier Interaction Select a carrier with a higher affinity for this compound. For hydrophobic polymers like PLGA, interactions can be optimized. For polymers like chitosan, electrostatic interactions are key.[4]
Drug Leakage During Formulation This often occurs during emulsification or solvent evaporation. Optimize process parameters: shorten sonication/homogenization time, control the rate of solvent evaporation, or adjust the temperature.[5]
Suboptimal Drug-to-Carrier Ratio An excessive amount of this compound relative to the carrier material will result in unencapsulated drug. Systematically test different drug-to-carrier weight ratios (e.g., 1:5, 1:10, 1:20) to find the optimal loading capacity.[5]
Incorrect pH The pH of the formulation medium can affect the charge and stability of both this compound and the carrier. For chitosan nanoparticles, maintaining a pH below 5 is crucial for the polymer's solubility and the physical entrapment of this compound.[1]

Q4: My this compound-loaded nanoparticles are aggregating after formulation or during storage. How can I improve their stability?

A4: Aggregation compromises the effectiveness and safety of a nanoformulation. Consider these solutions:

Possible Cause Solution & Optimization Strategy
Insufficient Surface Charge Nanoparticles with a zeta potential close to zero (-10mV to +10mV) are prone to aggregation due to weak repulsive forces.[4] For PLGA systems, ensure sufficient stabilizer (e.g., PVA, Poloxamer) is used.[6] For chitosan, the positive charge should provide stability; ensure the pH is low enough to maintain protonation.
Inappropriate Storage Medium Storing nanoparticles in high ionic strength buffers like PBS can screen the surface charge, leading to aggregation.[6] For storage, resuspend nanoparticles in deionized water or a low-molarity buffer.[7]
Freeze-Thaw or Lyophilization Stress The formation of ice crystals during freezing can physically force nanoparticles together. When lyophilizing, always use a cryoprotectant (e.g., trehalose, mannitol, sucrose) to form a protective glassy matrix around the nanoparticles.[8]
High Nanoparticle Concentration Highly concentrated suspensions increase the frequency of particle collisions. If aggregation is an issue, work with a more dilute suspension.

Q5: The in vitro release of this compound from my nanoparticles shows a high initial "burst release." How can I achieve a more controlled, sustained release profile?

A5: A high burst release is often due to the drug being adsorbed to the nanoparticle surface rather than being fully encapsulated.

Possible Cause Solution & Optimization Strategy
Surface-Adsorbed Drug Improve the washing steps after nanoparticle collection. Increase the number of centrifugation and resuspension cycles to thoroughly remove any unencapsulated or loosely bound drug.[4]
High Polymer Porosity/Degradation Rate The type of polymer significantly influences the release rate. Use a polymer with a higher molecular weight or a more hydrophobic character to slow water penetration and drug diffusion. For PLGA, a higher lactide-to-glycolide ratio (e.g., 75:25) results in a slower degradation and release rate.
Small Particle Size Smaller particles have a larger surface-area-to-volume ratio, which can lead to faster drug release. If sustained release is the primary goal, aim for a slightly larger particle size (e.g., 200-300 nm) that still falls within the acceptable range for your application.

Data Presentation: Comparison of this compound Delivery Systems

The following tables summarize quantitative data from studies focused on improving this compound's bioavailability.

Table 1: Performance of Different this compound Nanoformulations

Delivery SystemMethodMean Particle Size (nm)Encapsulation Efficiency (EE%)Key Finding
Nanoliposomes Thin-Film Hydration80.2 ± 3.788.4% ± 3.7Increased relative oral bioavailability by 282.9% compared to free this compound in rats.
Chitosan Nanocapsules Ionotropic Gelation~10083%Successfully encapsulated this compound and demonstrated antiproliferative effects on SKBR3 breast cancer cells.[1]
PLGA Nanoparticles Emulsion-Solvent Evaporation~250-35094.5% ± 9.2Showed a pH-independent, sustained drug release profile.[9]

Table 2: Pharmacokinetic Parameters of Oral this compound in Rats

FormulationDose (mg/kg)t½ (min)AUC₀₋∞ (μg/L·min)Absolute Bioavailability
Free this compound 50200.3125,626~2.9%
Free this compound 100210.3250,433Data Not Available
Free this compound 300272.3693,722Data Not Available

(Data sourced from a pharmacokinetic study of this compound in rats after intragastric and intravenous administration).

Experimental Protocols

The following are generalized protocols for common nanoparticle preparation methods. Note: These protocols should be optimized for your specific laboratory conditions, equipment, and materials.

Protocol 1: this compound-Loaded Liposomes via Thin-Film Hydration

This method is widely used for encapsulating both hydrophobic and hydrophilic drugs.

Materials:

  • Lecithin (B1663433) (e.g., soy phosphatidylcholine)

  • Cholesterol

  • This compound

  • Chloroform and Methanol (or another suitable organic solvent mixture)

  • Phosphate Buffered Saline (PBS) or other aqueous buffer

Procedure:

  • Lipid Dissolution: Dissolve lipids (e.g., lecithin and cholesterol in a 4:1 molar ratio) and this compound in a minimal volume of a chloroform/methanol mixture in a round-bottom flask.[10]

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a controlled temperature (above the lipid phase transition temperature) to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the flask wall.[11][12]

  • Film Drying: To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2-4 hours (or overnight).[11]

  • Hydration: Add the aqueous buffer (pre-heated to above the lipid's transition temperature) to the flask. Agitate the flask by hand or on a vortex mixer. This process causes the lipid film to peel off and self-assemble into multilamellar vesicles (MLVs).[10]

  • Size Reduction (Sonication/Extrusion): To obtain smaller, more uniform vesicles (SUVs), the MLV suspension must be downsized.

    • Sonication: Use a probe sonicator on ice to break down the large vesicles.

    • Extrusion (Recommended): Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This produces liposomes with a much more uniform size distribution.[12][13]

  • Purification: Remove unencapsulated this compound by dialysis, gel filtration chromatography, or ultracentrifugation.

Protocol 2: this compound-Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation

This method is ideal for encapsulating hydrophobic compounds like this compound into a polymeric matrix.

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent (e.g., DCM). This forms the "oil" phase.[14][15]

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA). This is the "water" phase.

  • Primary Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or probe sonication in an ice bath. This creates a fine oil-in-water (O/W) emulsion. The high energy input breaks the oil phase into nanoscale droplets.[14][16]

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at a moderate speed at room temperature for several hours (or overnight) to allow the organic solvent to evaporate. As the solvent evaporates, the PLGA precipitates and hardens, forming solid nanoparticles with this compound entrapped inside.[15][16]

  • Washing and Collection: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 x g for 20-30 min). Discard the supernatant, which contains residual surfactant and unencapsulated drug.[14]

  • Purification: Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step at least two more times to wash the particles thoroughly.

  • Storage: Resuspend the final pellet in deionized water for immediate use or lyophilize with a cryoprotectant for long-term storage.

Visualizations: Workflows and Pathways

The following diagrams illustrate key concepts in this compound delivery and action.

Polydatin_Absorption_Metabolism Oral Oral Administration of this compound Stomach Stomach Oral->Stomach Intestine Small Intestine (Primary Absorption Site) Stomach->Intestine Transport Absorption into Enterocytes Intestine->Transport SGLT1 Active Transport & Passive Diffusion Metabolism1 Intestinal Metabolism (Deglycosylation & Conjugation) Transport->Metabolism1 PortalVein Portal Vein Metabolism1->PortalVein LowBio Result: Low Bioavailability Metabolism1->LowBio Liver Liver PortalVein->Liver Metabolism2 Hepatic First-Pass Metabolism Liver->Metabolism2 Circulation Systemic Circulation Metabolism2->Circulation Reduced Amount of Active this compound Metabolism2->LowBio Excretion Excretion Circulation->Excretion

Caption: this compound's path from oral intake to circulation, highlighting metabolic barriers.

Nanoformulation_Workflow cluster_prep Phase Preparation cluster_emulsion Formulation cluster_purify Purification & Collection cluster_char Characterization & Storage N1 1. Dissolve Polymer (PLGA) & this compound in Organic Solvent N3 3. Emulsification (High-Speed Homogenization) N1->N3 N2 2. Prepare Aqueous Phase with Stabilizer (PVA) N2->N3 N4 4. Solvent Evaporation (Hardens Nanoparticles) N3->N4 N5 5. Centrifugation (Pellet Nanoparticles) N4->N5 N6 6. Washing (Remove Free Drug & PVA) N5->N6 N7 7. Characterization (Size, Zeta, EE%) N6->N7 N8 8. Lyophilization (with Cryoprotectant) N7->N8

Caption: Experimental workflow for PLGA nanoparticle synthesis via emulsification.

Polydatin_Signaling_Pathway cluster_Nrf2 Nrf2 Antioxidant Pathway cluster_NFkB NF-κB Inflammatory Pathway Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Stress->Keap1_Nrf2 induces NFkB NF-κB Activation Stress->NFkB activates This compound This compound This compound->Keap1_Nrf2 promotes dissociation This compound->NFkB inhibits Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 releases ARE ARE (Antioxidant Response Element) in Nucleus Nrf2->ARE translocates & -binds to Genes Antioxidant Gene Expression (e.g., HO-1, SOD) ARE->Genes activates Response Cellular Protection (Reduced Inflammation & Oxidative Damage) Genes->Response Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammation activates Inflammation->Response

Caption: this compound's modulation of Nrf2 (antioxidant) and NF-κB (inflammatory) pathways.

References

Technical Support Center: Polydatin Oral Administration & Absorption

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with polydatin (B1678980). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments related to its oral administration and absorption.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of my this compound compound unexpectedly low?

A1: Low oral bioavailability of this compound is a well-documented challenge primarily due to two factors:

  • Low Aqueous Solubility: this compound has poor water solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1] The highest estimated solubility in water at 25°C is around 30 µg/mL.[1]

  • Extensive First-Pass Metabolism: After oral administration, this compound undergoes significant metabolism in the intestines and liver before it can reach systemic circulation.[2][3] It is rapidly converted to its aglycone, resveratrol (B1683913), which is then further metabolized into glucuronide and sulfate (B86663) conjugates.[2][4] Studies in rats have shown that as much as 98.4% of orally administered this compound is metabolized in the intestines and liver.[3]

Q2: I am detecting high levels of resveratrol and its metabolites in my samples after this compound administration. Is this normal?

A2: Yes, this is expected. This compound is a glycoside of resveratrol and serves as its natural precursor.[5] Upon oral administration, it is extensively hydrolyzed by intestinal microflora and enzymes into resveratrol.[4] Therefore, detecting resveratrol and its glucuronidated or sulfated metabolites is a confirmation of this compound's absorption and subsequent metabolism.[2]

Q3: What is the primary mechanism of this compound absorption in the intestine?

A3: this compound absorption is believed to occur through two main mechanisms:

  • Passive Diffusion: Like many small molecules, this compound can passively diffuse across the intestinal cell membranes.[1]

  • Active Transport: Due to its glucose moiety, this compound can also be actively transported by sodium-dependent glucose transporter 1 (SGLT1), which is primarily present in the intestines.[1] This active transport mechanism gives it an advantage over resveratrol, which is absorbed mainly through passive diffusion.[1]

Q4: Are there strategies to improve the oral bioavailability of this compound?

A4: Several formulation strategies have been explored to overcome the challenges of low solubility and extensive metabolism, thereby improving oral bioavailability. These include:

  • Nanoformulations: Encapsulating this compound into nanocarriers like liposomes, poly(lactic-co-glycolic acid) (PLGA) nanoparticles, and nanofibers has shown promise.[1][6][7] These systems can enhance solubilization, protect this compound from degradation, and potentially modify its absorption pathway.[1] For instance, electrospun nanofibers have been shown to significantly improve the solubility of this compound by approximately 6-fold.[6][8]

  • Phospholipid Complexes: Forming a complex of this compound with phospholipids (B1166683) can improve its lipophilicity and, consequently, its absorption. Studies have shown that this compound-phospholipid complexes exhibit increased aqueous solubility and improved oral bioavailability in rats.

Troubleshooting Guides

Problem 1: Inconsistent or low this compound concentration detected in plasma/serum samples.

  • Possible Cause 1: Rapid Metabolism.

    • Troubleshooting Tip: Ensure your analytical method is validated to detect not only this compound but also its primary metabolite, resveratrol, and its conjugated forms.[9] A comprehensive pharmacokinetic study should account for all major metabolites.[2][4]

  • Possible Cause 2: Poor Solubility in Formulation.

    • Troubleshooting Tip: Verify the dissolution of your this compound formulation in a relevant physiological buffer (e.g., simulated gastric or intestinal fluid). If solubility is low, consider using solubilizing agents or advanced formulation strategies as mentioned in FAQ 4.

  • Possible Cause 3: Analytical Method Issues.

    • Troubleshooting Tip: Develop and validate a sensitive and specific analytical method, such as UPLC-MS/MS, for the simultaneous quantification of this compound and resveratrol in biological matrices.[9][10] Ensure proper sample preparation, including protein precipitation or liquid-liquid extraction, to minimize matrix effects.[11]

Problem 2: High variability in absorption and pharmacokinetic parameters between subjects.

  • Possible Cause 1: Influence of Gut Microbiota.

    • Troubleshooting Tip: The gut microbiota plays a crucial role in the hydrolysis of this compound to resveratrol.[4] Differences in the gut microbial composition between individual animals can lead to variability. Consider co-housing animals or using animals from a single, well-controlled source to minimize this variability.

  • Possible Cause 2: Food Effect.

    • Troubleshooting Tip: The presence of food can alter gastric emptying time and intestinal motility, potentially affecting this compound absorption. Standardize feeding protocols, such as fasting animals overnight before oral administration, to ensure consistency across experiments.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water (25°C)< 0.5 mg/mL[12]
Anhydrous Ethanol~20 mg/mL[12]
50% Ethanol-Water~25 mg/mL[12]
70% Ethanol-Waterup to 80 mg/mL[12]
90% Ethanol-Water~75 mg/mL[12]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

Doset1/2 (min)AUC0-∞ (mg·min/L)Reference
10 mg/kg71.4807.54[2]
20 mg/kg90.4953.73[2]
30 mg/kg95.01919.30[2]

(Note: Oral bioavailability data for this compound is often low and variable, and highly dependent on the formulation used.)

Experimental Protocols

Protocol 1: In Situ Single-Pass Intestinal Perfusion in Rats

This protocol is used to investigate the intestinal absorption and metabolism of this compound.

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat. Surgically expose the small intestine and cannulate the desired intestinal segment (e.g., jejunum, ileum).

  • Perfusion: Perfuse the cannulated segment with a buffered solution (e.g., Krebs-Ringer buffer) containing a known concentration of this compound at a constant flow rate.

  • Sample Collection: Collect the effluent from the outlet cannula at predetermined time intervals.

  • Analysis: Analyze the concentration of this compound and its metabolites (resveratrol, etc.) in the collected perfusate using a validated LC-MS/MS method.

  • Calculation: Calculate the absorption rate constant and the extent of metabolism within the intestinal segment.

Protocol 2: Quantification of this compound and Resveratrol in Plasma using UPLC-MS/MS

This protocol is for the simultaneous quantification of this compound and its major metabolite, resveratrol, in plasma samples.[9][10]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding acetonitrile (B52724) (containing an internal standard like wogonin) to the plasma sample.[4]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Inject the supernatant onto a UPLC system equipped with a C18 column (e.g., Acquity UPLC BEH C18).[4]

    • Use a gradient elution with a mobile phase consisting of acetonitrile and 0.1% formic acid in water.[4]

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in negative ionization mode with multiple reaction monitoring (MRM).[4]

    • Monitor the specific precursor-to-product ion transitions for this compound, resveratrol, and the internal standard.[4] For example: m/z 389 → m/z 227 for this compound and m/z 227 → m/z 185 for resveratrol.[4]

  • Quantification:

    • Construct calibration curves using standards of known concentrations.

    • Determine the concentrations of this compound and resveratrol in the plasma samples by interpolating from the calibration curves.

Visualizations

Polydatin_Metabolism_Pathway This compound This compound (Oral Administration) Intestine Small Intestine This compound->Intestine Absorption Resveratrol Resveratrol Intestine->Resveratrol Hydrolysis by Intestinal Microbiota/ Enzymes Liver Liver (First-Pass Metabolism) Resveratrol->Liver Portal Vein Systemic_Circulation Systemic Circulation Resveratrol->Systemic_Circulation Minor fraction Metabolites Resveratrol Glucuronides & Sulfates Liver->Metabolites Conjugation Metabolites->Systemic_Circulation

Caption: Metabolic pathway of orally administered this compound.

Experimental_Workflow_Pharmacokinetics cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis Oral_Admin Oral Administration of this compound to Rats Blood_Collection Serial Blood Sampling Oral_Admin->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep UPLC_MSMS UPLC-MS/MS Analysis Sample_Prep->UPLC_MSMS Data_Analysis Pharmacokinetic Data Analysis UPLC_MSMS->Data_Analysis

Caption: Workflow for a typical preclinical pharmacokinetic study of this compound.

Troubleshooting_Logic Start Low this compound Bioavailability Observed Check_Metabolites Are Resveratrol and its conjugates detected? Start->Check_Metabolites Yes_Metabolites Yes Check_Metabolites->Yes_Metabolites No_Metabolites No Check_Metabolites->No_Metabolites Extensive_Metabolism Conclusion: Extensive first-pass metabolism is occurring. Consider formulation strategies to bypass or reduce metabolism. Yes_Metabolites->Extensive_Metabolism Check_Solubility Is the formulation fully dissolved in GI fluids? No_Metabolites->Check_Solubility Yes_Solubility Yes Check_Solubility->Yes_Solubility No_Solubility No Check_Solubility->No_Solubility Analytical_Issue Potential Issue: Analytical method not sensitive/specific enough or problem with sample prep. Yes_Solubility->Analytical_Issue Improve_Solubility Action: Improve formulation solubility (e.g., nanoformulations, co-solvents). No_Solubility->Improve_Solubility

Caption: Troubleshooting logic for low this compound bioavailability.

References

Polydatin Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for polydatin (B1678980). This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential stability issues with this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound, also known as piceid, is a glucoside of resveratrol (B1683913), naturally found in sources like Polygonum cuspidatum, grapes, and peanuts. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and cardioprotective effects. However, its practical application in research and drug development is often hampered by its limited solubility and stability in aqueous solutions, which can impact experimental reproducibility and the therapeutic efficacy of potential formulations.

Q2: What are the main factors affecting this compound stability in aqueous solutions?

A2: The stability of this compound in aqueous solutions is primarily influenced by:

  • pH: this compound is more stable in acidic conditions and its degradation increases with higher pH.

  • Temperature: Elevated temperatures accelerate the degradation of this compound.

  • Light: Exposure to UV light can cause isomerization of the more bioactive trans-polydatin to cis-polydatin and other degradation products.

  • Enzymatic Degradation: Enzymes such as β-glucosidases can hydrolyze this compound to resveratrol. This is a key consideration when working with biological matrices that may contain these enzymes.

Q3: My this compound solution appears cloudy or has precipitated. What should I do?

A3: this compound has low solubility in water at room temperature (<0.5 mg/mL).[1] Cloudiness or precipitation indicates that the concentration of this compound has exceeded its solubility limit under the current conditions.

  • Troubleshooting:

    • Consider using a co-solvent. This compound's solubility increases significantly in alcohol-water mixtures. For example, in a 50% ethanol-water solution, its solubility is approximately 25 mg/mL.[1]

    • Gently warming the solution may help dissolve the precipitate, but be mindful that prolonged exposure to high temperatures can cause degradation.

    • Ensure the pH of your solution is not causing precipitation.

Q4: I am observing a loss of this compound concentration in my samples over time, even when stored at 4°C. What could be the cause?

A4: Loss of this compound concentration over time, even at refrigerated temperatures, can be due to several factors:

  • Troubleshooting:

    • pH-dependent hydrolysis: If your aqueous solution is neutral or alkaline, this compound can slowly degrade. Consider buffering your solution to a slightly acidic pH if your experimental design allows.

    • Photodegradation: Ensure your solutions are protected from light by using amber vials or wrapping them in aluminum foil. This compound is sensitive to light, which can lead to degradation.[1]

    • Oxidation: Although this compound has antioxidant properties, it can also be susceptible to oxidation over long-term storage. Consider purging your solutions with an inert gas like nitrogen or argon before sealing.

    • Enzymatic activity: If you are working with cell culture media or other biological fluids, endogenous enzymes could be degrading the this compound. Ensure the sterility of your solutions and consider using enzyme inhibitors if appropriate.

Q5: Can I store this compound solutions, and what are the recommended storage conditions?

A5: For short-term storage (up to a few days), aqueous solutions of this compound should be stored at 2-8°C and protected from light. For long-term storage, it is recommended to prepare aliquots and store them at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. Lyophilized powder is more stable and should be stored at -20°C for up to three years.[2]

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause Recommended Action
Inconsistent results in cell-based assays This compound degradation in culture media.Prepare fresh this compound solutions for each experiment. Minimize the exposure of the media containing this compound to light. Consider the potential for enzymatic degradation by cellular enzymes.
Unexpected peaks in HPLC analysis Degradation of this compound into other compounds (e.g., resveratrol, cis-polydatin).Use a validated stability-indicating HPLC method to separate and identify potential degradation products. Ensure proper sample handling and storage prior to analysis.
Low bioavailability in in vivo studies Poor solubility and rapid metabolism.Consider formulation strategies to enhance solubility, such as using co-solvents or complexation with cyclodextrins. Be aware that this compound can be hydrolyzed to resveratrol in the gut.[3]

Quantitative Data on this compound Stability

While specific degradation kinetics of this compound in aqueous solutions under various pH and temperatures are not extensively documented in publicly available literature, studies on related flavonoids suggest that degradation typically follows first-order kinetics. The rate of degradation is expected to increase with both increasing pH and temperature.

Photostability of trans-Polydatin:

Trans-polydatin is known to isomerize to cis-polydatin upon exposure to UV light. The stability can be enhanced by forming inclusion complexes with cyclodextrins.

Sample % Degradation after 180 min UV Irradiation
trans-polydatin54%
trans-polydatin-β-CD complex42%
trans-polydatin-Me-β-CD complex36%
trans-polydatin-HP-β-CD complex28%

Thermal Stability of this compound:

The thermal decomposition of this compound is also influenced by complexation.

Compound Decomposition Temperature (°C)
trans-polydatin~270
trans-polydatin-β-CD complex~281
trans-polydatin-Me-β-CD complex~288
trans-polydatin-HP-β-CD complex~298

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of this compound stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of this compound stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 24 hours. Dissolve the stressed powder in methanol to a final concentration of 100 µg/mL.

  • Photodegradation: Expose a 100 µg/mL solution of this compound in methanol to UV light (e.g., 254 nm) for 24 hours.

4. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for a reversed-phase HPLC method to separate this compound from its potential degradation products. Method validation is required for specific applications.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) can be effective.

    • Initial conditions: 35% methanol.

    • Linear gradient to 65% methanol over 20 minutes.

    • Hold at 65% methanol for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 310 nm.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Dissolve and dilute samples in the initial mobile phase composition.

  • Filter samples through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

  • Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the this compound peak is free from co-eluting impurities.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal (Solid, 105°C) stock->thermal Expose to stress photo Photodegradation (Solution, UV light) stock->photo Expose to stress neutralize Neutralize/Dilute Stressed Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Interpretation (Degradation Profile) hplc->data

Forced degradation experimental workflow.

signaling_pathways cluster_stimuli Cellular Stress cluster_this compound Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Response stress Oxidative Stress, Inflammation, etc. nfkb NF-κB Pathway stress->nfkb dysregulates nrf2 Nrf2/ARE Pathway stress->nrf2 dysregulates pi3k PI3K/Akt Pathway stress->pi3k dysregulates sirt1 SIRT1/SOD2 Pathway stress->sirt1 dysregulates This compound This compound This compound->nfkb inhibits This compound->nrf2 activates This compound->pi3k activates This compound->sirt1 activates inflammation ↓ Inflammation nfkb->inflammation promotes antioxidant ↑ Antioxidant Defense nrf2->antioxidant promotes apoptosis ↓ Apoptosis pi3k->apoptosis inhibits sirt1->antioxidant promotes

Key signaling pathways modulated by this compound.

References

Technical Support Center: Optimizing Polydatin Dosage for Animal Studies of Chronic Pain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing polydatin (B1678980) in animal models of chronic pain.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for this compound in a mouse or rat model of chronic pain?

A1: Based on current literature, effective doses of this compound in rodent models of chronic pain typically range from 5 mg/kg to 100 mg/kg. For instance, in a chronic constriction injury (CCI) model in rats, doses of 5, 10, and 15 mg/kg administered intraperitoneally (i.p.) were shown to alleviate neuropathic pain.[1][2] Another study using a complete Freund's adjuvant (CFA) model in mice found that while 25 mg/kg (i.p.) did not have analgesic effects, it did alleviate anxiety-like behaviors associated with chronic pain.[3][4] For spinal cord injury (SCI) models in rats, intrathecal doses of 1, 2, and 3 mg/kg have been used, with 2 mg/kg showing significant efficacy.[5][6]

Q2: What is the most common route of administration for this compound in these studies?

A2: The most frequently reported route of administration in the reviewed studies is intraperitoneal (i.p.) injection.[1][2][3] Oral administration has also been used, with one study in a Freund's adjuvant-induced arthritis rat model reporting effects at a dose of 200 mg/kg/day. The choice of administration route may depend on the specific experimental goals and the desired bioavailability.

Q3: How often should this compound be administered?

A3: In most chronic pain models, this compound is administered once daily.[3] For example, in the CFA mouse model, this compound was given once a day for 8 to 10 consecutive days.[3] In the CCI rat model, behavioral changes were monitored over a 14-day period with daily administration.[1]

Q4: What are the known mechanisms of action for this compound in chronic pain?

A4: this compound exerts its effects through multiple pathways, primarily by modulating inflammation and oxidative stress.[2][5] Key signaling pathways implicated include the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway, which reduces the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2][3][7] this compound also activates the Nrf2 pathway, which is involved in the antioxidant response.[2][8]

Troubleshooting Guides

Oral Gavage Administration

Issue: The animal is struggling excessively during oral gavage.

  • Possible Cause: Improper restraint or stress.

  • Troubleshooting Steps:

    • Ensure you are using a firm but gentle restraint technique that immobilizes the head and neck without restricting breathing.[9][10]

    • Habituate the animals to handling and the procedure for a few days before the experiment begins.[11]

    • Consider using a flexible plastic gavage needle instead of a rigid metal one to minimize the risk of injury and discomfort.[9][12]

    • Moistening the tip of the gavage needle with water or a sucrose (B13894) solution may ease its passage.[11]

Issue: Fluid is bubbling from the animal's nose after administration.

  • Possible Cause: Accidental administration into the trachea.

  • Troubleshooting Steps:

    • Immediately stop the administration.[12]

    • Gently tilt the animal's head downwards to allow the fluid to drain.[9]

    • Monitor the animal closely for any signs of respiratory distress.[9][10]

    • To prevent this, ensure the gavage needle is inserted to the correct depth (measure from the mouth to the last rib) and that you feel no resistance during insertion.[10][12]

Intraperitoneal (IP) Injection

Issue: There is bleeding at the injection site.

  • Possible Cause: Puncture of a superficial blood vessel.

  • Troubleshooting Steps:

    • Apply gentle pressure to the injection site with sterile gauze until the bleeding stops.[13]

    • Ensure you are injecting into the lower abdominal quadrants to avoid major organs and blood vessels.[14][15]

    • Use an appropriate needle size (e.g., 25-27g for mice, 23-25g for rats).[13]

Issue: The animal shows signs of distress or peritonitis after injection.

  • Possible Cause: Puncture of an internal organ (e.g., intestine, bladder) or introduction of a non-sterile substance.

  • Troubleshooting Steps:

    • Always use sterile injection solutions and equipment.[13]

    • Before injecting, gently pull back on the plunger (aspirate). If you see any fluid (urine, intestinal contents) or blood, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[13]

    • Monitor the animal for signs of pain, abdominal swelling, or lethargy. If these are observed, consult with a veterinarian.[13]

Behavioral Pain Assays

Issue: High variability in behavioral test results.

  • Possible Cause: Inconsistent testing environment, experimenter bias, or animal stress.

  • Troubleshooting Steps:

    • Ensure the testing environment is quiet and has consistent lighting and temperature.

    • Habituate the animals to the testing room and equipment before starting the experiment.

    • The experimenter should be consistent in their handling and scoring of behaviors. Whenever possible, the experimenter should be blind to the treatment groups.

    • Consider that reflexive measures (like paw withdrawal) can be influenced by spinal reflexes and may not fully capture the complex experience of pain.[16][17] Incorporating non-reflexive measures, such as spontaneous pain behaviors (e.g., paw licking, guarding) or assessing the impact on daily activities, can provide a more comprehensive picture.[16][18]

Issue: Animals are not showing a clear pain response in the model.

  • Possible Cause: The chosen pain model may not be appropriate for the research question, or the injury was not induced consistently.

  • Troubleshooting Steps:

    • Carefully review the protocol for inducing the chronic pain model to ensure consistency.

    • Consider the type of pain being modeled. For example, inflammatory pain models like CFA are different from neuropathic pain models like CCI.[16]

    • Ensure the behavioral tests used are sensitive to the specific type of pain being induced. For instance, tests for mechanical allodynia (von Frey) and thermal hyperalgesia (hot plate) are common.[3][6]

Data Presentation

Table 1: Summary of this compound Dosage in Animal Models of Chronic Pain

Animal ModelSpeciesThis compound DosageAdministration RouteFrequencyKey Findings
Complete Freund's Adjuvant (CFA)Mouse6.25, 25, 100 mg/kgIntraperitoneal (i.p.)Daily for 8-10 days25 mg/kg alleviated anxiety-like behaviors but not pain perception.[3][4]
Chronic Constriction Injury (CCI)Rat5, 10, 15 mg/kgIntraperitoneal (i.p.)Daily for 14 daysAlleviated neuropathic pain and improved locomotor activity.[1][2]
Spinal Cord Injury (SCI)Rat1, 2, 3 mg/kgIntrathecalNot specified2 mg/kg was most effective in improving sensory and motor function.[5][6]
Freund's Adjuvant-Induced ArthritisRat200 mg/kgOralDailySignificantly improved histopathological changes.
Collagen-Induced ArthritisMouse15, 45 mg/kgIntraperitoneal (i.p.)Not specifiedDose-dependent decrease in arthritis score.

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats
  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.

  • Surgical Procedure:

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Carefully dissect the nerve free from the surrounding connective tissue.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between each ligature.

    • The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.

  • Wound Closure: Suture the muscle layer and close the skin incision.

  • Post-operative Care: Administer analgesics as required and monitor the animal for signs of infection.

  • Behavioral Testing: Begin behavioral testing (e.g., von Frey, acetone (B3395972) drop test) at a designated time point post-surgery (e.g., 7 days) to assess the development of neuropathic pain.

Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain in Mice
  • CFA Preparation: Prepare a suspension of CFA.

  • Injection:

    • Briefly restrain the mouse.

    • Inject a small volume (e.g., 20 µL) of CFA subcutaneously into the plantar surface of one hind paw.

  • Observation: The inflammatory response, characterized by paw edema, redness, and hyperalgesia, typically develops within a few hours and can last for several weeks.

  • Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at various time points after CFA injection to monitor the progression of inflammatory pain.[3]

Visualizations

Polydatin_Signaling_Pathway cluster_inflammation Inflammatory Stimulus cluster_this compound This compound Intervention cluster_cellular_response Cellular Response Inflammatory_Stimulus Inflammatory Stimulus (e.g., nerve injury, CFA) NFkB_Pathway NF-κB Pathway Inflammatory_Stimulus->NFkB_Pathway activates This compound This compound This compound->NFkB_Pathway inhibits Nrf2_Pathway Nrf2 Pathway This compound->Nrf2_Pathway activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_Pathway->Proinflammatory_Cytokines promotes transcription Chronic_Pain Chronic Pain Proinflammatory_Cytokines->Chronic_Pain contributes to Antioxidant_Response Antioxidant Response Nrf2_Pathway->Antioxidant_Response induces Antioxidant_Response->Chronic_Pain alleviates

Caption: this compound's dual mechanism in alleviating chronic pain.

Experimental_Workflow cluster_setup Experiment Setup cluster_induction Pain Model Induction cluster_treatment Treatment and Monitoring cluster_analysis Analysis Animal_Acclimation Animal Acclimation (1 week) Baseline_Testing Baseline Behavioral Testing Animal_Acclimation->Baseline_Testing Pain_Induction Induction of Chronic Pain (e.g., CCI, CFA) Baseline_Testing->Pain_Induction Treatment_Groups Randomization to Treatment Groups (Vehicle, this compound Doses) Pain_Induction->Treatment_Groups Daily_Dosing Daily this compound Administration Treatment_Groups->Daily_Dosing Behavioral_Monitoring Regular Behavioral Monitoring (e.g., von Frey, Hot Plate) Daily_Dosing->Behavioral_Monitoring Tissue_Collection Tissue Collection (e.g., Spinal Cord, Brain) Behavioral_Monitoring->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., ELISA, Western Blot) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow for this compound studies.

References

Technical Support Center: Overcoming Polydatin's Poor Water Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor water solubility of polydatin (B1678980) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the inherent water solubility of this compound?

This compound (also known as piceid) is a naturally occurring precursor to resveratrol (B1683913) and is characterized by its poor water solubility. Published data indicates its solubility in pure water at room temperature is very low, approximately 0.161 mg/mL, and in some cases reported as low as <0.5 mg/ml.[1][2] This limited solubility presents a significant hurdle for experiments requiring higher concentrations in aqueous solutions.

Q2: What are the most common solvents for dissolving this compound for in vitro studies?

For in vitro research, this compound is typically first dissolved in an organic solvent to create a concentrated stock solution. The most commonly used solvents are:

  • Dimethyl sulfoxide (B87167) (DMSO): this compound is readily soluble in DMSO, with concentrations of 30 mg/mL to 60 mg/mL being achievable.[3][4] This is the preferred solvent for preparing high-concentration stock solutions (e.g., 100 mM) for cell-based assays.[5][6][7]

  • Ethanol (B145695): Ethanol is another effective solvent, capable of dissolving this compound at concentrations of 30 mg/mL or higher.[8]

  • Dimethylformamide (DMF): DMF can also be used, with a reported solubility of 50 mg/mL.[3][8]

When using these stock solutions in cell culture, it is critical to dilute them into the aqueous medium so that the final concentration of the organic solvent is minimal (typically ≤0.1% v/v) to prevent solvent-induced cytotoxicity.[7]

Q3: How can I prepare this compound for animal studies (in vivo)?

Direct administration of organic solvents like DMSO is often avoided in in vivo studies due to potential toxicity. Common strategies for preparing this compound for animal administration include:

  • Co-solvent Systems: A mixture of solvents can enhance solubility for injection. A formulation containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used to achieve a concentration of 2 mg/mL.[4]

  • Suspensions: For oral gavage, this compound can be suspended in aqueous vehicles. Common choices include solutions of carboxymethylcellulose (CMC-Na).

  • Advanced Formulations: To significantly improve aqueous solubility and bioavailability, advanced drug delivery systems are employed. These include complexation with cyclodextrins, encapsulation in liposomes, or the formation of phospholipid complexes.[9][10][11]

Troubleshooting Guide

Issue: My this compound is precipitating out of solution when I add it to my cell culture medium.

  • Problem: This common issue occurs when the final concentration of this compound exceeds its solubility limit in the aqueous medium, often triggered by the dilution of the organic stock solution.

  • Solutions:

    • Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can help maintain solubility during dilution.[12]

    • Perform Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume, first create an intermediate dilution in a smaller volume of warm media. Mix thoroughly, and then add this to the final volume.[12]

    • Reduce Final Solvent Concentration: Ensure your stock solution is concentrated enough that the volume added to your medium is very small, keeping the final DMSO or ethanol concentration well below 0.5%, and ideally below 0.1%.[13]

    • Lower the Working Concentration: If precipitation persists, the target concentration may be too high. Consider lowering the final concentration of this compound in your experiment.

Issue: I need to achieve a high concentration of this compound in an aqueous buffer for a biochemical assay, but it won't dissolve.

  • Problem: The required concentration for the assay is significantly higher than this compound's intrinsic water solubility.

  • Solutions:

    • Cyclodextrin Complexation: This is a highly effective method. Cyclodextrins (CDs), such as β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic inner cavity that can encapsulate this compound, while the hydrophilic exterior renders the entire complex water-soluble.[9] This method has been shown to increase water solubility from 0.161 mg/mL to as high as 12.02 mg/mL.[2]

    • Co-solvent Systems: Using a mixture of water and a miscible organic solvent can dramatically increase solubility. For example, a 50% ethanol-water solution can dissolve approximately 25 mg/mL of this compound.[1]

    • pH Adjustment: The solubility of this compound is influenced by pH. Increasing the pH of the buffer to a more alkaline state can improve its solubility.[10] However, ensure the final pH is compatible with the stability and activity of the proteins or enzymes in your assay.

Quantitative Data on this compound Solubility

The following table summarizes the solubility of this compound in various solvents and systems for easy comparison.

Solvent / SystemTemperatureSolubilityReference(s)
WaterRoom Temp / 25°C< 0.5 mg/mL[1]
PBS (pH 7.2)Room Temp~0.25 mg/mL[3]
EthanolRoom Temp~30 mg/mL[3][8]
DMSORoom Temp30 - 60 mg/mL[3][4]
DMFRoom Temp~50 mg/mL[3][8]
50% (v/v) Ethanol-WaterRoom Temp~25 mg/mL[1]
90% (v/v) Ethanol-WaterRoom Temp~75 mg/mL[1]
β-Cyclodextrin Complex (aq)Room Temp~7.21 mg/mL[2]
γ-Cyclodextrin Complex (aq)Room Temp~12.02 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Calculation: The molecular weight of this compound is 390.4 g/mol . To prepare 1 mL of a 100 mM stock solution, you need: 0.1 mol/L * 0.001 L * 390.4 g/mol = 0.03904 g = 39.04 mg.

  • Weighing: Accurately weigh 39.04 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, sterile-grade DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 2-3 minutes. If needed, sonication or gentle warming in a 37°C water bath can be used to ensure the this compound is completely dissolved.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol uses a freeze-drying method to create a solid, water-soluble complex.

  • Molar Ratio: A 1:1 molar ratio is a common starting point for complexation.[9]

  • Solution Preparation:

    • Dissolve the desired amount of HP-β-CD in distilled water with stirring.

    • In a separate container, dissolve the equimolar amount of this compound in a minimal amount of ethanol to create a concentrated solution.

  • Complexation: Slowly add the this compound-ethanol solution dropwise into the stirring aqueous HP-β-CD solution.

  • Incubation: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for complete complex formation.

  • Solvent Removal: Remove the ethanol from the mixture using a rotary evaporator.

  • Freeze-Drying: Freeze the resulting aqueous solution at -80°C and then lyophilize (freeze-dry) for 48 hours to obtain a solid powder of the this compound/HP-β-CD inclusion complex. This powder can be readily dissolved in aqueous buffers for experiments.

Visualizations

experimental_workflow cluster_problem Experimental Challenge cluster_solutions Solubilization Approaches cluster_simple_methods Methods cluster_advanced_methods Methods cluster_application Primary Application Problem Poor Aqueous Solubility of this compound Simple Simple Solubilization Problem->Simple Advanced Advanced Formulation Problem->Advanced Organic Organic Solvents (DMSO, Ethanol) Simple->Organic CoSolvent Co-Solvent Systems (Ethanol/Water) Simple->CoSolvent pH pH Adjustment Simple->pH Cyclodextrin Cyclodextrin Complexation Advanced->Cyclodextrin Liposomes Liposomes Advanced->Liposomes Phospholipid Phospholipid Complexes Advanced->Phospholipid InVitro In Vitro Assays Organic->InVitro Stock Solution Prep CoSolvent->InVitro InVivo In Vivo Studies CoSolvent->InVivo pH->InVitro Cyclodextrin->InVitro Cyclodextrin->InVivo Liposomes->InVivo Phospholipid->InVivo

Caption: Decision workflow for selecting a this compound solubilization method.

signaling_pathway cluster_kinases Key Kinases/Enzymes cluster_factors Transcription Factors / Co-activators cluster_outcomes Cellular Outcomes This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates AMPK AMPK This compound->AMPK Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) Nrf2 Nrf2 SIRT1->Nrf2 Activates AMPK->PGC1a Activates Autophagy Autophagy AMPK->Autophagy Induces Mitochondrial Mitochondrial Biogenesis PGC1a->Mitochondrial Promotes Antioxidant Antioxidant Response (SOD2, etc.) Nrf2->Antioxidant Upregulates

Caption: Simplified signaling pathways modulated by this compound.

References

polydatin's rapid metabolism and its impact on experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polydatin (B1678980). The content addresses common challenges arising from its rapid metabolism and offers insights into effective experimental design.

Troubleshooting Guides

Issue: Inconsistent or weak cellular responses in in vitro experiments.

Question: Why am I observing minimal or no effect of this compound on my cell cultures, even at high concentrations?

Answer: This issue often stems from this compound's stability and metabolism in cell culture media. This compound can be metabolized by cellular enzymes, leading to a rapid decrease in its effective concentration.

Troubleshooting Steps:

  • Assess this compound Stability: First, determine the stability of this compound in your specific cell culture medium. This can be done by incubating this compound in the medium for various durations (e.g., 0, 2, 4, 8, 12, 24 hours) and then measuring its concentration using HPLC.

  • Optimize Dosing Strategy: Based on the stability assessment, consider repeated dosing or a higher initial concentration to maintain an effective concentration over the desired experimental period.

  • Serum-Free Conditions: If your experimental design allows, consider conducting short-term experiments in serum-free or low-serum medium, as serum components can sometimes interfere with the compound's activity.

  • Positive Controls: Ensure that your positive controls for the expected biological effect are working as anticipated to rule out issues with the assay itself.

Issue: Low bioavailability and rapid clearance in in vivo animal studies.

Question: My in vivo experiments with oral administration of this compound are showing poor efficacy. How can I improve its bioavailability?

Answer: this compound has low oral bioavailability, estimated to be around 2.9%, and is subject to rapid metabolism and excretion.[1][2] Several strategies can be employed to enhance its systemic exposure.

Troubleshooting and Optimization Strategies:

  • Formulation Enhancement: Consider using a formulation designed to improve solubility and absorption. This compound-phospholipid complexes (PPC) have been shown to increase oral bioavailability by 2.2-fold in rats.[3][4] Nanoparticle-based delivery systems, such as those using chitosan (B1678972) or poly(lactic-co-glycolic acid) (PLGA), can also enhance bioavailability and stability.[5][6]

  • Route of Administration: For initial efficacy studies or to bypass first-pass metabolism, consider alternative routes of administration such as intraperitoneal (i.p.) or intravenous (i.v.) injection.[7]

  • Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the optimal dosing regimen for your specific animal model and desired therapeutic window. This will help in understanding the Cmax, Tmax, and half-life of this compound in your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolic pathways of this compound?

A1: this compound, a glycoside of resveratrol, can be metabolized in two primary ways. It can be deglycosylated to form its aglycone, resveratrol, either by cytosolic-β-glucosidase after being transported into cells or by the membrane-bound enzyme lactase-phlorizin hydrolase in the small intestine.[8] Resveratrol is then further metabolized. Additionally, gut microbiota can hydrolyze this compound to resveratrol, which can then be absorbed.[9]

Q2: What are some typical effective concentrations of this compound in in vitro studies?

A2: The effective concentration of this compound in vitro can vary significantly depending on the cell type and the biological endpoint being measured. For instance, in studies on human cervical cancer cells, concentrations around 200 μM have been used to induce cell cycle arrest.[10] In experiments with cardiomyocytes, concentrations of 100 and 200 µM have been shown to have protective effects.[11] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental system.

Q3: What are some common dosages for this compound in in vivo animal studies?

A3: Dosages for this compound in animal studies depend on the administration route and the disease model. For oral administration in mice, doses can range from 25 to 100 mg/kg/day.[9][12] For intraperitoneal (i.p.) injection in mice, dosages of 15, 45, and 150 mg/kg/day have been reported.[7] Intravenous (i.v.) administration in rats has been performed at 20 mg/kg.[1][12]

Q4: Which signaling pathways are known to be modulated by this compound?

A4: this compound has been shown to modulate a variety of signaling pathways involved in inflammation, oxidative stress, apoptosis, and metabolism. Some of the key pathways include:

  • PI3K/Akt/mTOR Pathway: this compound can inhibit this pathway, which is involved in cell growth and proliferation.[12]

  • Nrf2/HO-1 Pathway: It can activate this pathway, leading to an antioxidant response.[12]

  • NF-κB Signaling Pathway: this compound can suppress the activation of NF-κB, thereby reducing inflammation.[12]

  • Sirt1 Pathway: this compound has been shown to activate Sirt1, which is involved in cellular metabolism and stress resistance.[5]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (min)t1/2 (min)AUC0-∞ (µg·min/mL)Absolute Bioavailability (%)Reference
Intravenous (i.v.)20--112.51723.5-[1][2]
Oral (i.g.)50--200.3125.62.9[1][2]
Oral (i.g.)100--210.3250.4-[1][2]
Oral (i.g.)300--272.3693.7-[1][2]
Oral (PPC)-2.60150-748.2-[4]
Oral (this compound)-1.2190-340.6-[4]

Data presented as mean values. PPC: this compound-Phospholipid Complex.

Key Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) group.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the experiment.

  • Fasting: Fast the rats overnight with free access to water before drug administration.

  • Drug Administration:

    • Intravenous (i.v.): Administer this compound (e.g., 20 mg/kg) via the tail vein.

    • Oral (i.g.): Administer this compound (e.g., 50, 100, 300 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples from the retro-orbital plexus at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, 720 minutes) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[1]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC using appropriate software.

Visualizations

Polydatin_Metabolism_Workflow cluster_oral Oral Administration cluster_gut Small Intestine cluster_cell Enterocyte cluster_circulation Systemic Circulation Polydatin_Oral This compound (Oral) LPH Lactase-Phlorizin Hydrolase Polydatin_Oral->LPH Metabolism Microbiota Gut Microbiota Polydatin_Oral->Microbiota Metabolism SGLT1 SGLT1 Transporter Polydatin_Oral->SGLT1 Transport Resveratrol_Gut Resveratrol LPH->Resveratrol_Gut Microbiota->Resveratrol_Gut Absorption Absorption Resveratrol_Gut->Absorption Polydatin_Cell This compound SGLT1->Polydatin_Cell CBG Cytosolic-β-glucosidase Polydatin_Cell->CBG Metabolism Resveratrol_Cell Resveratrol CBG->Resveratrol_Cell Resveratrol_Cell->Absorption

Caption: Metabolic pathways of orally administered this compound.

Troubleshooting_In_Vivo Start Low in vivo efficacy of oral this compound Check1 Is bioavailability a known issue? Start->Check1 Action1 Improve formulation (e.g., PPC, Nanoparticles) Check1->Action1 Yes Check2 Is the dosing regimen optimal? Check1->Check2 No Action1->Check2 Action2 Change administration route (i.p., i.v.) Action2->Check2 Action3 Conduct pilot pharmacokinetic study Check2->Action3 No Result Improved systemic exposure and efficacy Check2->Result Yes Action3->Result

Caption: Troubleshooting workflow for low in vivo efficacy.

Polydatin_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates IKK IKK This compound->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Promotes HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant_Response HO1->Antioxidant_Response Induces NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Key signaling pathways modulated by this compound.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Polydatin Through Nanoformulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the therapeutic efficacy of polydatin (B1678980) through nanoformulations. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research endeavors.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and characterization of this compound nanoformulations.

This compound-Loaded PLGA Nanoparticles

Issue 1: Low Encapsulation Efficiency (<70%)

  • Question: My this compound encapsulation efficiency in PLGA nanoparticles prepared by the oil-in-water (o/w) emulsion-solvent evaporation method is consistently low. What are the possible causes and how can I improve it?

  • Answer: Low encapsulation efficiency for a hydrophobic drug like this compound in PLGA nanoparticles can stem from several factors. Here’s a breakdown of potential causes and solutions:

    • Drug Partitioning into the External Aqueous Phase: this compound, although primarily hydrophobic, has some water solubility which can lead to its partitioning into the external aqueous phase during the emulsification process.

      • Solution: Try using a water-immiscible solvent for PLGA that has a higher affinity for this compound, such as dichloromethane (B109758) (DCM) or a mixture of DCM and acetone.[1] Additionally, increasing the viscosity of the internal organic phase by using a higher concentration of PLGA can slow down drug diffusion.

    • Insufficient Polymer Concentration: A low PLGA concentration may not provide enough matrix to effectively entrap the drug.

      • Solution: Increase the concentration of PLGA in the organic phase. A higher polymer amount can lead to a more viscous dispersed phase, reducing drug diffusion to the external phase.[2]

    • High Stirring Rate During Emulsification: Excessive homogenization speed or sonication power can lead to smaller emulsion droplets, increasing the surface area for drug leakage.

      • Solution: Optimize the homogenization speed and time. Start with a moderate speed and gradually increase it, monitoring the particle size and encapsulation efficiency at each step.

    • Inappropriate Surfactant Concentration: The concentration of the surfactant (e.g., PVA) in the aqueous phase is crucial.

      • Solution: An optimal surfactant concentration is needed to stabilize the emulsion droplets without causing excessive drug solubilization in the external phase. Try varying the PVA concentration (e.g., 1-5% w/v).

Issue 2: Large Particle Size (>300 nm) and High Polydispersity Index (PDI > 0.3)

  • Question: I am observing a large average particle size and a high PDI for my this compound-PLGA nanoparticles. How can I achieve smaller and more uniform particles?

  • Answer: Achieving a desirable particle size and narrow size distribution is critical for the in vivo performance of nanoparticles. Here are some troubleshooting tips:

    • Inadequate Energy Input During Emulsification: Insufficient homogenization or sonication energy will result in larger and more heterogeneous emulsion droplets.

      • Solution: Increase the homogenization speed, sonication power, or duration. Ensure the sonicator probe is properly immersed in the emulsion.[3]

    • High Polymer Concentration: While a higher polymer concentration can improve encapsulation efficiency, it can also lead to a more viscous organic phase that is harder to disperse, resulting in larger particles.

      • Solution: Find an optimal balance for the PLGA concentration. You may need to slightly decrease the polymer concentration while optimizing other parameters.

    • Slow Solvent Evaporation: A slow evaporation rate can lead to particle aggregation.

      • Solution: Ensure efficient solvent removal by using a rotary evaporator or by stirring the nanoparticle suspension in a fume hood for an adequate amount of time.

    • Inappropriate Surfactant Concentration: Insufficient surfactant can lead to droplet coalescence and aggregation.

      • Solution: Ensure you are using an adequate concentration of a suitable stabilizer like PVA.

This compound-Loaded Chitosan (B1678972) Nanoparticles

Issue 1: Nanoparticle Aggregation and Precipitation

  • Question: My this compound-chitosan nanoparticles, prepared by ionic gelation, are aggregating and precipitating out of solution either immediately after synthesis or during storage. What is causing this and how can I prevent it?

  • Answer: Aggregation is a common challenge with chitosan nanoparticles due to their cationic nature and sensitivity to environmental factors.

    • Suboptimal Chitosan to TPP Ratio: The ratio of chitosan to the cross-linking agent, tripolyphosphate (TPP), is a critical factor influencing particle stability.

      • Solution: Systematically vary the chitosan:TPP mass ratio to find the optimal formulation that results in stable nanoparticles with a positive zeta potential (typically > +30 mV), which indicates sufficient electrostatic repulsion to prevent aggregation.

    • pH of the Solution: The pH of the chitosan and TPP solutions affects the charge density of both molecules.

      • Solution: Ensure the pH of the chitosan solution is below its pKa (around 6.5) to ensure sufficient protonation of the amino groups. The pH of the TPP solution should also be controlled.

    • High Nanoparticle Concentration: A high concentration of nanoparticles increases the likelihood of collisions and aggregation.

      • Solution: Prepare nanoparticles at a lower concentration or dilute the suspension immediately after synthesis.

    • Presence of Salts or Proteins in the Medium: When used in cell culture media, the presence of salts and proteins can screen the surface charge of the nanoparticles, leading to aggregation.

      • Solution: If using in biological media, consider coating the nanoparticles with a non-ionic polymer like polyethylene (B3416737) glycol (PEG) to provide steric stabilization.

Issue 2: Low this compound Loading Capacity

  • Question: I am struggling to achieve a high loading capacity of this compound in my chitosan nanoparticles. What strategies can I employ to improve it?

  • Answer: Increasing the drug loading in chitosan nanoparticles requires optimizing the formulation and process parameters.

    • Poor Solubility of this compound: this compound's limited water solubility can be a limiting factor.[4][5]

      • Solution: While chitosan nanoparticles are formed in an aqueous environment, you can try dissolving this compound in a small amount of a water-miscible organic solvent (like ethanol) before adding it to the chitosan solution. However, be cautious as excess organic solvent can affect nanoparticle formation.

    • Suboptimal pH: The pH can influence the interaction between this compound and the chitosan matrix.

      • Solution: Experiment with slight variations in the pH of the chitosan solution to see if it improves drug entrapment.

    • Chitosan Molecular Weight and Degree of Deacetylation: These properties of chitosan can influence its drug-binding capacity.

      • Solution: Try using chitosan with a different molecular weight or degree of deacetylation to see if it improves loading.

This compound-Loaded Liposomes

Issue 1: Low Encapsulation Efficiency of this compound

  • Question: My this compound-loaded liposomes, prepared by the thin-film hydration method, show low encapsulation efficiency. How can I increase the amount of this compound encapsulated?

  • Answer: Low encapsulation of a hydrophobic drug like this compound in liposomes is a common issue.

    • Drug Expulsion from the Bilayer: this compound might not be stably incorporated within the lipid bilayer.

      • Solution: Optimize the lipid composition. The inclusion of cholesterol (typically at a 30-50 mol% ratio with the main phospholipid) can increase the stability of the lipid bilayer and improve the retention of hydrophobic drugs.[6]

    • Insufficient Drug-to-Lipid Ratio: Using too little lipid relative to the amount of drug can lead to saturation of the bilayer and low encapsulation.

      • Solution: Experiment with different drug-to-lipid molar ratios to find the optimal loading capacity.

    • Hydration Conditions: The temperature and duration of hydration can affect encapsulation.

      • Solution: Ensure the hydration is performed above the phase transition temperature (Tc) of the lipids used. This ensures the lipids are in a fluid state, which facilitates drug incorporation.

Issue 2: Physical Instability (Aggregation, Fusion, and Leakage) During Storage

  • Question: My this compound liposome (B1194612) formulation is not stable over time, showing signs of aggregation and drug leakage. How can I improve its stability?

  • Answer: The physical stability of liposomes is crucial for their shelf-life and therapeutic efficacy.

    • Vesicle Fusion and Aggregation: Liposomes can be prone to fusion and aggregation, especially if they have a low surface charge.

      • Solution: Include a charged lipid in your formulation (e.g., a small percentage of a negatively charged phospholipid like phosphatidylserine (B164497) or a positively charged lipid) to increase the zeta potential and electrostatic repulsion between vesicles.[7] Another effective strategy is to incorporate a PEGylated lipid (e.g., DSPE-PEG2000) to provide steric stabilization.

    • Drug Leakage: The encapsulated this compound may leak out of the liposomes over time.

      • Solution: The inclusion of cholesterol, as mentioned earlier, can decrease the permeability of the lipid bilayer and reduce drug leakage. Storing the liposomes at a low temperature (e.g., 4°C) can also slow down leakage.

    • Lipid Oxidation and Hydrolysis: Phospholipids are susceptible to oxidation and hydrolysis, which can compromise the integrity of the liposomes.

      • Solution: Prepare liposomes using high-purity lipids and deoxygenated buffers. Store the formulation protected from light and consider adding an antioxidant like α-tocopherol to the lipid mixture.

Frequently Asked Questions (FAQs)

  • Q1: What is the main rationale for developing nanoformulations of this compound?

    • A1: this compound, despite its promising therapeutic activities, suffers from poor water solubility and low oral bioavailability, which limits its clinical application.[4][5] Nanoformulations, such as PLGA nanoparticles, chitosan nanoparticles, and liposomes, can encapsulate this compound, thereby improving its solubility, protecting it from degradation, enabling controlled release, and potentially enhancing its bioavailability and therapeutic efficacy.[8][9]

  • Q2: Which nanoformulation is best for my specific application?

    • A2: The choice of nanoformulation depends on the desired route of administration, target tissue, and release profile.

      • PLGA nanoparticles are biodegradable and biocompatible, offering sustained drug release, making them suitable for long-acting injectable formulations.

      • Chitosan nanoparticles are mucoadhesive and can enhance absorption across mucosal surfaces, making them a good choice for oral or nasal delivery.[10]

      • Liposomes are versatile carriers that can encapsulate both hydrophobic and hydrophilic drugs and can be surface-modified for targeted delivery.

  • Q3: What are the critical characterization techniques for this compound nanoformulations?

    • A3: Essential characterization techniques include:

      • Dynamic Light Scattering (DLS): To determine the average particle size, polydispersity index (PDI), and zeta potential.

      • Electron Microscopy (SEM/TEM): To visualize the morphology and size of the nanoparticles.

      • High-Performance Liquid Chromatography (HPLC): To quantify the amount of this compound for determining encapsulation efficiency and drug loading, and for in vitro release studies.

      • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the encapsulation of this compound within the nanocarrier by identifying characteristic chemical bonds.

  • Q4: How can I determine the in vitro release profile of this compound from my nanoformulations?

    • A4: The in vitro release of this compound is typically studied using a dialysis method. The nanoformulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C with constant stirring. At predetermined time intervals, samples of the release medium are withdrawn and analyzed by HPLC to determine the concentration of released this compound.

  • Q5: What are the key signaling pathways modulated by this compound that are relevant to its therapeutic effects?

    • A5: this compound has been shown to modulate several key signaling pathways involved in various diseases:

      • In Cancer: this compound can inhibit cancer cell proliferation and induce apoptosis by modulating pathways such as PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK.[11][12][13]

      • In Neuroprotection: It exerts neuroprotective effects by activating the Nrf2/ARE pathway, which is involved in antioxidant defense, and by inhibiting inflammatory pathways like NF-κB.[14][15]

      • Anti-inflammatory Effects: this compound can suppress inflammation by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines.[14]

Data Presentation

Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles

Formulation CodePolymerMethodAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PD-PLGA-NP1PLGA 50:50o/w Emulsion187.30.256-23.8~95~8.7[16]
PD-PLGA-NP2PLGA 75:25Nanoprecipitation230.8 ± 4.320.1-0.3N/A>85%N/A[17]
PD-PLGA-NP3PLGADouble Emulsion380 ± 3N/A-3.3 ± 7.675 ± 50.83 ± 0.06[18]

Table 2: Physicochemical Properties of this compound-Loaded Chitosan Nanoparticles

Formulation CodeChitosan MW/DDAMethodAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PD-CS-NP1Medium MWIonic Gelation~200<0.2>+30~83N/A[4]
PD-CS-NP2Low MWIonic Gelation250-350~0.3+35 to +45~55N/A[10]
PD-CS-NP3N/AN/A285.40.312+38.685.212.7[19][20]

Table 3: Physicochemical Properties of this compound-Loaded Liposomes

Formulation CodeLipid CompositionMethodAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PD-Lipo-1Soy PC, CholesterolThin-film hydration80.2 ± 3.70.12 ± 0.06-32.288.4 ± 3.7N/A[8][9]
PD-Lipo-2Lecithin, DSPE-PEG2000, CholesterolMembrane dispersion~107<0.2-23.1993.317.21[21]
PD-Lipo-3N/AThin-film hydration205.3 ± 3.940.282+36.37~54N/A[22]

N/A: Not Available in the cited source.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles via Oil-in-Water (o/w) Emulsion-Solvent Evaporation
  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 4 mL of dichloromethane (DCM).

  • Aqueous Phase Preparation: Prepare a 1% (w/v) aqueous solution of polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase to 20 mL of the aqueous phase under constant stirring. Homogenize the mixture using a high-speed homogenizer at 15,000 rpm for 5 minutes, or sonicate using a probe sonicator on ice.

  • Solvent Evaporation: Transfer the resulting o/w emulsion to a larger beaker and stir at room temperature for at least 4 hours in a fume hood to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and redispersion to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder for long-term storage.

Protocol 2: Preparation of this compound-Loaded Chitosan Nanoparticles via Ionic Gelation
  • Chitosan Solution Preparation: Dissolve 50 mg of low molecular weight chitosan in 50 mL of a 1% (v/v) acetic acid solution with stirring until fully dissolved. The final pH should be around 4.0-5.0.

  • This compound Addition: Dissolve 10 mg of this compound in a minimal amount of ethanol (B145695) and add it dropwise to the chitosan solution under continuous stirring.

  • Cross-linking Solution Preparation: Prepare a 1 mg/mL aqueous solution of sodium tripolyphosphate (TPP).

  • Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-polydatin solution under constant magnetic stirring at room temperature. A milky opalescent suspension should form, indicating the formation of nanoparticles.

  • Stirring: Continue stirring for an additional 30 minutes to allow for the complete formation and stabilization of the nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 12,000 x g for 30 minutes.

  • Washing and Storage: Discard the supernatant and resuspend the pellet in deionized water. The nanoparticle suspension can be used directly or lyophilized for storage.

Protocol 3: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
  • Lipid Film Formation: Dissolve 100 mg of a lipid mixture (e.g., soy phosphatidylcholine and cholesterol in a 7:3 molar ratio) and 10 mg of this compound in 10 mL of a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, dry lipid film on the inner wall of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the dry lipid film by adding 10 mL of a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) to the flask. Agitate the flask by vortexing or gentle shaking until the entire lipid film is suspended, forming multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain smaller and more uniform liposomes (small unilamellar vesicles, SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated this compound by centrifugation, dialysis, or size exclusion chromatography.

  • Storage: Store the final liposome suspension at 4°C.

Mandatory Visualization

Signaling Pathways

Below are diagrams illustrating key signaling pathways modulated by this compound, created using the DOT language.

Polydatin_Anticancer_Pathways This compound This compound PI3K PI3K This compound->PI3K Inhibits Wnt Wnt This compound->Wnt Inhibits MAPK MAPK This compound->MAPK Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation (Inhibition) mTOR->Proliferation Promotes Beta_Catenin β-Catenin Wnt->Beta_Catenin Beta_Catenin->Proliferation Promotes Apoptosis Apoptosis (Induction) MAPK->Apoptosis

Caption: this compound's anticancer signaling pathways.

Polydatin_Neuroprotection_Pathway cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates NFkB NF-κB This compound->NFkB Inhibits Oxidative_Stress Oxidative Stress ARE ARE (Antioxidant Response Element) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Oxidative_Stress Reduces Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Inflammation Inflammation NFkB->Inflammation

Caption: this compound's neuroprotective signaling pathway.

Experimental Workflows

PLGA_Nanoparticle_Workflow start Start organic_phase Prepare Organic Phase (PLGA + this compound in DCM) start->organic_phase aqueous_phase Prepare Aqueous Phase (PVA solution) start->aqueous_phase emulsification Emulsification (Homogenization/Sonication) organic_phase->emulsification aqueous_phase->emulsification solvent_evaporation Solvent Evaporation emulsification->solvent_evaporation centrifugation Centrifugation & Washing solvent_evaporation->centrifugation lyophilization Lyophilization centrifugation->lyophilization end End (Dry Nanoparticle Powder) lyophilization->end

Caption: Workflow for this compound-PLGA Nanoparticles.

Chitosan_Nanoparticle_Workflow start Start chitosan_solution Prepare Chitosan Solution (+ this compound) start->chitosan_solution tpp_solution Prepare TPP Solution start->tpp_solution ionic_gelation Ionic Gelation (Dropwise addition with stirring) chitosan_solution->ionic_gelation tpp_solution->ionic_gelation stirring Stirring ionic_gelation->stirring centrifugation Centrifugation & Washing stirring->centrifugation end End (Nanoparticle Suspension) centrifugation->end

Caption: Workflow for this compound-Chitosan Nanoparticles.

Liposome_Workflow start Start dissolve_lipids Dissolve Lipids & this compound in Organic Solvent start->dissolve_lipids thin_film Thin-Film Formation (Rotary Evaporation) dissolve_lipids->thin_film drying Drying under Vacuum thin_film->drying hydration Hydration with Aqueous Buffer drying->hydration size_reduction Size Reduction (Sonication/Extrusion) hydration->size_reduction purification Purification size_reduction->purification end End (Liposome Suspension) purification->end

Caption: Workflow for this compound-Loaded Liposomes.

References

strategies to prolong the in vivo circulation time of polydatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when developing strategies to prolong the in vivo circulation time of polydatin (B1678980).

Section 1: Understanding the Challenges with this compound

This section addresses the inherent properties of this compound that limit its systemic exposure and therapeutic efficacy.

Q1: Why is the native in vivo circulation time of this compound so short?

This compound, a natural glucoside of resveratrol, faces several challenges that limit its clinical application and contribute to a short in vivo half-life.[1][2][3] Its primary limitations include:

  • Low Bioavailability: this compound has inherently poor oral bioavailability, restricting its systemic absorption.[1][2][4][5]

  • Poor Water Solubility: Its low solubility in aqueous solutions can hinder formulation and administration.[1][2][3][6]

  • Chemical Instability: The molecule can be unstable in biological fluids, leading to rapid degradation.[1][2][3]

  • Rapid Metabolism and Excretion: Like many polyphenols, this compound is subject to high metabolism and prompt excretion from the body.[7] Following oral administration, this compound is rapidly absorbed and metabolized, with studies in rats showing a terminal half-life of approximately 1.02 hours.[8]

G cluster_problem Core Problem cluster_limitations Pharmacokinetic Limitations cluster_solutions Prolongation Strategies This compound This compound Low Bioavailability Low Bioavailability This compound->Low Bioavailability Poor Solubility Poor Solubility This compound->Poor Solubility Chemical Instability Chemical Instability This compound->Chemical Instability Rapid Metabolism Rapid Metabolism This compound->Rapid Metabolism Nanoencapsulation Nanoencapsulation Low Bioavailability->Nanoencapsulation Phospholipid Complex Phospholipid Complex Poor Solubility->Phospholipid Complex Chemical Instability->Nanoencapsulation Structural Modification Structural Modification Rapid Metabolism->Structural Modification (e.g., PEGylation)

Section 2: Nanoencapsulation Strategies

Nano-delivery systems are a primary strategy to overcome this compound's pharmacokinetic limitations by protecting it from degradation and controlling its release.[1][9]

Q2: What are the most common nanoformulations for this compound, and how do they compare?

Liposomes and chitosan-based nanoparticles are the most frequently cited systems for enhancing this compound delivery.[1][9][10][11] These carriers improve bioavailability, prolong circulation time, and can enhance therapeutic effects.[9][10]

  • Liposomes: These are vesicular structures composed of lipid bilayers. This compound-loaded liposomes have been shown to have a homogeneous spherical shape and can significantly increase the oral bioavailability of the drug.[4][10] Long-circulating liposomes, often formulated with DSPE-PEG2000, are designed specifically to improve the sustained release and circulation time of this compound.[6]

  • Chitosan (B1678972) Nanoparticles (CS-NPs): Chitosan is a natural biopolymer used to create nanocarriers. This compound-loaded chitosan nanoparticles have demonstrated high encapsulation efficiency and a prolonged release pattern, showing significant antidiabetic efficacy in animal models compared to the free drug.[11]

Quantitative Data Summary: Pharmacokinetics of this compound Formulations

FormulationAnimal ModelCmax (μg/mL)Tmax (min)AUC (μg·min/mL)Relative Bioavailability (%)Reference
Free this compound (Oral)Rat1.2190340.6100[5][12]
This compound-Phospholipid Complex (PPC)Rat2.60150748.2220[5][12]
This compound-Loaded Liposomes (Oral)Rat---282.9[4][10]

Q3: My this compound encapsulation efficiency (EE) is low. How can I improve it?

Low encapsulation efficiency is a common issue. Consider the following troubleshooting steps:

  • Optimize Drug-to-Carrier Ratio: The ratio of this compound to the polymer (e.g., chitosan) or lipid is critical. For chitosan nanoparticles, a 1:1 (w/w) ratio of chitosan to this compound has been used successfully after optimization.[1] For phospholipid complexes, a 3:1 ratio of phospholipid to this compound yielded an optimal complexation rate of 99.1%.[5]

  • Adjust Formulation pH: The pH during nanoparticle formation can affect the charge and interaction of the components. For ionotropic gelation with chitosan, the pH of the chitosan solution is a key parameter to control.

  • Refine the Preparation Method:

    • For liposomes prepared by thin-film hydration, ensure the complete evaporation of the organic solvent to form a uniform lipid film. The hydration temperature and time can also be optimized.[10]

    • For chitosan nanoparticles prepared by ionotropic gelation, the concentration of both the chitosan and the cross-linking agent (e.g., sodium tripolyphosphate) and the stirring speed can significantly impact particle size and EE.[1]

Q4: The nanoparticles I've formulated are aggregating or showing poor stability. What can I do?

Stability is crucial for the successful application of nanoformulations.[13]

  • Check Zeta Potential: The surface charge of nanoparticles, measured as zeta potential, is a key indicator of stability. A higher absolute zeta potential value (e.g., > ±20 mV) generally indicates better colloidal stability due to electrostatic repulsion. This compound long-circulating liposomes with a zeta potential of -23.19 ± 0.18 mV showed good stability.[6]

  • Incorporate Stabilizers: For liposomal formulations, the inclusion of DSPE-PEG2000 helps create a protective hydrophilic layer, enhancing stability and prolonging circulation.[6]

  • Optimize Storage Conditions: Formulations should be stored at appropriate temperatures (e.g., 4°C) to minimize degradation. Stability studies should monitor particle size, EE, and drug content over time (e.g., 30 days) to confirm the formulation's shelf-life.[6][10] Environmental factors like temperature, moisture, and light can cause degradation.[13]

Section 3: Experimental Protocols & Workflows

This section provides generalized methodologies for the preparation and evaluation of this compound nanoformulations based on published studies.

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin Film Hydration

This method is widely used for creating this compound-loaded liposomes.[4][10]

  • Lipid Film Formation: Dissolve phospholipids (B1166683) (e.g., soy phosphatidylcholine) and cholesterol in an organic solvent (e.g., chloroform/methanol mixture). Add this compound to this solution.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C). This results in the formation of a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with a phosphate (B84403) buffer solution (PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This causes the lipid film to swell and form multilamellar vesicles (MLVs).

  • Sonication/Extrusion: To reduce the particle size and create unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.

  • Purification: Remove the unencapsulated, free this compound by methods such as dialysis or ultracentrifugation.

  • Characterization: Analyze the final formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

G cluster_eval Characterization & In Vivo Study start Start: Liposome Preparation step1 1. Dissolve this compound, Phospholipids & Cholesterol in Organic Solvent start->step1 step2 2. Form Thin Lipid Film (Rotary Evaporation) step1->step2 step3 3. Hydrate Film with Buffer to form Multilamellar Vesicles (MLVs) step2->step3 step4 4. Size Reduction (Sonication or Extrusion) step3->step4 step5 5. Purify Liposomes (Remove Free this compound) step4->step5 eval1 Particle Size, PDI, Zeta Potential Analysis step5->eval1 eval2 Encapsulation Efficiency (EE) step5->eval2 eval3 In Vitro Release Study step5->eval3 eval4 In Vivo Pharmacokinetic Study in Animal Model step5->eval4 end End: Pharmacokinetic Data eval1->end eval2->end eval3->end eval4->end

Protocol 2: In Vivo Pharmacokinetic Study

This protocol outlines the key steps for evaluating the circulation time of your this compound formulation in an animal model, typically rats.[4][5][10]

  • Animal Acclimatization: House male Sprague-Dawley rats under standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (e.g., 12 hours) before drug administration, with free access to water.

  • Dosing: Divide the rats into groups. Administer the control (free this compound) and the test formulation (e.g., this compound-loaded liposomes) orally or intravenously.

  • Blood Sampling: Collect blood samples from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, 720 minutes).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[8]

  • Data Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t½), using appropriate software.

Section 4: Other Promising Strategies

Beyond standard nanoformulations, other approaches are being explored.

Q5: What are this compound-phospholipid complexes and how do they work?

A this compound-phospholipid complex (PPC) is a formulation where this compound is complexed with phospholipids, such as soy lecithin. This strategy improves the drug's lipophilicity, thereby enhancing its solubility and ability to cross biological membranes. Studies show that PPC can increase the oral bioavailability of this compound by 2.2-fold compared to the free drug.[5][12] The formation of an amorphous structure in the complex, as opposed to the crystalline structure of the pure drug, contributes to its improved dissolution rate.

Q6: Is PEGylation a viable strategy for prolonging this compound's circulation?

PEGylation is a well-established strategy for extending the half-life of therapeutic proteins and peptides by increasing their hydrodynamic size to reduce renal clearance.[14][15] While less common for small molecules like this compound, the principle can be applied through nanoformulations. Incorporating PEG-ylated lipids (e.g., DSPE-PEG2000) into liposomes creates "stealth" nanoparticles that can evade the mononuclear phagocyte system, significantly prolonging their circulation time in the bloodstream.[6] Direct conjugation of PEG to this compound is theoretically possible but would require significant chemical modification and is not a widely reported strategy in the current literature.

Q7: How does this compound exert its therapeutic effects, and does formulation affect this?

This compound modulates several key signaling pathways involved in inflammation, oxidative stress, and apoptosis.[9] Its mechanisms include the modulation of PI3K/Akt, MAPK, and NF-κB pathways.[1] By encapsulating this compound, drug delivery systems can increase its accumulation in target tissues, thereby maximizing its activity on these pathways while reducing systemic toxicity.[1] For instance, this compound protects against cardiac injury by reducing reactive oxygen species (ROS) and regulating the renin-angiotensin system, effects that are enhanced by improved bioavailability from nanoformulations.[6]

G cluster_ext External Stimuli (e.g., Oxidative Stress) Stimuli Stimuli PI3K PI3K Stimuli->PI3K NF_kB NF_kB Stimuli->NF_kB Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell_Survival Akt->Cell_Survival Inflammation Inflammation NF_kB->Inflammation This compound This compound This compound->PI3K Inhibits This compound->NF_kB Inhibits

References

potential side effects of high-dose polydatin administration in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential side effects of high-dose polydatin (B1678980) administration in vivo. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of this compound in vivo?

A1: this compound is widely regarded as having a low toxicity profile in vivo. Studies have shown that it is well-tolerated in various animal models even at relatively high doses. For instance, the median lethal dose (LD50) for intraperitoneally injected this compound in mice has been reported as 1000 ± 57.3 mg/kg.[1] For oral administration in mice, the accumulated maximum tolerated dose (MTD) has been cited as 75.5 g/kg per day, with a 100% survival rate at the maximum concentration and gavage volume.[1] Furthermore, a safety evaluation by the New Drugs Safety Evaluation and Research Center in the Chinese Academy of Medical Sciences found no significant toxic effects after 30 days of intravenous injection.[1]

Q2: Are there any known side effects of high-dose oral administration of this compound?

A2: The available literature suggests that this compound is largely devoid of significant side effects, even at high oral doses. A study on db/db mice noted that even if a high dose of this compound is needed for a significant effect on salivary gland dysfunction, it is known to be absent of side effects and toxicity.[2] In a study on fructose-induced urate nephropathic mice, this compound displayed minimal toxic effects while significantly improving renal function.[3]

Q3: Can high-dose this compound administration affect liver or kidney function?

A3: Current evidence indicates that this compound is more likely to be protective of than detrimental to liver and kidney function. This compound has been shown to ameliorate renal injury and improve kidney function in models of urate nephropathy and cisplatin-induced acute kidney injury.[3][4] In cases of liver injury, this compound treatment has been associated with a decrease in serum levels of lactate (B86563) dehydrogenase (LDH), aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP).[1]

Q4: Have any reproductive or developmental toxicity studies been conducted?

A4: While extensive studies on reproductive, carcinogenic, and teratogenic toxicity are somewhat limited, some research has shed light on this area.[1] One study on C. elegans found that a high dose of 200 μM this compound significantly decreased the number of eggs laid, although it did not affect the survival rate of the embryos.[5] Conversely, another study showed that this compound can alleviate radiation-induced testicular injury.[6] More research is needed to fully elucidate the reproductive safety profile of high-dose this compound.

Q5: What should I do if I observe unexpected weight loss in my experimental animals?

A5: While this compound is not typically associated with weight loss, it is crucial to investigate any unexpected changes in animal welfare. In a study on cisplatin-induced acute kidney injury, pretreatment with this compound was observed to improve the body weight of the mice compared to the cisplatin-only group.[7] If you observe weight loss, consider the following:

  • Vehicle Effects: Ensure the vehicle used for this compound administration is not causing adverse effects.

  • Underlying Pathology: The observed weight loss may be a symptom of the disease model rather than a side effect of the treatment.

  • Animal Husbandry: Review housing conditions, diet, and water intake to rule out other contributing factors.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No discernible therapeutic effect at a previously reported effective dose. Bioavailability Issues: this compound's absorption can be influenced by the route of administration and formulation.* Consider the use of a different vehicle or a nano-formulation to enhance solubility and absorption. * Verify the purity and stability of your this compound compound.
Contradictory results compared to published literature. Experimental Model Variability: Differences in animal species, strain, age, or disease induction method can lead to varied outcomes.* Carefully review the methodology of the cited studies and compare it with your own protocol. * Consider conducting a pilot study to determine the optimal dose for your specific model.
Precipitation of this compound solution upon preparation. Low Aqueous Solubility: this compound has limited solubility in water.* Prepare solutions fresh before each use. * Consider using a co-solvent system, such as a small percentage of DMSO, or a vehicle like 0.5% (w/v) sodium carboxymethylcellulose.[2]

Quantitative Toxicity Data

Parameter Value Animal Model Route of Administration Citation
Intraperitoneal LD501000 ± 57.3 mg/kgMiceIntraperitoneal[1]
Oral Maximum Tolerated Dose (MTD)75.5 g/kg/dayMiceOral Gavage[1]
Intravenous No Significant Toxic EffectNot specifiedN/AIntravenous (30 days)[1]

Key Experimental Protocols

Acute Oral Toxicity (as per MTD study)
  • Animal Model: Mice.

  • Test Substance: this compound.

  • Administration: Administered by oral gavage at the maximum possible concentration and volume.

  • Observation: Animals are observed for mortality and clinical signs of toxicity over a specified period.

  • Endpoint: The maximum tolerated dose is determined as the highest dose that does not cause mortality.[1]

Assessment of Nephroprotection in a Cisplatin-Induced AKI Model
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Induction of Injury: A single intraperitoneal injection of cisplatin (B142131) (20 mg/kg).

  • Treatment Groups:

    • Control (saline with 1% DMSO)

    • Cisplatin only

    • Cisplatin + this compound (40 mg/kg in 1% DMSO, administered intraperitoneally)

    • Cisplatin + Ferrostatin-1 (positive control, 5 mg/kg in 1% DMSO, administered intraperitoneally)

  • Parameters Measured:

Visualizations

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment Administration cluster_monitoring Phase 3: Observation & Data Collection cluster_analysis Phase 4: Endpoint Analysis animal_model Select Animal Model (e.g., C57BL/6 Mice) acclimatization Acclimatization (1 week) animal_model->acclimatization randomization Randomize into Treatment Groups acclimatization->randomization polydatin_prep Prepare this compound Solution randomization->polydatin_prep injury_induction Induce Pathological Model (e.g., Cisplatin Injection) randomization->injury_induction administration Administer this compound (Specify Dose & Route) polydatin_prep->administration daily_obs Daily Clinical Observation (Weight, Behavior) administration->daily_obs injury_induction->daily_obs sample_collection Collect Blood/Tissue Samples (At specified time points) daily_obs->sample_collection biochem Biochemical Analysis (e.g., BUN, Scr, ALT, AST) sample_collection->biochem histology Histopathological Examination sample_collection->histology molecular Molecular Analysis (e.g., Western Blot, PCR) sample_collection->molecular signaling_pathway cluster_antioxidant Antioxidant Response cluster_anti_inflammatory Anti-inflammatory Response cluster_apoptosis Apoptosis Regulation This compound This compound nrf2 Nrf2 Activation This compound->nrf2 activates nfkb NF-κB Inhibition This compound->nfkb inhibits bax Bax (Pro-apoptotic) Downregulation This compound->bax downregulates bcl2 Bcl-2 (Anti-apoptotic) Upregulation This compound->bcl2 upregulates ho1 HO-1 Upregulation nrf2->ho1 induces ros Reduced ROS ho1->ros scavenges cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->cytokines reduces production of caspase Caspase-3 Inhibition bax->caspase activates bcl2->caspase inhibits

References

Technical Support Center: Polydatin Dissolution for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the dissolution of polydatin (B1678980) for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions for in vitro assays?

A1: this compound, a natural glucoside of resveratrol, exhibits poor water solubility, which can limit its application in biological research.[1][2] This low solubility is a significant hurdle for in vitro studies that require the compound to be fully dissolved in aqueous cell culture media to ensure accurate and reproducible results.

Q2: What are the common solvents used to prepare this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing concentrated stock solutions of this compound.[3][4][5] Ethanol can also be used.[6] It is crucial to note that the final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[7]

Q3: What are the primary methods to improve the dissolution rate of this compound for in vitro assays?

A3: Several techniques can be employed to enhance the aqueous solubility and dissolution rate of this compound. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[8][9]

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins.[1][2][10]

  • Formation of Phospholipid Complexes: Creating a complex with phospholipids.[11][12]

  • Solid Dispersions: Dispersing this compound in a polymer matrix.[13][14][15]

  • Co-crystallization: Forming co-crystals with a biocompatible co-former.[16][17][18]

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

One of the most common issues encountered when working with this compound is its precipitation upon addition to aqueous cell culture media. This guide provides a systematic approach to troubleshooting and resolving this problem.

Symptom: A visible precipitate or cloudiness appears in the cell culture well after adding the this compound stock solution.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Exceeded Solubility Limit The final concentration of this compound in the media is above its solubility limit. Solution: Lower the final concentration of this compound. Prepare a dilution series to determine the maximum soluble concentration under your experimental conditions.
Solvent Shock The abrupt change in solvent environment when adding a concentrated DMSO stock to the aqueous medium can cause the compound to crash out of solution. Solution: Prepare an intermediate dilution of the this compound stock in warm (37°C) cell culture medium before adding it to the final culture plate. Add the stock solution dropwise while gently swirling the plate.[19]
Interaction with Media Components This compound may interact with components in the serum or media, leading to the formation of insoluble complexes.[19] Solution: Test the solubility of this compound in the basal medium without serum first. If precipitation occurs only in the presence of serum, consider reducing the serum concentration if experimentally feasible.
Temperature Effects Adding a cold stock solution to warm media can induce precipitation.[19][20] Solution: Warm the this compound stock solution to room temperature before adding it to the pre-warmed cell culture medium.
pH Shift A significant difference in the pH of the stock solution and the cell culture medium can affect solubility. Solution: Ensure the pH of your stock solution is compatible with the cell culture medium. If necessary, adjust the pH of the stock solution, though this should be done with caution to avoid compound degradation.

Logical Workflow for Troubleshooting Precipitation

G start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the concentration check_concentration->lower_concentration Yes check_solvent_shock Is 'solvent shock' the issue? check_concentration->check_solvent_shock No end_success Problem Resolved lower_concentration->end_success intermediate_dilution Use intermediate dilution & slow addition check_solvent_shock->intermediate_dilution Yes check_media_interaction Does it precipitate in serum-free media? check_solvent_shock->check_media_interaction No intermediate_dilution->end_success reduce_serum Reduce serum concentration check_media_interaction->reduce_serum No (precipitates with serum) check_temperature Are there temperature differences? check_media_interaction->check_temperature Yes (precipitates without serum) reduce_serum->end_success warm_stock Warm stock solution before use check_temperature->warm_stock Yes check_ph Is there a significant pH shift? check_temperature->check_ph No warm_stock->end_success adjust_ph Adjust stock solution pH (with caution) check_ph->adjust_ph Yes end_fail Consult further formulation strategies check_ph->end_fail No adjust_ph->end_success

Caption: Troubleshooting workflow for this compound precipitation in vitro.

Data on Improved this compound Solubility

The following tables summarize the quantitative improvements in this compound solubility achieved through various enhancement techniques.

Table 1: Solubility Enhancement using Cyclodextrin (B1172386) Inclusion Complexes

Cyclodextrin (CD) TypeFold Increase in Aqueous SolubilityReference
β-Cyclodextrin (β-CD)44.8x (from 0.161 mg/mL to 7.21 mg/mL)[2]
γ-Cyclodextrin (γ-CD)74.6x (from 0.161 mg/mL to 12.02 mg/mL)[2]
Methyl-β-Cyclodextrin (Me-β-CD)7.9-fold at 10 mM CD concentration[21]
(2-hydroxy)propyl-β-Cyclodextrin (HP-β-CD)9.0-fold at 10 mM CD concentration[21]

Table 2: Dissolution Enhancement using Phospholipid Complexes and Co-crystallization

Formulation MethodDissolution/Solubility ImprovementReference
This compound-Phospholipid Complex (PPC)Cumulative dissolution of 80.36% in 8h vs. 63.84% for pure this compound[11][12]
Co-crystallization with L-Proline15.8% increase in solubility and dissolution rate in water (pH 7.0)[16][17]

Table 3: Dissolution Enhancement using Solid Dispersions

Polymer CarrierDissolution ImprovementReference
Soluplus®Dissolution improved by 20% compared to lyophilized extract[13]
Kollidon® VA64Resulted in complete dissolution of this compound[13]
PVP/HPβCD-based nanofibersApproximately 6-fold improvement in solubility[14]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes

This protocol is based on the co-precipitation method, which is commonly used for preparing inclusion complexes in a laboratory setting.[22]

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Filtration apparatus (e.g., 0.45 µm membrane filter)

  • Lyophilizer (freeze-dryer)

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., β-CD) in deionized water with continuous stirring to create a saturated or near-saturated solution.

  • Add this compound: Slowly add this compound powder to the cyclodextrin solution while maintaining vigorous stirring. A 1:1 molar ratio of this compound to cyclodextrin is a common starting point.[1][10]

  • Complexation: Seal the container and continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration (Optional): If there is any un-complexed, undissolved this compound, filter the solution to remove it.

  • Lyophilization: Freeze the resulting solution and then lyophilize (freeze-dry) it to obtain a solid powder of the this compound-cyclodextrin inclusion complex.

  • Storage: Store the dried complex in a desiccator at room temperature.

Experimental Workflow for Preparing Cyclodextrin Inclusion Complexes

G cluster_0 Preparation start Start dissolve_cd Dissolve Cyclodextrin in Water start->dissolve_cd add_pd Add this compound (e.g., 1:1 molar ratio) dissolve_cd->add_pd stir Stir for 24-48h at Room Temperature add_pd->stir filter Filter to remove un-complexed drug stir->filter lyophilize Lyophilize (Freeze-dry) filter->lyophilize end_product This compound-CD Complex (Solid Powder) lyophilize->end_product

Caption: Workflow for this compound-cyclodextrin inclusion complex preparation.

Protocol 2: Preparation of this compound Stock Solution using a Co-solvent

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh this compound: Accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10-50 mM). A high concentration of ≥16.45 mg/mL in DMSO is achievable.[3]

  • Dissolution: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.[4][5]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[4][23]

Signaling Pathway Inhibition (Example)

This compound has been shown to have effects on various cellular signaling pathways. For instance, it can inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and affect calcium signaling.[24] When designing in vitro assays, ensuring the compound is soluble is the first step to accurately probing its effects on pathways like NF-κB, which is often involved in ICAM-1 regulation.

G cluster_0 Inflammatory Signaling LPS LPS (Stimulus) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB ICAM1 ICAM-1 Expression NFkB->ICAM1 Adhesion Leukocyte Adhesion ICAM1->Adhesion This compound This compound This compound->ICAM1 Inhibits

Caption: Inhibition of ICAM-1 expression by this compound.

References

Validation & Comparative

Polydatin vs. Resveratrol: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of polydatin (B1678980) and its aglycone, resveratrol (B1683913). This compound, a glucoside of resveratrol, has garnered significant interest due to potential advantages in bioavailability and stability.[1] This analysis is supported by experimental data from in vitro and in vivo studies to assist researchers in making informed decisions for future investigations and drug development.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and resveratrol have been evaluated using various assays. The following table summarizes key quantitative data from comparative studies.

Assay TypeCompoundResultKey FindingsReference
DPPH Radical Scavenging ResveratrolHigher activity than this compoundResveratrol demonstrated a stronger ability to donate a hydrogen atom to quench the DPPH radical in this specific study.[2][3]
This compoundLower activity than resveratrol-[2][3]
This compoundSignificantly stronger than ResveratrolIn another study, this compound showed superior DPPH scavenging activity. This highlights the variability in results depending on experimental conditions.[4]
ABTS Radical Scavenging ResveratrolIC50: 2.86 µg/mLResveratrol was more potent in scavenging the ABTS radical cation. The IC50 value indicates the concentration required to scavenge 50% of the radicals.[3]
This compoundIC50: 13.44 µg/mLThis compound required a higher concentration to achieve the same level of ABTS radical scavenging as resveratrol.[3]
ResveratrolSignificantly stronger than this compoundThis finding is consistent across multiple studies.[4]
In Vivo Antioxidant Effects This compoundSurpassed resveratrolIn a mouse model of oxidative stress, this compound was more effective at increasing the activities of total superoxide (B77818) dismutase (T-SOD) and catalase (CAT), and the content of glutathione (B108866) (GSH).[5]
ResveratrolLess effective than this compoundBoth compounds significantly decreased malondialdehyde (MDA) levels and promoted the activities of key antioxidant enzymes.[5]
Cellular Antioxidant Protection (AAPH-induced oxidative stress in HepG2 cells) This compoundBetter protective effect at lower damage levelsThis compound showed a better ability to protect cells from a lower degree of oxidative damage compared to resveratrol.[3]
ResveratrolEffective, but less so than this compound at lower damageBoth compounds protected against oxidative damage by increasing CAT and SOD activity and GSH content, while decreasing reactive oxygen species (ROS) generation.[2]

Note: IC50 (half maximal inhibitory concentration) values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Mechanism of Action: The Nrf2-ARE Signaling Pathway

Beyond direct radical scavenging, both this compound and resveratrol exert their antioxidant effects by modulating cellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, which is a primary regulator of cellular defense against oxidative stress.[6][7][8]

Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm. Upon exposure to oxidative stress or activators like this compound and resveratrol, Nrf2 dissociates from Keap1 and translocates to the nucleus.[6] In the nucleus, it binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[6] Studies have shown that both this compound and resveratrol can activate this protective pathway.[6][8][9]

G Nrf2-ARE Signaling Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 (Ubiquitination) Keap1_Nrf2->Keap1 Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, SOD, etc.) ARE->Genes Promotes Transcription This compound This compound / Resveratrol This compound->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation

Activation of the Nrf2-ARE pathway by this compound and resveratrol.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for two common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom and quench the stable DPPH free radical. The reduction of the purple DPPH solution to a yellow-colored product is monitored spectrophotometrically.[10]

Materials:

  • This compound/Resveratrol (stock solution in ethanol (B145695) or DMSO)

  • DPPH (0.1 mM in methanol)[11]

  • Methanol (B129727)

  • 96-well microplate or cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compound (e.g., this compound or resveratrol) in methanol.

  • Prepare a DPPH working solution (0.1 mM) in methanol.[11]

  • In a 96-well plate, add 100 µL of each sample dilution.

  • Add 100 µL of the DPPH solution to each well.

  • For the control (blank), add 100 µL of methanol instead of the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.[11]

  • Measure the absorbance at 517 nm.[12]

  • The percentage of DPPH radical scavenging activity (RSA) is calculated using the formula: % RSA = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

G DPPH Assay Workflow A Prepare Sample Dilutions (this compound/Resveratrol) C Mix Sample (100 µL) + DPPH Solution (100 µL) A->C B Prepare 0.1 mM DPPH Solution (in Methanol) B->C D Incubate in Dark (30 min, Room Temp) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging Activity E->F

Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron to neutralize the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.[10][13]

Materials:

  • This compound/Resveratrol

  • ABTS solution (7 mM in water)[13]

  • Potassium persulfate (2.45 mM in water)[13]

  • Ethanol or Phosphate-buffered saline (PBS)

  • 96-well microplate or cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[13]

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10] This allows for the complete formation of the radical cation.

  • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[10]

  • Prepare a series of dilutions of the test compound.

  • Add 10 µL of each sample dilution to a 96-well plate.

  • Add 190 µL of the diluted ABTS•+ solution to each well.[10]

  • Incubate at room temperature for 6-10 minutes.[3][10]

  • Measure the absorbance at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as the DPPH assay.

G ABTS Assay Workflow A Prepare ABTS Radical Cation (ABTS•+) (ABTS + Potassium Persulfate) B Incubate ABTS•+ Solution (12-16h in dark) A->B C Dilute ABTS•+ to Absorbance of ~0.7 at 734 nm B->C E Mix Sample (10 µL) + Diluted ABTS•+ (190 µL) C->E D Prepare Sample Dilutions D->E F Incubate (6-10 min) E->F G Measure Absorbance at 734 nm F->G H Calculate % Scavenging Activity G->H

Workflow for the ABTS radical scavenging assay.

Conclusion

The comparative analysis of this compound and resveratrol reveals nuances in their antioxidant activities. In vitro chemical assays show conflicting results, with some studies indicating resveratrol has superior DPPH and ABTS radical scavenging activity, while others suggest this compound is more potent against DPPH radicals.[2][4] However, in vivo and cellular studies suggest that this compound may have a better protective effect, potentially due to its higher bioavailability and different metabolic fate.[5][14][15] The glycosylation of resveratrol to form this compound makes it more hydrophilic and resistant to enzymatic oxidation.[15]

Both compounds effectively activate the Nrf2-ARE pathway, a critical mechanism for cellular antioxidant defense. The choice between this compound and resveratrol for research or therapeutic development may depend on the specific biological context, target system, and desired pharmacokinetic profile. This compound's enhanced bioavailability suggests it could be a promising alternative to resveratrol for clinical applications.[5]

References

validating the anticancer properties of polydatin in specific cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anticancer properties of polydatin (B1678980), a natural compound with promising therapeutic potential. This guide provides a comparative analysis of this compound's effects on various cancer cell lines, supported by experimental data and detailed methodologies.

This compound, a glucoside of resveratrol (B1683913) found in various plants, has garnered significant attention in cancer research for its multifaceted anticancer activities. In vitro studies have demonstrated its ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in a variety of cancer cell lines. This guide summarizes key findings, presents comparative data, and provides detailed experimental protocols to aid in the evaluation and future investigation of this compound as a potential anticancer agent.

Comparative Efficacy of this compound Across Cancer Cell Lines

The cytotoxic and antiproliferative effects of this compound have been evaluated in numerous cancer cell lines, with varying degrees of efficacy. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter for comparing its effects.

Cancer TypeCell LineIC50 (µM)Incubation Time (h)Citation
Hepatocellular Carcinoma HepG2361.2048[1]
SK-HEP1393.0048[1]
Colon Cancer CaCo-2 (exponentially developing)72Not Specified[2]
CaCo-2 (post-confluent)192Not Specified[2]
Multiple Myeloma RPMI 822613124[2]
9348[2]
Oral Squamous Cell Carcinoma CAL27~20Not Specified[3]
Non-Small Cell Lung Cancer H1299~50072[4]
H460~50072[4]

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines. This table summarizes the concentration of this compound required to inhibit the growth of different cancer cell lines by 50%.

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in cancer cells. The percentage of apoptotic cells following this compound treatment is a key indicator of its efficacy.

Cancer TypeCell LineThis compound Concentration (µM)Treatment Duration (h)Apoptotic Cell Population (%)Citation
Lung Cancer A54964839.5[5]
Breast Cancer MDA-MB-23110048Increased[6]
Colon Cancer HT-291048Statistically significant increase[7]

Table 2: Induction of Apoptosis by this compound in Different Cancer Cell Lines. This table presents the percentage of apoptotic cells observed after treatment with this compound.

Cell Cycle Arrest

A key mechanism of this compound's anticancer activity is its ability to induce cell cycle arrest, thereby preventing cancer cells from dividing and proliferating.

Cancer TypeCell LineThis compound Concentration (µM)Treatment Duration (h)Effect on Cell CycleCitation
Lung Cancer A549648S phase arrest (19.91% to 31.71%)[5]
NCI-H1975648S phase arrest (21.41% to 36.37%)[5]
Cervical Cancer CaSki100-20048G0/G1 phase arrest[8]
C33A100-20048G0/G1 phase arrest[8]
Colon Cancer HCT116300Not SpecifiedG0/G1 phase reduction (65.6% to 49.9%)[9]
HT-29300Not SpecifiedG0/G1 phase reduction (55.6% to 38.8%)[9]

Table 3: Effect of this compound on Cell Cycle Progression in Cancer Cell Lines. This table summarizes the observed changes in cell cycle distribution following this compound treatment.

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation. This compound has been shown to inhibit this pathway in various cancer cells.[2][4]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 1: this compound's Inhibition of the PI3K/Akt/mTOR Pathway. This diagram illustrates how this compound blocks the PI3K/Akt/mTOR signaling cascade, leading to decreased cell proliferation and survival.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development and progression of many cancers. This compound has been found to inhibit this pathway, leading to reduced cancer cell proliferation and migration.[10]

Wnt_beta_catenin_Pathway This compound This compound beta_catenin β-catenin This compound->beta_catenin inhibits TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Proliferation Cell Proliferation & Migration Target_Genes->Proliferation

Figure 2: this compound's Inhibition of the Wnt/β-catenin Pathway. This diagram shows that this compound inhibits β-catenin, preventing the transcription of target genes involved in cell proliferation and migration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the anticancer properties of this compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add MTT solution to each well. Incubate at 37°C for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the MTT assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with PI staining is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described above.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Assays Experimental Assays cluster_Data_Analysis Data Analysis Cancer_Cells Cancer Cell Lines Treatment This compound Treatment Cancer_Cells->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IC50_Calc IC50 Calculation MTT->IC50_Calc Apoptosis_Quant Apoptosis Quantification Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Protein_Levels Protein Level Analysis Western_Blot->Protein_Levels

Figure 3: General Experimental Workflow. This diagram outlines the typical workflow for investigating the anticancer properties of this compound in vitro.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, p-Akt, β-catenin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions (e.g., 1:1000 for many common antibodies).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The compiled data strongly suggests that this compound exhibits significant anticancer properties across a range of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest, coupled with its modulation of key signaling pathways like PI3K/Akt/mTOR and Wnt/β-catenin, underscores its potential as a valuable candidate for further preclinical and clinical investigation. The provided experimental protocols offer a foundation for researchers to validate and expand upon these findings. This guide serves as a valuable resource for the scientific community to accelerate research into the therapeutic applications of this compound in oncology.

References

A Comparative Guide to the Neuroprotective Effects of Polydatin and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of polydatin (B1678980) and its well-known aglycone, resveratrol (B1683913). We delve into experimental data to highlight their efficacy, underlying mechanisms, and key differences in bioavailability that are critical for therapeutic development.

Introduction: Two Stilbenoids in the Neuroprotection Spotlight

This compound (piceid) and resveratrol are naturally occurring stilbenoid polyphenols recognized for their potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1] While resveratrol has been the subject of extensive research for its neuroprotective potential, its clinical utility is hampered by low bioavailability due to rapid metabolism.[2][3] this compound, the glycosylated form of resveratrol, has emerged as a promising alternative, demonstrating superior bioavailability and water solubility, which may translate to enhanced therapeutic efficacy.[2][3][4][5][6] This guide compares these two compounds based on available experimental evidence.

Comparative Efficacy: In Vitro and In Vivo Evidence

While direct head-to-head quantitative comparisons in the same study are limited, analysis of data from various neuroprotective models reveals key insights. This compound often exhibits comparable or, in some contexts, superior activity, which is largely attributed to its pharmacokinetic advantages.[7][8]

Key Observation: A significant advantage of this compound is its superior bioavailability. The presence of a glucose moiety enhances its resistance to enzymatic oxidation and improves intestinal absorption.[3][4][5] Studies in rats have shown that after oral administration, the serum concentration of this compound can be 3 to 5 times higher than that of resveratrol at the same dosage.[2] This is because this compound can be actively transported by glucose carriers (SGLT1) in addition to passive diffusion, whereas resveratrol relies solely on passive transport.[4]

Table 1: Comparative Neuroprotective Effects in In Vivo Ischemia Models

Parameter This compound Resveratrol Model System & Notes
Infarct Volume Reduction Significantly reduces infarct volume.[4] Significantly reduces infarct volume.[9][10][11] Rat Middle Cerebral Artery Occlusion (MCAO) model.
Neurological Deficit Score Significantly improves neurological function.[4][12] Significantly improves neurological scores.[9][10][11] MCAO models; scores assess motor and sensory function post-ischemia.
Brain Water Content Ameliorates blood-brain barrier permeability.[4] Reduces brain water content (edema).[9][10] MCAO models; edema is a critical secondary injury factor.

| Oxidative Stress Markers (MDA/SOD) | Decreases malondialdehyde (MDA), increases superoxide (B77818) dismutase (SOD).[2][12] | Decreases MDA, increases SOD activity.[9][10] | MDA is a marker of lipid peroxidation; SOD is a key antioxidant enzyme. |

Mechanisms of Action: Key Signaling Pathways

Both this compound and resveratrol exert their neuroprotective effects by modulating multiple critical signaling pathways involved in cellular stress, inflammation, and survival. Their primary mechanisms converge on the activation of the SIRT1 and Nrf2 pathways.

1. SIRT1 Activation Pathway

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular metabolism, stress resistance, and mitochondrial biogenesis. Both this compound and resveratrol are potent activators of SIRT1.[2][13][14] Activation of SIRT1 can deacetylate downstream targets, leading to reduced inflammation and apoptosis.[15][16]

G cluster_0 Cellular Stress PD This compound SIRT1 SIRT1 Activation PD->SIRT1 RSV Resveratrol RSV->SIRT1 PGC1a PGC-1α (Deacetylation) SIRT1->PGC1a NFkB NF-κB (Inhibition) SIRT1->NFkB Mito Mitochondrial Biogenesis PGC1a->Mito Inflam ↓ Neuroinflammation NFkB->Inflam Survival ↑ Neuronal Survival Mito->Survival Inflam->Survival

Figure 1. SIRT1 activation pathway by this compound and resveratrol.

2. Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes.[17] this compound and resveratrol promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), upregulating endogenous antioxidants like heme oxygenase-1 (HO-1) and SOD.[4][12][14]

G cluster_0 Oxidative Stress PD This compound Nrf2_Keap1 Nrf2-Keap1 Complex PD->Nrf2_Keap1 Promotes dissociation RSV Resveratrol RSV->Nrf2_Keap1 Promotes dissociation Nrf2_nuc Nrf2 Translocation to Nucleus Nrf2_Keap1->Nrf2_nuc ARE ARE Binding Nrf2_nuc->ARE Antioxidant ↑ Antioxidant Enzymes (HO-1, SOD, NQO1) ARE->Antioxidant Protection ↑ Cellular Protection ↓ Oxidative Damage Antioxidant->Protection

Figure 2. Nrf2/ARE antioxidant pathway activation.

Experimental Protocols

The following are generalized methodologies for key assays used to evaluate the neuroprotective effects of this compound and resveratrol.

1. In Vitro Neuroprotection Assay (e.g., MTT Assay)

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult by measuring cell viability.

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in 96-well plates and allow them to adhere for 24 hours.[18]

  • Treatment: Pre-treat cells with various concentrations of this compound or resveratrol for a specified duration (e.g., 2-24 hours).[18]

  • Induction of Neurotoxicity: Introduce a neurotoxic agent, such as hydrogen peroxide (H₂O₂) for oxidative stress or glutamate (B1630785) for excitotoxicity.[18]

  • MTT Incubation: After the neurotoxic challenge, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19] Live cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan (B1609692) product.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[18] Cell viability is expressed as a percentage relative to the untreated control.

G A 1. Seed Neuronal Cells in 96-well plate B 2. Pre-treat with This compound or Resveratrol A->B C 3. Induce Neurotoxicity (e.g., H₂O₂ or Glutamate) B->C D 4. Add MTT Reagent (Incubate 3-4h) C->D E 5. Add Solubilizer (e.g., DMSO) D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate Cell Viability (%) F->G

Figure 3. General workflow for an MTT-based neuroprotection assay.

2. Western Blot Analysis for Protein Expression

This technique is used to quantify the expression levels of key proteins in signaling pathways (e.g., Nrf2, SIRT1, Bcl-2, Bax).[18][20]

  • Cell Lysis: Treat cells as described above, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[18][20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18][20]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the separated proteins to a PVDF membrane.[18]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-SIRT1) and a loading control (e.g., β-actin).[18]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect protein bands using an enhanced chemiluminescence (ECL) system.[18]

  • Analysis: Quantify band intensities using densitometry software and normalize the target protein levels to the loading control.

Conclusion and Future Directions

Both this compound and resveratrol are potent neuroprotective agents that operate through common, crucial pathways like SIRT1 and Nrf2. The primary distinguishing factor for therapeutic consideration is bioavailability. This compound's glycosidic structure confers superior water solubility and absorption, leading to higher and more sustained plasma concentrations compared to resveratrol.[2][3][7] This suggests that this compound may be a more clinically translatable compound, potentially achieving greater neuroprotective effects in vivo at equivalent oral doses.

For drug development professionals, these findings underscore the importance of optimizing pharmacokinetic profiles. Future research should focus on direct, side-by-side comparative studies across a broader range of neurodegenerative models and eventually, well-designed clinical trials to validate the therapeutic potential of this compound.

References

Clinical Evidence on the Therapeutic Effects of Polydatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polydatin (B1678980), a glucoside of resveratrol, has garnered significant interest for its potential therapeutic applications, attributed to its superior bioavailability compared to its parent compound. Preclinical studies have illuminated its antioxidant, anti-inflammatory, and cytoprotective properties. This guide provides a comprehensive overview of the available clinical trial evidence for this compound, primarily as a combination therapy with palmitoylethanolamide (B50096) (PEA), in various conditions. It aims to offer an objective comparison of its performance, supported by experimental data, to inform future research and drug development endeavors.

Clinical Trial Data Summary

The majority of human clinical trials investigating this compound have utilized it in a co-micronized formulation with palmitoylethanolamide (PEA). This combination has been primarily evaluated for its efficacy in managing pain associated with endometriosis and irritable bowel syndrome (IBS).

Endometriosis-Associated Chronic Pelvic Pain

Key Finding: The combination of PEA and this compound has demonstrated a statistically significant reduction in chronic pelvic pain, dysmenorrhea, and dyspareunia in women with endometriosis.

StudyPatient PopulationInterventionDurationKey Quantitative Outcomes
Stochino Loi, E., et al. (2019)[1][2]30 symptomatic women with a laparoscopic diagnosis of endometriosis desiring pregnancy.600 mg ultramicronized-PEA twice daily for 10 days, followed by 400 mg PEA and 40 mg this compound twice daily for 80 days.90 daysChronic Pelvic Pain (VAS Score): Significant reduction from baseline at all time points (p<0.05).Dysmenorrhea (VAS Score): Significant reduction from baseline at all time points (p<0.05).Deep Dyspareunia (VAS Score): Significant reduction from baseline at all time points (p<0.05).Dyschezia (VAS Score): Significant reduction from baseline at all time points (p<0.05).
Indraccolo, U., & Barbieri, F. (2010)[3]4 patients with endometriosis-related pain intensity ≥5 on the Visual Analogue Scale (VAS).400 mg palmitoylethanolamide and 40 mg this compound twice daily.90 daysAll patients experienced pain relief as early as 1 month after starting treatment. A reduction in the use of analgesic drugs was also observed.
Marci, R., et al. (2013)[4]24 patients with suspected endometriosis and severe pelvic pain.Two tablets a day of 400 mg PEA and 40 mg this compound.90 daysStatistically significant reduction in pelvic pain, dysmenorrhea, and dyspareunia compared to the initial evaluation. No significant changes were observed for dysuria and dyschezia.
Irritable Bowel Syndrome (IBS)

Key Finding: Co-micronized PEA and this compound have been shown to be safe and effective in reducing abdominal pain symptoms in pediatric patients with IBS, particularly the diarrhea-predominant subtype.

StudyPatient PopulationInterventionDurationKey Quantitative Outcomes
Romano, C., et al. (2024)[5]70 children (ages 10-17) meeting Rome IV criteria for pediatric IBS.34 patients received co-micronized PEA/polydatin; 36 received a placebo.12 weeksComplete Remission (IBS-SSS <75): Significantly more patients in the treatment group achieved remission compared to placebo (p=0.015).IBS-Diarrhea Subtype: Particular benefit observed in this subgroup (p=0.01).Abdominal Pain: Significant reduction in both intensity and frequency compared to the placebo group.
Cremon, C., et al. (2017)[6]54 adult patients with IBS.200 mg PEA and 20 mg this compound twice daily or placebo.12 weeksAbdominal Pain Severity: Markedly improved in the PEA/polydatin group compared to placebo (p<0.05).
Liver Disease

Currently, the evidence for the therapeutic effects of this compound in liver disease is limited to preclinical studies. In vivo and in vitro research suggests that this compound may protect against non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease, and liver fibrosis through various mechanisms, including reducing oxidative stress and inflammation.[7][8][9] However, robust clinical trials in human subjects are lacking to confirm these findings.

Experimental Protocols

Study on Endometriosis-Associated Chronic Pelvic Pain (Stochino Loi, E., et al., 2019)
  • Study Design: An open-label pilot study.[10]

  • Participants: 30 symptomatic women with a laparoscopic diagnosis of endometriosis who desired to become pregnant.[10]

  • Intervention: Patients were administered 600 mg of ultramicronized-PEA (um-PEA) twice daily for the first 10 days. This was followed by a combination of 400 mg of co-micronized PEA and 40 mg of this compound twice daily for the subsequent 80 days.[1][10]

  • Outcome Measures: The primary outcomes were changes in the intensity of chronic pelvic pain, deep dyspareunia, dysmenorrhea, and dyschezia, as assessed by a Visual Analogue Scale (VAS). Secondary outcomes included quality of life and psychological well-being.[1][10]

  • Statistical Analysis: The non-parametric Wilcoxon test was used to analyze the collected data.[11]

Study on Pediatric Irritable Bowel Syndrome (Romano, C., et al., 2024)
  • Study Design: A multicenter, double-blind, placebo-controlled, parallel-arm randomized clinical trial.[5]

  • Participants: 70 children, aged 10 to 17 years, who met the Rome IV criteria for pediatric IBS.[5]

  • Intervention: Participants were randomly assigned in a 1:1 ratio to receive either co-micronized PEA/polydatin or a placebo, administered three times a day for a period of 12 weeks.[5][12]

  • Outcome Measures: The primary outcome was the percentage of patients achieving complete remission, which was defined as an IBS-Severity Scoring System (IBS-SSS) score of less than 75 points after 12 weeks of treatment. Secondary outcomes included the frequency of abdominal pain and stool consistency, which was evaluated using the Bristol Stool Scale.[5][12]

  • Statistical Analysis: The study reported p-values for the comparison between the treatment and placebo groups.[5]

Visualizing the Mechanism of Action

The therapeutic effects of the PEA and this compound combination in inflammatory and pain conditions are believed to be mediated, in part, by the modulation of mast cell activity. The following diagram illustrates a simplified proposed signaling pathway.

mast_cell_modulation cluster_0 Inflammatory Stimulus cluster_1 Mast Cell cluster_2 Therapeutic Intervention Stimulus Stimulus Mast_Cell Mast_Cell Stimulus->Mast_Cell Activates Degranulation Degranulation Mast_Cell->Degranulation Leads to Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., Histamine, TNF-α) Degranulation->Pro_inflammatory_Mediators Releases Pain_Inflammation Pain & Inflammation Pro_inflammatory_Mediators->Pain_Inflammation Causes PEA_this compound PEA + this compound PEA_this compound->Mast_Cell Inhibits Activation

Caption: Proposed mechanism of PEA and this compound in reducing pain and inflammation.

The following diagram illustrates the experimental workflow of a typical randomized controlled trial, such as the one conducted for IBS.

experimental_workflow Patient_Recruitment Patient Recruitment (e.g., IBS patients) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Group_A Treatment Group (PEA + this compound) Randomization->Group_A Group_B Control Group (Placebo) Randomization->Group_B Treatment_Period 12-Week Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Data_Collection_A Data Collection (e.g., IBS-SSS, Pain Scores) Treatment_Period->Data_Collection_A for Group A Data_Collection_B Data Collection (e.g., IBS-SSS, Pain Scores) Treatment_Period->Data_Collection_B for Group B Analysis Statistical Analysis Data_Collection_A->Analysis Data_Collection_B->Analysis Results Comparison of Outcomes Analysis->Results

References

Polydatin's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of experimental data from animal models reveals polydatin's therapeutic potential across a spectrum of diseases through its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. This guide provides a comprehensive comparison of its validated mechanisms of action, supported by experimental data and detailed protocols.

This compound (B1678980), a natural precursor to resveratrol (B1683913), has demonstrated significant therapeutic effects in various animal models of human diseases. Its superior bioavailability compared to resveratrol makes it a compound of high interest for drug development. This guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's validated mechanisms of action, focusing on neurodegenerative disorders, inflammatory conditions, and metabolic diseases.

Comparative Efficacy of this compound Across Different Animal Models

The therapeutic effects of this compound have been validated in a range of animal models, demonstrating its broad-spectrum activity. The following tables summarize the quantitative outcomes of this compound treatment in key studies.

Neuroprotective Effects of this compound
Disease ModelAnimalThis compound Dosage & RouteKey FindingsReference
Parkinson's Disease (Rotenone-induced)Male Sprague-Dawley Rats40-80 mg/kg, oralSignificantly prevented neurodegeneration in the substantia nigra and corrected antioxidant pathways.[1][2][1][2]
Parkinson's Disease (6-hydroxydopamine-induced)RatsNot specifiedAlleviated motor dysfunctions.[2][2]
Ischemic Stroke (permanent MCAO)RatsNot specifiedReduced infarct volume, mitigated neurobehavioral deficits, and rescued neuronal apoptosis.[3][4][3][4]
Hypoxic-Ischemic Brain InjuryRats50 mg/kg, oralAttenuated cognitive impairment and upregulated brain-derived neurotrophic factor.[2][2]
Vincristine-Induced Neuropathic PainMale Sprague-Dawley Rats15 and 30 mg/kg, intraperitonealIncreased nociceptive threshold and inhibited IL-6, TP53, and MAPK1 levels.[5][6][5][6]
Anti-inflammatory Effects of this compound
Disease ModelAnimalThis compound Dosage & RouteKey FindingsReference
Colitis (DSS-induced)MiceNot specifiedAmeliorated intestinal inflammatory response and improved colon epithelium barrier dysfunction.[7][7]
Adipose Tissue Inflammation (High-Fat Diet-induced)Male C57BL/6J Mice100 mg/kg/day for 4 weeks, oral gavageReduced expression of pro-inflammatory cytokines (MCP-1, TNF-α) in adipose tissues.[8][9][8][9]
Rheumatoid Arthritis (Freund's Adjuvant-induced)Rats200 mg/kg/day, oralReduced release of TNF-α and IL-1β/6/17.[10][10]
Metabolic Regulation by this compound
Disease ModelAnimalThis compound Dosage & RouteKey FindingsReference
Non-alcoholic Fatty Liver Disease (High-Fructose Diet)Male C57BL/6J Mice25 mg/kg/day for 6 weeks, oral gavageMore effective than resveratrol in ameliorating lipid dysmetabolism; activated AMPK signaling pathway.[11][11]
DiabetesRats50 mg/kg b.wt. for 28 days, oralEnhanced glucose tolerance and insulin (B600854) secretion; decreased lipid peroxidation in the pancreas.[12][13][12][13]
Obesity (High-Fat Diet-induced)Male C57BL/6J Mice100 mg/kg/day for 4 weeks, oral gavageReduced body weight, retroperitoneal fat mass, and adipose cell sizes; lowered serum total cholesterol, triglycerides, and LDL levels.[8][9][8][9]

Validated Signaling Pathways

This compound exerts its therapeutic effects by modulating several key signaling pathways. The diagrams below illustrate the validated mechanisms of action in different pathological contexts.

G cluster_inflammation Anti-inflammatory Signaling cluster_oxidative_stress Antioxidant Signaling Inflammatory Stimuli Inflammatory Stimuli NF-κB NF-κB Inflammatory Stimuli->NF-κB Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF-κB->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Polydatin_inflam This compound Polydatin_inflam->NF-κB inhibits Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 activates Antioxidant Enzymes (HO-1, NQO1) Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidant Enzymes (HO-1, NQO1) Polydatin_ox This compound Polydatin_ox->Nrf2 activates

Figure 1: this compound's core anti-inflammatory and antioxidant mechanisms.

G cluster_neuroprotection Neuroprotective Pathways in Parkinson's Disease Neurotoxins (e.g., Rotenone) Neurotoxins (e.g., Rotenone) Microglial Activation Microglial Activation Neurotoxins (e.g., Rotenone)->Microglial Activation Neuroinflammation & Oxidative Stress Neuroinflammation & Oxidative Stress Microglial Activation->Neuroinflammation & Oxidative Stress Dopaminergic Neuron Degeneration Dopaminergic Neuron Degeneration Neuroinflammation & Oxidative Stress->Dopaminergic Neuron Degeneration Akt/GSK-3β/Nrf2/NF-κB axis Akt/GSK-3β/Nrf2/NF-κB axis Akt/GSK-3β/Nrf2/NF-κB axis->Microglial Activation inhibits Polydatin_neuro This compound Polydatin_neuro->Akt/GSK-3β/Nrf2/NF-κB axis regulates

Figure 2: this compound's regulation of neuroinflammation in Parkinson's disease models.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed methodologies from key studies are provided below.

Vincristine-Induced Neuropathic Pain in Rats
  • Animal Model: Male Sprague-Dawley rats (190-230 g) were used.[5][6]

  • Induction of Neuropathic Pain: Rats were injected intraperitoneally with vincristine (B1662923) (0.1 mg/kg) for ten days (in a two-five days cycle with a two-day pause).[5][6]

  • This compound Treatment: this compound was administered intraperitoneally daily for 21 days at doses of 15 mg/kg (low-dose) and 30 mg/kg (high-dose).[5]

  • Behavioral Assessment: Mechanical allodynia and thermal hyperalgesia were measured at baseline and on days 7, 14, and 21.[5]

  • Biochemical Analysis: At the end of the experiment, levels of IL-6, TP53, and MAPK1 were measured using qRT-PCR, western blot, and immunohistochemistry.[5][6]

G cluster_workflow Experimental Workflow for Neuropathic Pain Study start Acclimatization (1 week) induction Vincristine Injection (0.1 mg/kg, i.p.) for 10 days start->induction treatment This compound Treatment (15 or 30 mg/kg, i.p.) for 21 days induction->treatment assessment Behavioral Assessment (Days 0, 7, 14, 21) treatment->assessment analysis Biochemical Analysis (End of study) assessment->analysis

Figure 3: Workflow for studying this compound in a neuropathic pain model.

High-Fat Diet-Induced Obesity and Inflammation in Mice
  • Animal Model: Five-week-old male C57BL/6J mice were used.[8][9]

  • Induction of Obesity: Mice were fed a high-fat diet (45% kcal fat) for 14 weeks.[8]

  • This compound Treatment: After 10 weeks of the high-fat diet, a group of mice received this compound (100 mg/kg/day, suspended in 0.5% CMC-Na solution) by oral gavage for 4 weeks.[8]

  • Metabolic Analysis: At the end of the experiment, blood samples were collected to measure serum levels of total cholesterol, triglycerides, LDL, and HDL.[8][9] Adipose tissue was collected for histological analysis and to measure the expression of inflammatory markers (MCP-1, TNF-α) and metabolic regulators (PPARγ, leptin).[8][9]

Conclusion

The evidence from animal models strongly supports the therapeutic potential of this compound across a range of diseases, primarily through its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis.[14][15] Its neuroprotective effects in models of Parkinson's disease and stroke, anti-inflammatory actions in colitis and obesity, and beneficial metabolic regulation in diabetes and non-alcoholic fatty liver disease highlight its pleiotropic nature.[1][7][8][11][12] Further research, including clinical trials, is warranted to translate these promising preclinical findings into novel therapies for human diseases. The detailed protocols and comparative data presented in this guide aim to facilitate such future investigations.

References

Enhancing Polydatin Bioavailability: A Comparative Guide to Advanced Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polydatin (B1678980), a natural glucoside of resveratrol, has garnered significant attention for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. However, its clinical utility is hampered by poor oral bioavailability, primarily due to low aqueous solubility and extensive first-pass metabolism. To overcome these limitations, various advanced drug delivery systems have been developed to enhance the systemic exposure of this compound. This guide provides a comparative analysis of the performance of several key delivery platforms, supported by experimental data, to aid researchers in selecting and developing optimal formulation strategies.

Performance Comparison of this compound Delivery Systems

The oral bioavailability of this compound has been significantly improved through encapsulation in various delivery systems. Below is a summary of the key pharmacokinetic parameters obtained from in vivo studies in rats, comparing different formulations to free this compound.

Delivery SystemDosage (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Free this compound 50777.551.52093.77100[1]
Liposomes Not Specified1898.3 ± 376.5Not Specified3.07-fold increase vs. free282.9[2]
Fucoidan-based Nanoparticles 1002.2-fold increase vs. freeNot Specified2-fold increase vs. freeNot Specified[1]
Phospholipid Complex 5026002.512470 (μg·min/mL)220[3][4]
Chitosan (B1678972) Nanoparticles Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5][6]
Solid Dispersions Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]
Micelles Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8][9][10]

Note: Data for Chitosan Nanoparticles, Solid Dispersions, and Micelles with specific in vivo pharmacokinetic parameters for this compound were not available in the reviewed literature. While these systems are known to enhance bioavailability for poorly soluble drugs, specific comparative data for this compound is needed.

Experimental Workflow for Bioavailability Assessment

The evaluation of this compound delivery systems typically follows a standardized workflow, from formulation to in vivo analysis. The following diagram illustrates a common experimental pathway.

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Pharmacokinetic Study formulation Preparation of This compound Delivery System characterization Physicochemical Characterization (Size, Zeta Potential, EE%) formulation->characterization dissolution In Vitro Dissolution & Release Studies characterization->dissolution dosing Oral Gavage Administration dissolution->dosing animal_model Animal Model (Sprague-Dawley Rats) animal_model->dosing sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS or HPLC Quantification sampling->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis

A typical experimental workflow for evaluating this compound delivery systems.

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating various signaling pathways involved in cellular processes like inflammation, oxidative stress, and apoptosis. Understanding these pathways is crucial for the rational design of targeted delivery systems.

signaling_pathway cluster_antioxidant Antioxidant Effects cluster_antiinflammatory Anti-inflammatory Effects cluster_apoptosis Apoptosis Regulation This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates NFkB NF-κB This compound->NFkB inhibits Bax Bax This compound->Bax downregulates Bcl2 Bcl-2 This compound->Bcl2 upregulates HO1 HO-1 Nrf2->HO1 SOD SOD Nrf2->SOD TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6

Key signaling pathways modulated by this compound.

Detailed Experimental Protocols

Preparation of this compound-Loaded Liposomes

Method: Thin-film hydration is a commonly employed method for preparing this compound-loaded liposomes.

  • Materials: this compound, soy phosphatidylcholine, cholesterol.

  • Procedure:

    • This compound, soy phosphatidylcholine, and cholesterol are dissolved in a suitable organic solvent (e.g., chloroform-methanol mixture).

    • The organic solvent is evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

    • The lipid film is hydrated with a phosphate-buffered saline (PBS) solution (pH 7.4) by gentle rotation above the lipid transition temperature.

    • The resulting liposomal suspension is then sonicated or extruded through polycarbonate membranes to reduce the vesicle size and improve homogeneity.[2]

Preparation of this compound-Phospholipid Complex

Method: Solvent evaporation is a straightforward technique for the preparation of phospholipid complexes.

  • Materials: this compound, soy phospholipid, n-octanol, and acetone.

  • Procedure:

    • This compound and soy phospholipid are dissolved in a mixture of n-octanol and acetone.

    • The solution is stirred at a constant temperature for a specified duration.

    • The solvent is removed by evaporation under vacuum, yielding the this compound-phospholipid complex.[3][4]

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are typically fasted overnight before the experiment with free access to water.

  • Dosing: A single oral dose of the this compound formulation or free this compound suspension is administered via oral gavage.

  • Blood Sampling: Blood samples are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis.[1]

Quantification of this compound in Plasma by HPLC
  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 35:65 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 310 nm.

  • Sample Preparation: Plasma samples are typically pre-treated by protein precipitation with methanol, followed by centrifugation. The supernatant is then injected into the HPLC system.

  • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations.[11]

Conclusion

The development of advanced drug delivery systems holds immense promise for unlocking the full therapeutic potential of this compound. Liposomes, nanoparticles, and phospholipid complexes have all demonstrated a significant ability to enhance the oral bioavailability of this compound, with liposomal formulations showing a particularly notable increase. While data for other promising systems like micelles and solid dispersions for this compound are still emerging, the existing evidence strongly supports the continued exploration of formulation strategies to overcome the pharmacokinetic challenges associated with this potent natural compound. The experimental protocols outlined in this guide provide a foundational framework for researchers to design and evaluate novel this compound delivery systems, ultimately paving the way for its successful clinical translation.

References

Unlocking New Potential in Cancer Treatment: The Synergistic Effects of Polydatin with Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Polydatin (B1678980) (PD), a natural stilbenoid compound, is gaining significant attention in oncology for its multifaceted anticancer properties, including antioxidant, anti-inflammatory, and anti-proliferative effects.[1][2] Emerging research reveals that this compound's true potential may lie in its ability to act synergistically with conventional chemotherapeutic agents. By combining this compound with drugs like cisplatin (B142131), doxorubicin (B1662922), 5-fluorouracil (B62378), and paclitaxel, researchers are observing enhanced antitumor activity, the reversal of drug resistance, and a reduction in toxicity to normal cells.[2][3] This guide provides a comparative analysis of these synergistic effects, supported by experimental data and detailed methodologies, for researchers and drug development professionals.

Comparative Analysis of Synergistic Efficacy

The combination of this compound with various chemotherapeutic drugs has shown promising results across a range of cancer types. The synergy is often quantified using the Combination Index (CI), where CI < 1 indicates a synergistic effect.

This compound in Combination with Platinum-Based Agents (Cisplatin)

This compound has been shown to significantly enhance the efficacy of cisplatin, a cornerstone of treatment for several cancers. This synergy is particularly noted in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).[3][4] In HCC, this compound synergistically improves the inhibitory activities of cisplatin in cancer cells while notably alleviating its toxicity in normal liver cells.[3][5]

Table 1: Synergistic Effects of this compound and Cisplatin

Cancer Type Cell Lines Key Findings Synergistic Mechanism Reference
Non-Small Cell Lung Cancer (NSCLC) H1299, H460 This compound enhances cisplatin-induced apoptosis and cell death. Increases Reactive Oxygen Species (ROS) via NOX5, leading to ER stress and activation of JNK and p38 MAPK pathways. [4][6][7]
Hepatocellular Carcinoma (HCC) HepG2, SK-HEP1 Synergistically improves the inhibitory activity of cisplatin in HCC cells while reducing toxicity in normal liver cells (HL-7702). Targets and represses genes regulating mitotic spindle formation. [3][5]

| Osteosarcoma | SAOS-2, U2OS | this compound sensitizes osteosarcoma cells to cisplatin. | Promotes ROS production and depletes glutathione (B108866) (GSH). |[8] |

This compound in Combination with Anthracyclines (Doxorubicin)

The combination of this compound and doxorubicin has demonstrated significant synergistic inhibition in liver cancer cells. A key advantage of this combination is its selectivity; it shows enhanced toxicity towards cancer cells while protecting normal cells.[3]

Table 2: Synergistic Effects of this compound and Doxorubicin

Cancer Type Cell Lines Key Findings Synergistic Mechanism Reference
Hepatocellular Carcinoma (HCC) HepG2, SK-HEP1 This compound selectively and synergistically enhances doxorubicin's inhibitory effects on HCC cells. It alleviates toxicity in normal liver cells (HL-7702). Targets cell mitotic machinery. [3][5][9]

| Osteosarcoma | SAOS-2, U2OS | Sensitizes osteosarcoma cells to doxorubicin. | Induces a shift in the cellular redox balance by promoting ROS production. |[8] |

This compound in Combination with Antimetabolites (5-Fluorouracil)

In colon cancer, this compound effectively counteracts resistance to 5-fluorouracil (5-FU), a common chemotherapeutic agent. This combination not only enhances the drug's efficacy but also restores sensitivity in resistant cell lines.[10][11]

Table 3: Synergistic Effects of this compound and 5-Fluorouracil (5-FU)

Cancer Type Cell Lines Key Findings Synergistic Mechanism Reference

| Colon Cancer | HCT116, HT-29 | Overcomes 5-FU resistance and significantly attenuates the proliferation of colon cancer cells when used in combination. | Enhances apoptosis through calcium influx and suppresses the PI3K/AKT and MAPK signaling pathways. |[10][11][12] |

This compound in Combination with Taxanes (Paclitaxel)

This compound has also been found to enhance the chemosensitivity of paclitaxel-resistant osteosarcoma cells, suggesting its potential to overcome acquired resistance to taxane-based chemotherapy.[1]

Table 4: Synergistic Effects of this compound and Paclitaxel

Cancer Type Cell Lines Key Findings Synergistic Mechanism Reference

| Osteosarcoma (Paclitaxel-Resistant) | U2OS, MG63 | The combination treatment significantly decreases cell migration and enhances apoptosis compared to single-agent treatment. | Upregulates pro-apoptotic proteins (caspase 3, p21) and downregulates cell cycle proteins (cyclin E, CDK2, Ki67). |[1][4] |

Experimental Protocols

The assessment of synergistic effects relies on standardized in vitro methodologies. Below are detailed protocols for key experiments cited in the referenced studies.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., HepG2, H1299, HCT116) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: Cells are treated with various concentrations of this compound, a chemotherapeutic agent (e.g., cisplatin), or a combination of both. A vehicle control (e.g., DMSO) is also included. The cells are incubated for a specified period, typically 48 hours.

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the control group. The IC50 (half-maximal inhibitory concentration) is determined from dose-response curves.

Synergy Analysis (Combination Index)

The Chou-Talalay method is widely used to quantitatively determine synergism, additivity, or antagonism between two drugs.[9]

  • Data Input: The IC50 values of this compound and the chemotherapeutic agent, determined from the MTT assay, are used.

  • Calculation: The Combination Index (CI) is calculated using software such as CompuSyn. The CI value provides a quantitative measure of the interaction between the two drugs.

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

  • Visualization: The results can be visualized using an isobologram, which graphically represents the synergistic, additive, or antagonistic effects.[9]

Western Blot Analysis for Signaling Pathways

This technique is used to detect specific proteins and investigate the molecular mechanisms underlying the synergistic effects.

  • Protein Extraction: After drug treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred onto a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-JNK, p-p38, Akt, p-Akt, CHOP).

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms of Synergy

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental designs involved in assessing this compound's synergistic effects.

G General Experimental Workflow for Synergy Assessment cluster_0 In Vitro Analysis cluster_1 Mechanism of Action cluster_2 In Vivo Validation A 1. Cell Culture (Cancer Cell Lines) B 2. Drug Treatment - this compound (PD) - Chemo Agent (CA) - PD + CA Combination A->B C 3. Cell Viability Assay (e.g., MTT Assay) B->C F 6. Apoptosis Analysis (Flow Cytometry) B->F G 7. Protein Expression (Western Blot) B->G H 8. ROS Measurement (DCFH-DA Assay) B->H D 4. Determine IC50 Values C->D E 5. Synergy Calculation (Combination Index - CI) D->E I 9. Xenograft Mouse Model E->I J 10. Tumor Growth Measurement I->J

Caption: Workflow for assessing this compound's synergistic effects.

G Synergistic Pathway of this compound and Cisplatin in NSCLC PD This compound NOX5 NOX5 Expression PD->NOX5 Promotes CP Cisplatin ROS ↑ Reactive Oxygen Species (ROS) CP->ROS Apoptosis Synergistic Apoptosis CP->Apoptosis NOX5->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress JNK_p38 Activation of JNK & p38 MAPK ER_Stress->JNK_p38 JNK_p38->Apoptosis G Synergistic Pathway of this compound and 5-FU in Colon Cancer PD This compound PI3K_Akt PI3K/Akt Pathway PD->PI3K_Akt Inhibits MAPK MAPK Pathway PD->MAPK Inhibits Ca_Influx ↑ Calcium Influx PD->Ca_Influx FU 5-Fluorouracil (5-FU) Apoptosis Synergistic Apoptosis FU->Apoptosis Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Proliferation->Apoptosis Inhibition leads to Ca_Influx->Apoptosis

References

Polydatin's Anti-Inflammatory Efficacy In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of polydatin (B1678980) against other alternatives, supported by experimental data. This compound, a glucoside of resveratrol (B1683913), has demonstrated significant anti-inflammatory properties across various preclinical models, often exhibiting superior or comparable efficacy to its well-known counterpart, resveratrol, and other established anti-inflammatory agents.

Comparative Efficacy of this compound: In Vivo Data

The following table summarizes quantitative data from in vivo studies, offering a clear comparison of this compound's anti-inflammatory effects against other compounds.

Model Compound Dose Key Findings Reference
High-Fructose Diet-Induced NAFLD in Mice This compoundNot specifiedSuperior to resveratrol in ameliorating lipid dysmetabolism and oxidative stress.
LPS-Induced Acute Lung Injury in Mice This compoundNot specifiedComparable to dexamethasone (B1670325) in reducing lung injury and inflammation.[1]
Cisplatin-Induced Hearing Loss in Guinea Pigs This compound40 mg/kgMore effective than dexamethasone (10 mg/kg) in activating the Nrf2/HO-1 signaling pathway.[2]
Busulfan-Induced Oligozoospermia in Mice This compound10 mg/kgSuccessfully reversed injuries, while a 10 mg/kg resveratrol group was included as a control.[3]

In-Depth Look at Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating critical signaling pathways, primarily the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In inflammatory conditions, NF-κB is activated, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway, thereby reducing inflammation.[3][4][5][6]

Inhibition of NF-κB Pathway by this compound
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes that protect against oxidative stress, a major contributor to inflammation. This compound has been found to activate this protective pathway.[2][7][8][9]

Nrf2_Pathway cluster_activation This compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates to Nrf2->Keap1_Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Promotes Transcription Keap1_Nrf2->Keap1 Leads to Nrf2 degradation Keap1_Nrf2->Nrf2 Releases

Activation of Nrf2 Pathway by this compound

Experimental Protocols

Detailed methodologies for key in vivo inflammation models used to evaluate this compound are provided below.

Carrageenan-Induced Paw Edema

This is a widely used model for screening acute anti-inflammatory activity.

Carrageenan_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals Rats/Mice Groups Control, this compound, Reference Drug (e.g., Indomethacin) Animals->Groups Drug_Admin Administer this compound/Reference Drug (e.g., i.p. or p.o.) Groups->Drug_Admin Carrageenan_Inject Inject Carrageenan (1%) subplantarly into hind paw Drug_Admin->Carrageenan_Inject 1h prior Measure_Paw Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5h Carrageenan_Inject->Measure_Paw Biochem Measure Inflammatory Mediators (e.g., TNF-α, IL-1β, PGE2) in paw tissue Carrageenan_Inject->Biochem After final measurement Calc_Edema Calculate % Inhibition of Edema Measure_Paw->Calc_Edema

Workflow for Carrageenan-Induced Paw Edema Model

Protocol Details:

  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Grouping: Animals are divided into control (vehicle), this compound-treated, and positive control (e.g., indomethacin (B1671933) 5-10 mg/kg) groups.

  • Drug Administration: this compound is typically administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at hourly intervals for up to 5 or 6 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. At the end of the experiment, paw tissue can be collected to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β), and enzymes (COX-2, iNOS).

Lipopolysaccharide (LPS)-Induced Inflammation

This model is used to induce a systemic inflammatory response or localized inflammation, such as in the lungs.

LPS_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals Mice (e.g., C57BL/6) Groups Control, this compound, Reference Drug (e.g., Dexamethasone) Animals->Groups Drug_Admin Administer this compound/Reference Drug (e.g., i.p.) Groups->Drug_Admin LPS_Admin Administer LPS (e.g., intratracheally for lung injury) Drug_Admin->LPS_Admin 1h prior Sample_Collection Collect Samples (e.g., BALF, lung tissue) after a set time (e.g., 6h) LPS_Admin->Sample_Collection Cell_Count Analyze Cell Counts in BALF Sample_Collection->Cell_Count Cytokine_Analysis Measure Cytokines (TNF-α, IL-6, IL-1β) in BALF and lung homogenates Sample_Collection->Cytokine_Analysis Histo Histopathological Examination of Lung Tissue Sample_Collection->Histo

Workflow for LPS-Induced Lung Injury Model

Protocol Details:

  • Animals: C57BL/6 or BALB/c mice are frequently used.

  • Grouping: Animals are divided into control, this compound-treated, and positive control (e.g., dexamethasone) groups.

  • Drug Administration: this compound is often administered i.p. 1 hour before LPS challenge.[1]

  • Induction of Inflammation: For acute lung injury, mice are anesthetized and LPS is administered via intratracheal instillation.[1][10]

  • Sample Collection: At a predetermined time point (e.g., 6 hours) after LPS administration, animals are euthanized. Bronchoalveolar lavage fluid (BALF) and lung tissues are collected.[1]

  • Data Analysis: Total and differential cell counts in BALF are performed. Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are measured in BALF and lung homogenates using ELISA. Lung tissue is processed for histopathological examination to assess the degree of inflammation and injury.[1][10]

Conclusion

In vivo evidence strongly supports the anti-inflammatory properties of this compound. Its ability to modulate key inflammatory pathways, such as NF-κB and Nrf2, translates to significant efficacy in various preclinical models of inflammation. Comparative studies suggest that this compound is a potent anti-inflammatory agent, with efficacy often surpassing that of resveratrol and comparable to conventional anti-inflammatory drugs like dexamethasone in specific models. These findings highlight this compound as a promising candidate for further investigation and development as a novel anti-inflammatory therapeutic.

References

A Comparative Guide to the Pharmacokinetics of Polydatin and its Aglycone, Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of polydatin (B1678980) and its aglycone, resveratrol (B1683913). This compound, the glycoside of resveratrol, often serves as a natural precursor to resveratrol in vivo.[1] Understanding the distinct absorption, distribution, metabolism, and excretion (ADME) characteristics of these two stilbenoids is crucial for optimizing their therapeutic applications. While structurally similar, the presence of a glucose molecule on this compound significantly alters its interaction with biological systems, leading to notable differences in bioavailability and metabolic fate.[2][3]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound and its metabolite, resveratrol, following oral administration of this compound in rats. This data highlights the conversion of this compound to resveratrol and their subsequent systemic exposure.

ParameterThis compoundResveratrol (from this compound)Unit
Cmax (Maximum Concentration)1.43 ± 0.361.36 ± 0.47µM
Tmax (Time to Cmax)Not SpecifiedNot Specifiedh
AUC(0-t) (Area Under the Curve)1.42 ± 0.421.70 ± 0.14µmol·h/L
t1/2 (Half-life)1.02 ± 0.08Not Specifiedh
Data derived from a study in rats administered 20 mg/kg of this compound orally.[4]

Another study in rats orally administered 200 mg/kg of this compound or resveratrol found that the molar concentration of this compound in serum was consistently higher than that of resveratrol.[1] After administering this compound, the this compound concentration was, on average, 3.35 times that of resveratrol.[1] Interestingly, even after administering resveratrol, this compound was detected in the serum at concentrations 4.28 times higher than resveratrol, indicating a mutual in-vivo transformation.[1]

Metabolic Pathway and Mutual Transformation

This compound undergoes significant metabolism following oral administration. It can be absorbed directly or hydrolyzed by intestinal microflora to release its aglycone, resveratrol.[4][5] Resveratrol is then absorbed and may be metabolized further, primarily in the liver, into conjugated forms like glucuronides.[5] A fascinating aspect of their relationship is the evidence of mutual transformation in vivo, where each compound can be converted into the other, maintaining a dynamic balance in the bloodstream.[1]

G cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation / Tissues Polydatin_Oral Oral this compound Hydrolysis Hydrolysis (Gut Microbiota) Polydatin_Oral->Hydrolysis Absorption Absorption Polydatin_Oral->Absorption Resveratrol_Oral Oral Resveratrol Resveratrol_Oral->Absorption Hydrolysis->Resveratrol_Oral releases Polydatin_Serum This compound in Serum Absorption->Polydatin_Serum Resveratrol_Serum Resveratrol in Serum Absorption->Resveratrol_Serum Polydatin_Serum->Resveratrol_Serum Mutual Transformation Metabolites Resveratrol Metabolites (e.g., Glucuronides) Resveratrol_Serum->Metabolites Metabolism (Liver)

Caption: Metabolic pathway of this compound and its mutual transformation with resveratrol.

Bioavailability and Absorption Mechanisms

A key distinction between the two compounds lies in their bioavailability and absorption. Resveratrol suffers from relatively low bioavailability due to rapid metabolism and poor water solubility.[3] this compound, being more hydrophilic due to its glucose group, exhibits different absorption characteristics.[3]

This compound is absorbed through two primary mechanisms:

  • Passive Diffusion: Similar to resveratrol.[6]

  • Active Transport: Via the sodium-dependent glucose transporter (SGLT1), which is predominantly found in the stomach and intestines.[6][7] This active uptake mechanism is not available to resveratrol.

This dual-absorption pathway and the protection offered by the glucose moiety against rapid enzymatic breakdown may contribute to a more sustained release and higher systemic concentration of active compounds when this compound is administered.[2] Although some reports suggest resveratrol's aglycone form is better absorbed, studies indicate that administering this compound leads to higher and more lasting plasma concentrations of stilbenoids (both this compound and resveratrol combined).[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic parameters. Below is a representative experimental protocol for a comparative pharmacokinetic study in rats.

1. Subjects and Housing:

  • Species: Male Sprague-Dawley rats.[1][8]

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.

  • Acclimatization: Animals are acclimated for at least one week before the experiment.

  • Fasting: Rats are fasted overnight (approximately 12 hours) before oral administration, with free access to water.

2. Drug Administration:

  • Formulation: this compound and resveratrol are suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

  • Route and Dosage: Administered via oral gavage at a specific dose (e.g., 20 mg/kg or 200 mg/kg).[1][4]

3. Sample Collection:

  • Matrix: Blood samples (approx. 0.2-0.3 mL) are collected from the tail vein or another appropriate site.

  • Time Points: Samples are collected at predetermined time points, such as 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Processing: Blood is collected into heparinized tubes and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is used for the simultaneous quantification of this compound and resveratrol in plasma.[4][5][9]

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile (B52724).[5][9] An internal standard (e.g., wogonin) is added to ensure accuracy.[5]

  • Chromatography: Separation is achieved on a C18 column with a gradient mobile phase (e.g., acetonitrile and 0.1% formic acid in water).[4]

  • Detection: Mass spectrometry is performed in negative ionization mode using multiple reaction monitoring (MRM) to ensure specificity and sensitivity.[4][5]

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis with software like Phoenix WinNonlin®.[9]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimatization & Fasting C Oral Gavage Administration A->C B Drug Formulation (e.g., in 0.5% CMC-Na) B->C D Serial Blood Sampling (Timed Intervals) C->D E Plasma Separation (Centrifugation) D->E F Sample Storage (-80°C) E->F G Sample Preparation (Protein Precipitation) F->G H UPLC-MS/MS Analysis G->H I Pharmacokinetic Parameter Calculation H->I

Caption: Experimental workflow for a typical pharmacokinetic study.

Conclusion

The pharmacokinetic profiles of this compound and resveratrol are intricately linked yet distinct. This compound serves as a prodrug or natural precursor to resveratrol, undergoing hydrolysis in the gut.[4][10] However, its unique absorption via SGLT1 transporters and its apparent ability to convert back from resveratrol contribute to a more complex and potentially advantageous pharmacokinetic profile.[1][7] Studies consistently show that oral administration of this compound results in significant systemic exposure to both this compound and resveratrol, with this compound often being the predominant compound in circulation.[1] This suggests that this compound may offer a more efficient method for delivering active stilbenoids to the body than resveratrol itself, a critical consideration for the development of new therapeutics.

References

validating the role of polydatin in mitigating doxorubicin-induced toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical studies indicates that polydatin (B1678980), a natural precursor of resveratrol, holds significant promise in mitigating the toxic side effects of the widely used chemotherapy drug doxorubicin (B1662922). This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms. This information is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology.

Mitigating Doxorubicin's Cardiotoxic Footprint

Doxorubicin, a potent anthracycline antibiotic, is a cornerstone in the treatment of various cancers, including breast cancer, lymphomas, and sarcomas.[1] However, its clinical utility is often limited by a dose-dependent cardiotoxicity that can lead to severe and sometimes fatal heart failure.[1] Research into protective agents has identified this compound as a strong candidate for alleviating these detrimental effects.

This compound has been shown to exert its protective effects through multiple mechanisms, primarily by combating oxidative stress, reducing inflammation, and inhibiting apoptosis (programmed cell death) in cardiomyocytes.[2] Studies have demonstrated that this compound can significantly improve cardiac function and reduce myocardial damage in animal models of doxorubicin-induced cardiotoxicity.

Comparative Efficacy of this compound

To provide a clear perspective on this compound's potential, this guide summarizes key quantitative data from various studies and compares its efficacy with a known cardioprotective agent, Dexrazoxane (B1684449), and other natural compounds.

In Vivo Cardioprotective Effects in Rats
ParameterDoxorubicin (DOX) ControlDOX + this compoundDOX + DexrazoxaneDOX + Blueberry ExtractReference
Cardiac Injury Markers
cTnT (ng/mL)Significantly Increased-Significantly DecreasedSignificantly Decreased[3]
NT-proBNP (pg/mL)Significantly Increased-Significantly DecreasedSignificantly Decreased[3]
CK-MB (U/L)Significantly Increased--[4]
LDH (U/L)Significantly Increased--[5]
Oxidative Stress Markers
MDA (nmol/mg protein)Significantly Increased↓[2]Significantly DecreasedSignificantly Decreased[3]
SOD (U/mg protein)Significantly Decreased↑[2]Significantly IncreasedSignificantly Increased[3]
GSH (nmol/mg protein)Significantly Decreased-Significantly IncreasedSignificantly Increased[3]
Cardiac Function
LVEF (%)Significantly Decreased--[6]
LVFS (%)Significantly Decreased--[6]
Histopathology
Myocardial DamageSevereAttenuatedMitigatedAmeliorated[2][7]

Note: "↑" indicates an increase, "↓" indicates a decrease. The table presents a qualitative summary of quantitative data from multiple sources. Direct numerical comparisons are challenging due to variations in experimental protocols.

Unraveling the Protective Mechanisms: Signaling Pathways

This compound's protective effects are rooted in its ability to modulate key signaling pathways implicated in doxorubicin-induced cellular damage.

Doxorubicin is known to induce cardiotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and the activation of apoptotic pathways.[1][8] It also triggers inflammatory responses through pathways involving NF-κB and the NLRP3 inflammasome.[9]

This compound counteracts these effects by activating pro-survival pathways and inhibiting pro-death signals. It has been shown to upregulate the expression of antioxidant enzymes and anti-apoptotic proteins like Bcl-2, while downregulating pro-apoptotic proteins such as Bax.[10]

Doxorubicin_Toxicity_and_Polydatin_Protection cluster_dox Doxorubicin-Induced Toxicity cluster_pd This compound's Protective Mechanisms DOX Doxorubicin ROS ↑ Reactive Oxygen Species (ROS) DOX->ROS Inflammation ↑ Inflammation (NF-κB, NLRP3) DOX->Inflammation DNA_damage DNA Damage ROS->DNA_damage Mitochondrial_dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_dysfunction Apoptosis ↑ Apoptosis DNA_damage->Apoptosis Cardiotoxicity Cardiotoxicity Apoptosis->Cardiotoxicity Inflammation->Cardiotoxicity Mitochondrial_dysfunction->Apoptosis PD This compound Antioxidant ↑ Antioxidant Enzymes (SOD, GSH) PD->Antioxidant Anti_apoptosis ↑ Anti-apoptotic proteins (Bcl-2) ↓ Pro-apoptotic proteins (Bax) PD->Anti_apoptosis Anti_inflammation ↓ Inflammatory Pathways PD->Anti_inflammation Antioxidant->ROS Anti_apoptosis->Apoptosis Anti_inflammation->Inflammation Cell_survival Cardiomyocyte Survival Cell_survival->Cardiotoxicity

Doxorubicin toxicity pathways and this compound's protective interventions.

Experimental Protocols

Reproducibility is paramount in scientific research. The following outlines a typical experimental workflow for evaluating the cardioprotective effects of this compound in a rat model of doxorubicin-induced cardiotoxicity.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Toxicity Induction and Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_model Acclimatize Male Wistar Rats Grouping Randomly divide into groups: - Control - Doxorubicin (DOX) - DOX + this compound - DOX + Alternative Agent Animal_model->Grouping DOX_admin Induce cardiotoxicity with Doxorubicin injection (e.g., 2.5 mg/kg, i.p., twice weekly for 4 weeks) Grouping->DOX_admin Treatment Administer this compound or alternative agent (e.g., daily oral gavage) DOX_admin->Treatment Monitoring Monitor body weight, heart rate, and ECG throughout the study Treatment->Monitoring Biochemical Collect blood and heart tissue for biochemical analysis (cTnT, CK-MB, MDA, SOD) Monitoring->Biochemical Histology Perform histopathological examination of heart tissue Biochemical->Histology Function Assess cardiac function (Echocardiography for LVEF, LVFS) Histology->Function Stats Statistical analysis of quantitative data Function->Stats Conclusion Draw conclusions on the protective effects of this compound Stats->Conclusion

General experimental workflow for in vivo studies.
Detailed Methodology for Doxorubicin-Induced Cardiotoxicity in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.[11] Animals are acclimatized for at least one week before the experiment.

  • Doxorubicin Administration: Cardiotoxicity can be induced through various protocols. A common method involves intraperitoneal (i.p.) injections of doxorubicin at a dose of 2.5-5.0 mg/kg body weight, administered twice a week for four weeks.[12] Cumulative doses typically range from 20-32.5 mg/kg.[12] Another model uses a single high dose of 15 mg/kg i.p. to induce acute cardiomyopathy.[11][13]

  • This compound Treatment: this compound is typically administered orally via gavage. Doses can vary, but studies have used concentrations around 100 mg/kg/day.[6]

  • Assessment of Cardiotoxicity:

    • Biochemical Markers: Blood samples are collected to measure serum levels of cardiac troponin T (cTnT), creatine (B1669601) kinase-MB (CK-MB), and lactate (B86563) dehydrogenase (LDH).[4][5] Heart tissue homogenates are used to assess markers of oxidative stress, such as malondialdehyde (MDA) content and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[2]

    • Cardiac Function: Echocardiography is performed to evaluate left ventricular ejection fraction (LVEF) and fractional shortening (LVFS).[6]

    • Histopathology: Heart tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to observe myocardial damage, including inflammation, myofibrillar loss, and vacuolization.[7]

    • Apoptosis Assessment: Techniques like TUNEL staining can be used on heart tissue sections to quantify the rate of apoptosis.[10]

Conclusion and Future Directions

The existing body of preclinical evidence strongly supports the role of this compound in mitigating doxorubicin-induced toxicity, particularly cardiotoxicity. Its multifaceted mechanism of action, targeting oxidative stress, inflammation, and apoptosis, makes it a compelling candidate for further investigation. While direct comparisons with the FDA-approved cardioprotective agent Dexrazoxane are limited in the available literature, the data suggests that this compound offers a significant protective effect.

Further research, including well-designed clinical trials, is warranted to validate these preclinical findings in human subjects. Investigating the potential synergistic effects of this compound with doxorubicin on cancer cells, as has been observed with other polyphenols, could also open new avenues for improving cancer therapy by both enhancing efficacy and reducing side effects. The development of novel delivery systems to improve the bioavailability of this compound may further enhance its therapeutic potential.

References

A Comparative Analysis of Cis- and Trans-Polydatin Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polydatin (B1678980), a glycoside of resveratrol (B1683913), is a naturally occurring polyphenol with a wide range of documented biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. It exists as two geometric isomers: trans-polydatin and cis-polydatin. While both isomers share the same chemical formula, their different spatial arrangements can lead to significant variations in their biological efficacy. This guide provides an objective comparison of the effects of cis- and trans-polydatin isomers in biological assays, supported by available theoretical and experimental data.

Data Presentation: Antioxidant Activity

The primary mechanism underlying many of this compound's beneficial effects is its antioxidant activity, which involves the scavenging of free radicals. Theoretical studies based on density functional theory have been instrumental in elucidating the intrinsic antioxidant potential of the two isomers. A key parameter in this regard is the Bond Dissociation Enthalpy (BDE) of the hydroxyl groups, which indicates the ease with which a hydrogen atom can be donated to neutralize a free radical. A lower BDE value corresponds to a higher antioxidant activity.

For reference, experimental data for this compound (isomer not specified) in common antioxidant assays are presented below, alongside data for its aglycone, resveratrol.

CompoundAssayIC50 (µg/mL)Notes
This compound (isomer not specified)DPPH54.35[2]Weaker than Vitamin C (IC50 = 6.35 µg/mL)[2].
This compound (isomer not specified)ABTS13.44[2]Weaker than resveratrol (IC50 = 2.86 µg/mL)[2].
trans-ResveratrolDPPH15.54[2]
trans-ResveratrolABTS2.86[2]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are standardized and widely used for assessing the free radical scavenging activity of natural compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark.

  • Reaction Mixture: In a microplate or cuvette, a defined volume of the DPPH solution is added to various concentrations of the test compounds (cis- and trans-polydatin). A control containing the solvent instead of the test compound is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron to the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound at various concentrations is mixed with a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.

Signaling Pathways and Experimental Workflows

The biological activities of this compound isomers are mediated through their interaction with various cellular signaling pathways. The antioxidant effects, for instance, are the result of direct free radical scavenging and the modulation of intracellular antioxidant defense mechanisms.

Antioxidant Mechanism of this compound

The primary mechanism of action for phenolic antioxidants like this compound is the donation of a hydrogen atom from a hydroxyl group to a free radical, thus neutralizing it. The ease of this donation is a key determinant of antioxidant efficacy.

G cluster_radical Free Radical cis_PD cis-Polydatin PD_radical This compound Radical cis_PD->PD_radical H• donation (Higher BDE) trans_PD trans-Polydatin trans_PD->PD_radical H• donation (Lower BDE) FR R• neutral_mol Neutral Molecule (RH) FR->neutral_mol Neutralization

Caption: Hydrogen atom donation from this compound isomers to a free radical.

General Workflow for In Vitro Antioxidant Capacity Assessment

The evaluation of the antioxidant potential of cis- and trans-polydatin typically follows a standardized experimental workflow, from sample preparation to data analysis.

G prep Sample Preparation (cis- & trans-Polydatin solutions) assay Antioxidant Assay (e.g., DPPH or ABTS) prep->assay measure Spectrophotometric Measurement (Absorbance change) assay->measure calc Data Calculation (% Inhibition, IC50/TEAC) measure->calc compare Comparative Analysis calc->compare

Caption: Experimental workflow for comparing the antioxidant activity of this compound isomers.

References

Safety Operating Guide

Navigating the Safe Disposal of Polydatin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Polydatin, a naturally occurring compound studied for its various biological activities. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Key Disposal Procedures and Safety Measures

The primary methods for this compound disposal involve professional chemical waste management services. It is crucial to handle this compound waste with care to prevent environmental contamination and ensure personnel safety.

Recommended Disposal Routes:

  • Licensed Chemical Destruction Plant: Engage a certified waste disposal company for the removal and destruction of this compound.[1][2][3]

  • Controlled Incineration: This method, featuring flue gas scrubbing, is another viable option for this compound disposal.[1]

Crucial Safety Precautions:

  • Prevent Contamination: Under no circumstances should this compound waste contaminate water sources, foodstuffs, animal feed, or seeds.[1]

  • Avoid Sewer Disposal: Do not discharge this compound waste into sewer systems.[1]

  • Professional Consultation: For surplus and non-recyclable this compound, it is recommended to consult with a licensed disposal company.[2][4]

Handling Spills and Contaminated Materials

In the event of a this compound spill, immediate and appropriate action is necessary to contain and manage the waste.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Collection: Sweep up the spilled solid material, taking care to avoid dust formation.[2] Collect the material and place it in suitable, closed containers for disposal.[1][2][3]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2]

Quantitative Disposal Data Summary

ParameterGuidelineCitation
Disposal Method Removal to a licensed chemical destruction plant or controlled incineration.[1]
Sewer Discharge Prohibited.[1]
Surplus Material Offer to a licensed disposal company.[2][3][4]
Contaminated Packaging Dispose of as unused product.[2]
Spilled Material Collect in suitable, closed containers for disposal.[1][2][3]

Experimental Protocol: General Chemical Waste Disposal

While a specific experimental protocol for this compound disposal is not detailed in the search results, a general protocol for handling non-highly hazardous chemical waste in a laboratory setting can be followed. This protocol is based on standard laboratory waste management guidelines.[5][6][7]

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves.

  • Clearly labeled, compatible waste container with a secure lid.

  • Spill containment materials (e.g., absorbent pads, inert absorbent material).

  • Chemical waste disposal bags or containers.

Procedure:

  • Segregation: Ensure this compound waste is not mixed with incompatible materials.[7][8] If your institution has separate waste streams (e.g., non-halogenated organic solids), place it in the appropriate container.

  • Labeling: Clearly label the waste container with "this compound Waste" and any other required institutional hazard information.

  • Containment: Place solid this compound waste directly into the designated waste container. For solutions, use a compatible liquid waste container. Keep the container closed except when adding waste.[7]

  • Empty Containers: Triple rinse empty this compound containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[6][7] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as chemical waste. Deface the label of the empty container before disposal in the regular trash or glass recycling.[7]

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Pickup: Arrange for the collection of the waste container by your institution's environmental health and safety (EHS) office or a contracted licensed waste disposal company.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Polydatin_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Waste Assessment & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start This compound Waste Generated (Surplus, Spilled, Contaminated Material) assess Assess Waste Type (Solid, Liquid, Contaminated Debris) start->assess segregate Segregate from Incompatible Waste assess->segregate container Place in a Labeled, Compatible, and Closed Waste Container segregate->container disposal Arrange for Pickup by Licensed Waste Disposal Company container->disposal incineration Controlled Incineration with Flue Gas Scrubbing disposal->incineration Option 1 destruction Chemical Destruction Plant disposal->destruction Option 2

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Polydatin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Polydatin in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel and maintaining a secure research environment.

Personal Protective Equipment (PPE) for this compound

When working with this compound, a white, fine crystalline powder, a comprehensive approach to personal protection is paramount to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE, tailored to the specific hazards associated with handling this compound.

Protection Type Required Equipment Specifications and Standards Rationale for Use
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.[1]Protects against airborne powder particles and potential splashes during solution preparation.
Skin Protection Nitrile or Latex GlovesInspected prior to use for any signs of degradation or puncture.[2]Prevents direct skin contact with the powdered form of this compound.
Laboratory CoatStandard laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection N95 or P1 Dust MaskRecommended when handling the powder outside of a ventilated enclosure.[2]Minimizes inhalation of fine this compound particles.
Full-face RespiratorRequired if exposure limits are exceeded or if irritation is experienced.[1]Offers a higher level of respiratory protection in situations with significant airborne powder.

Operational Plan for Handling this compound

A systematic workflow is critical to safely manage this compound from receipt to disposal. The following step-by-step protocol outlines the best practices for handling this compound in a research environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2] The container should be tightly sealed to prevent contamination and absorption of moisture.

2. Preparation for Use:

  • Before handling, ensure that the designated workspace is clean and uncluttered.

  • Assemble all necessary equipment, including PPE, weighing materials, and solvents.

  • If possible, conduct all manipulations of powdered this compound within a chemical fume hood or a ventilated enclosure to minimize the generation of airborne dust.

3. Weighing and Solution Preparation:

  • Don the appropriate PPE as outlined in the table above.

  • Carefully weigh the desired amount of this compound using a calibrated analytical balance. Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.

  • When preparing solutions, slowly add the this compound powder to the solvent to avoid splashing. This compound is soluble in DMSO, DMF, and ethanol.

4. Handling of Solutions:

  • When working with this compound solutions, continue to wear appropriate PPE, including safety goggles and gloves.

  • Clearly label all containers with the name of the compound, concentration, solvent, and date of preparation.

Disposal Plan for this compound Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. The disposal strategy should be based on the nature of the waste generated.

1. Unused or Expired this compound:

  • Solid this compound waste should be collected in a clearly labeled, sealed container.

  • Dispose of the sealed container as non-hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of solid chemical waste in the regular trash.

2. Contaminated Labware and PPE:

  • Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be collected in a designated waste bag.

  • This waste should be disposed of as solid laboratory waste.

  • Non-disposable glassware should be decontaminated by thoroughly rinsing with an appropriate solvent (e.g., ethanol) followed by washing with soap and water. The initial solvent rinse should be collected as chemical waste.

3. Liquid Waste:

  • Aqueous solutions of this compound, if not contaminated with other hazardous materials, may be suitable for drain disposal, provided the concentration is low and the volume is minimal. Always flush with a large excess of water. However, it is imperative to consult and adhere to your local and institutional regulations regarding sewer disposal of chemicals.

  • Solutions of this compound in organic solvents (e.g., DMSO, ethanol) must be collected as hazardous chemical waste. These should be stored in a properly labeled, sealed container and disposed of through your institution's EHS program.

4. Spill Cleanup:

  • In the event of a small spill of powdered this compound, gently sweep it up, avoiding the creation of dust, and place it in a sealed container for disposal.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

Experimental Workflow for Safe Handling of this compound

Polydatin_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receiving and Storage B Review Safety Data Sheet (SDS) A->B Inspect & Store Securely C Don Personal Protective Equipment (PPE) B->C Understand Hazards D Weighing of this compound Powder C->D Enter Handling Area E Preparation of this compound Solution D->E In Fume Hood F Experimental Use E->F Label Clearly G Segregate Waste Streams F->G Post-Experiment H Solid Waste Disposal G->H Unused Powder & Contaminated Solids I Liquid Waste Disposal G->I Aqueous & Solvent-Based Solutions J Decontaminate Workspace H->J I->J

References

×

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.